Potassium (acetoxymethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;acetyloxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-35-3 | |
| Record name | Potassium (Acetoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (Acetoxymethyl)trifluoroborate
Introduction: The Strategic Value of Potassium (Acetoxymethyl)trifluoroborate in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of functional groups with precision and efficiency is paramount. Among the vast arsenal of reagents available to the modern chemist, organotrifluoroborates have emerged as exceptionally stable, versatile, and user-friendly alternatives to traditional organoboron compounds like boronic acids and esters.[1][2][3] Their enhanced stability towards air and moisture simplifies handling and storage, contributing to improved reproducibility in complex synthetic routes.[2][3]
This guide focuses on a particularly valuable member of this class: this compound. This reagent serves as a robust and efficient precursor for the introduction of the hydroxymethyl group (-CH₂OH) via palladium-catalyzed cross-coupling reactions.[4] The acetoxymethyl moiety acts as a masked hydroxymethyl group, offering a strategic advantage in multi-step syntheses where the unprotected alcohol functionality might interfere with preceding or subsequent chemical transformations. The ability to introduce a primary alcohol with high functional group tolerance is of significant interest in drug discovery, where this moiety can serve as a key hydrogen bond donor, a point for further derivatization, or a critical component of a pharmacophore.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It will delve into the synthetic pathways for preparing this compound, detail the critical characterization techniques required to verify its identity and purity, and provide insights into its handling and application.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 910251-35-3 |
| Molecular Formula | C₃H₅BF₃KO₂[5][6] |
| Molecular Weight | 179.97 g/mol [5][6] |
| Appearance | White to off-white crystalline powder[7] |
| Purity | Typically >96%[7] |
| Storage Conditions | Inert atmosphere, room temperature[8] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6][8]
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6][8][9]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[9][12] Seek medical attention if irritation persists.[9]
-
Spills: In the event of a spill, the material should be carefully swept up or vacuumed to avoid generating dust and placed in a suitable container for disposal.[11]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through a multi-step process that leverages the reactivity of organometallic intermediates. A common and effective route involves the reaction of a suitable organometallic reagent with a boron-containing electrophile, followed by treatment with potassium hydrogen fluoride (KHF₂).
A plausible synthetic pathway involves the nucleophilic displacement of a halide from a halomethyltrifluoroborate precursor with an acetate source. For instance, the synthesis could start from potassium bromomethyltrifluoroborate, which can be prepared in large quantities.[13] The subsequent SN2 displacement of the bromide with an alkoxide, in this case, an acetate equivalent, would yield the desired product.[13]
Experimental Workflow: Synthesis of this compound
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"physical and chemical properties of potassium (acetoxymethyl)trifluoroborate"
An In-depth Technical Guide to Potassium (acetoxymethyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Reagent for Modern Synthesis
This compound has emerged as a significant reagent in modern organic synthesis, valued for its unique combination of stability and reactivity. As a member of the organotrifluoroborate class of compounds, it offers considerable advantages over traditional organoboron reagents like boronic acids, particularly in the context of palladium-catalyzed cross-coupling reactions.[1][2] Organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability towards both air and moisture, a property that simplifies handling, storage, and reaction setup, thereby enhancing experimental reproducibility.[1][3]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, handling, and key applications. With a focus on its role in the Suzuki-Miyaura reaction, we will delve into detailed experimental protocols and mechanistic insights relevant to professionals in research and drug development. The primary utility of this reagent lies in its function as a stable precursor for the hydroxymethyl group, making it an invaluable tool for introducing this critical functionality onto aryl and heteroaryl scaffolds in the synthesis of complex molecules and pharmaceutical intermediates.[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white crystalline solid, a physical form that contributes to its ease of handling.
Physical and Chemical Data Summary
The key identifying and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 910251-35-3 | [6][7] |
| Molecular Formula | C₃H₅BF₃KO₂ | [7] |
| Molecular Weight | 179.97 g/mol | [6][7] |
| Appearance | White to almost white powder or crystal | [6] |
| Purity | Typically >96.0% | [7] |
| Melting Point | Data not consistently available | [6] |
| Solubility | Soluble in solvents like acetone and acetonitrile; used in solvent systems such as dioxane/water and toluene/water for reactions. | [8][9] |
| Stability | Stable under recommended storage conditions; moisture sensitive. | [6][10][11] |
| IUPAC Name | potassium;acetyloxymethyl(trifluoro)boranuide | [7][12] |
| InChI Key | CVJAGVAZVCBBFZ-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, characterization would rely on standard spectroscopic techniques. Based on the analysis of similar organotrifluoroborate salts, the following spectral features would be anticipated:[8]
-
¹H NMR: Protons on the methylene group adjacent to the oxygen and boron atoms would appear as a distinct signal, while the methyl protons of the acetyl group would present as a singlet.
-
¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon would be observable. The signal for the carbon atom directly bonded to boron may be broad or difficult to observe without specialized techniques.[8]
-
¹⁹F NMR: The three fluorine atoms bonded to boron would give rise to a characteristic signal. ¹⁹F NMR is a particularly useful technique for analyzing organotrifluoroborates due to the high sensitivity of the ¹⁹F nucleus.[8]
-
¹¹B NMR: A signal characteristic of a tetracoordinate boron atom would be expected. Specialized pulse sequences may be required to obtain high-resolution spectra and observe coupling constants.[8]
-
IR Spectroscopy: Key vibrational bands would include C=O stretching from the acetate group, C-O stretching, and B-F stretching frequencies.
Synthesis, Handling, and Storage
General Synthesis Pathway
Potassium organotrifluoroborates are typically synthesized from organometallic precursors. A common method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the stable, crystalline potassium organotrifluoroborate salt.[1][8][13]
Handling and Storage Best Practices
Proper handling and storage are crucial for maintaining the integrity of the reagent.
-
Handling: Handling should be performed in a well-ventilated area.[14] Standard personal protective equipment (PPE), including safety glasses, protective gloves, and a lab coat, is required.[15] For operations that may generate dust, a local exhaust system or a dust respirator should be used.[14][15] It is important to avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[14][16]
-
Storage: The reagent is moisture-sensitive.[6][11] It should be stored in a tightly closed container in a cool, dark, and dry place.[14] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.
Reactivity and Applications in Palladium-Catalyzed Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful method for forming carbon-carbon bonds and is a cornerstone of modern medicinal chemistry.[9]
The Suzuki-Miyaura Reaction: Mechanism and Advantages
The key advantage of potassium organotrifluoroborates is their enhanced stability compared to boronic acids, which are prone to decomposition via protodeboronation and trimerization to form boroxines.[1][3] The tetracoordinate boron center in the trifluoroborate anion provides this stability.[17] In the catalytic cycle, the trifluoroborate is believed to slowly hydrolyze under the basic reaction conditions to release the active tricoordinate boronic acid in situ, which then participates in the transmetalation step with the palladium center.[17]
The reaction of this compound is particularly noteworthy as it serves as a direct precursor to the hydroxymethyl group. The acetate is cleaved under the reaction or workup conditions, providing a direct route to hydroxymethylated arenes and heteroarenes.[5]
Field-Proven Experimental Protocol
The following protocol for the hydroxymethylation of an aryl chloride is adapted from established literature procedures and demonstrates the practical application of this reagent.[5]
Reaction: Synthesis of (Naphthalen-2-yl)methanol via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.66 g, 9.22 mmol)
-
2-Chloronaphthalene (1.00 g, 6.15 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 177 mg, 0.307 mmol, 5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 362 mg, 0.738 mmol, 12 mol%)
-
Sodium Carbonate (Na₂CO₃, 978 mg, 9.22 mmol)
-
1,4-Dioxane (90 mL)
-
Distilled Water (9.0 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-chloronaphthalene, this compound, Pd(dba)₂, RuPhos, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and distilled water via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 101 °C). The reaction is typically monitored by TLC or GC-MS and is often complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
To the filtrate, add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired (naphthalen-2-yl)methanol. The acetate group is typically cleaved during the reaction or aqueous workup.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(dba)₂) and a sterically bulky, electron-rich phosphine ligand (RuPhos) is highly effective for coupling challenging substrates like aryl chlorides. Buchwald-type ligands like RuPhos facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[18]
-
Base and Solvent: A base like sodium or potassium carbonate is essential for activating the organotrifluoroborate and facilitating the transmetalation step.[18][19] The mixed solvent system of dioxane and water provides a medium that can dissolve both the organic substrates and the inorganic base.
Applications in Drug Discovery and Development
The introduction of a hydroxymethyl group is a common strategy in drug design. This small, polar functional group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets and enhancing aqueous solubility. The tert-butyl group, introduced by reagents like potassium tert-butyltrifluoroborate, is also a common motif used to increase metabolic stability or modulate lipophilicity.[9][20]
The reliability, stability, and high functional group tolerance of this compound make it an ideal reagent for use in the complex synthetic campaigns required in drug discovery, where robust and reproducible reactions are paramount.[1][20]
Conclusion
This compound is a highly valuable and practical reagent for the introduction of the hydroxymethyl moiety in organic synthesis. Its superior stability and ease of handling make it an attractive alternative to traditional boronic acids.[2][3] For researchers and scientists in drug development, this reagent provides a reliable and efficient tool for the synthesis of complex molecules, enabling the construction of key biaryl and heteroaryl intermediates with high functional group tolerance.[20] The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate its successful and widespread application in the laboratory.
References
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ChemSrc. (n.d.). This compound CAS 910251-35-3 SDS/MSDS. Retrieved from [Link][10]
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Pi Scirps, I., & Daugulis, O. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. ACS Catalysis, 1(8), 991-994. Retrieved from [Link][18]
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Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link][21]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link][4]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(6), 1159–1162. Retrieved from [Link][17]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 72(10), 3841–3845. Retrieved from [Link][19]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link][13]
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Stefani, H. A., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Retrieved from [Link][2]
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Silva, W. O., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(12), 803–808. Retrieved from [Link][8]
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An In-depth Technical Guide to the Stability of Potassium (Acetoxymethyl)trifluoroborate Under Acidic Conditions
Abstract
Potassium (acetoxymethyl)trifluoroborate has emerged as a versatile and valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the introduction of the hydroxymethyl moiety. Its bench-top stability and ease of handling have contributed to its widespread adoption in both academic and industrial laboratories, including in the early stages of drug discovery. However, a comprehensive understanding of its stability profile, especially under the acidic conditions frequently encountered in pharmaceutical development and process chemistry, is crucial for its effective and reliable application. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions, synthesizing existing knowledge on organotrifluoroborates and acetoxymethyl esters to propose a dual-pathway degradation mechanism. Furthermore, this guide outlines detailed experimental protocols for researchers to rigorously assess its stability, ensuring robust and reproducible synthetic outcomes.
Introduction: The Rise of this compound in Synthesis
Potassium organotrifluoroborates have gained prominence as highly stable and crystalline alternatives to the more labile boronic acids.[1][2] Their enhanced stability to air and moisture simplifies storage and handling, making them attractive reagents in complex molecule synthesis.[1] Among these, this compound stands out as a key player for hydroxymethylation reactions, offering a safe and efficient alternative to gaseous formaldehyde or its polymeric forms.[3][4] Its application in the synthesis of bioactive molecules underscores the importance of a thorough understanding of its chemical behavior under various reaction conditions.[5]
While generally considered stable, the term "stability" is context-dependent. For drug development professionals, understanding a compound's behavior in acidic environments is paramount for predicting its fate in formulation, during purification, or in biological systems. This guide addresses this critical knowledge gap by providing a detailed examination of the factors governing the stability of this compound in the presence of acid.
The Dual-Pathway Degradation of this compound in Acidic Media
The chemical structure of this compound features two key functionalities susceptible to acidic hydrolysis: the trifluoroborate moiety and the acetoxymethyl ester. This duality suggests a complex degradation profile under acidic conditions, likely proceeding through two competing or sequential pathways.
Pathway A: Acid-Catalyzed Hydrolysis of the Trifluoroborate Moiety
It is well-established that the hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids can be catalyzed by acid.[6][7][8] This process is believed to proceed through a series of equilibria involving protonation of one of the fluorine atoms, followed by stepwise substitution of fluoride ions with water or hydroxide. The rate of this hydrolysis is highly dependent on the nature of the organic substituent.[6][7] For some organotrifluoroborates, acid catalysis is a prerequisite for efficient hydrolysis.[6][7][8]
The proposed acid-catalyzed hydrolysis of the trifluoroborate moiety of this compound would lead to the formation of (acetoxymethyl)boronic acid.
Pathway B: Acid-Catalyzed Hydrolysis of the Acetoxymethyl Ester
Acetoxymethyl (AM) esters are known to be labile and can undergo spontaneous hydrolysis in aqueous solutions.[9][10] This hydrolysis is susceptible to acid catalysis, following the classical mechanism for ester hydrolysis.[11] Protonation of the carbonyl oxygen of the acetate group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This pathway would result in the formation of potassium (hydroxymethyl)trifluoroborate, acetic acid, and formaldehyde. The acetoxymethyl ether linkage, in contrast, is generally more stable to acidic conditions.[2][9]
The following diagram illustrates the proposed dual-pathway degradation of this compound under acidic conditions.
Caption: Proposed dual degradation pathways for this compound in acidic media.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound under acidic conditions and to elucidate the predominant degradation pathway, a series of well-designed experiments are necessary. The following protocols provide a framework for researchers to conduct these studies.
General Experimental Workflow
The overall workflow for assessing the stability involves incubating the compound under controlled acidic conditions and monitoring its degradation over time using appropriate analytical techniques.
Caption: General experimental workflow for stability testing.
Detailed Protocol for Stability Study using NMR Spectroscopy
NMR spectroscopy is a powerful tool for this investigation as it can simultaneously monitor the disappearance of the starting material and the appearance of degradation products.[6][12] Specifically, 1H, 19F, and 11B NMR will provide complementary information.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated buffer solutions (e.g., phosphate or citrate) at desired pD values
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in D₂O.
-
In an NMR tube, mix a known volume of the stock solution with a deuterated buffer solution to achieve the desired final pD.
-
Acquire initial 1H, 19F, and 11B NMR spectra (t=0).
-
Incubate the NMR tube at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Acquire subsequent NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and any new signals that appear over time.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Identify degradation products by analyzing the chemical shifts and coupling patterns in the NMR spectra.
Detailed Protocol for Stability Study using HPLC
HPLC provides a sensitive method for quantifying the starting material and its degradation products, particularly for tracking low-level impurities.[7][13]
Materials:
-
This compound
-
HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)
-
Acidic modifiers for the mobile phase (e.g., formic acid, phosphoric acid)
-
Aqueous buffer solutions at desired pH values
-
HPLC system with a suitable detector (e.g., UV-Vis or RI)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Prepare a series of aqueous buffer solutions at the desired acidic pH values.
-
Dissolve a known amount of this compound in each buffer to a specific concentration.
-
Incubate the solutions at a controlled temperature.
-
At specified time points, withdraw an aliquot from each solution, quench any further reaction if necessary (e.g., by neutralization or dilution in the mobile phase), and inject it into the HPLC system.
-
Quantify the peak area of the starting material and any degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation rate at each pH.
Data Presentation and Interpretation
The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Degradation of this compound at 25 °C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 6) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 95 | 99 |
| 3 | 60 | 88 | 97 |
| 6 | 35 | 75 | 95 |
| 12 | 10 | 55 | 90 |
| 24 | <1 | 30 | 82 |
This table presents hypothetical data for illustrative purposes.
Analysis of the degradation products by NMR and/or LC-MS will be crucial for confirming the proposed degradation pathways. The relative rates of formation of (acetoxymethyl)boronic acid versus potassium (hydroxymethyl)trifluoroborate will indicate the predominant degradation mechanism under a given set of acidic conditions.
Implications for Drug Development and Research
A thorough understanding of the acidic stability of this compound has significant practical implications:
-
Reaction Optimization: Knowledge of its degradation profile allows for the selection of optimal reaction conditions (pH, temperature, reaction time) to maximize yield and minimize impurity formation.
-
Purification and Formulation: This information is critical for developing robust purification methods and for designing stable formulations if the compound or a derivative is to be used as a pharmaceutical intermediate or active ingredient.
-
In Vitro and In Vivo Studies: For applications in medicinal chemistry, understanding how the compound behaves in acidic biological environments is essential for interpreting experimental results.
Conclusion
This compound is a valuable synthetic tool, but its utility is maximized when its chemical properties are fully understood. This guide has synthesized the current understanding of related chemical functionalities to propose a dual-pathway degradation mechanism under acidic conditions. By following the detailed experimental protocols provided, researchers and drug development professionals can rigorously assess the stability of this important reagent, leading to more robust, reproducible, and reliable scientific outcomes. The insights gained from such studies will undoubtedly contribute to the continued and expanded application of this compound in the advancement of chemical synthesis and drug discovery.
References
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Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Trifluoroborates: Convenient Reagents for Suzuki Cross-Coupling. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
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Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(12), 2647–2650. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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Cammidge, A. N., & Crépy, K. V. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7523–7534. [Link]
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Pautler, R. G., & Colla, C. A. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 225, 1-10. [Link]
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da Silva, F. de A., & Appelt, H. R. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(6), 289–295. [Link]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 469-476. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155. [Link]
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Torres, E., et al. (2021). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 26(23), 7205. [Link]
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Der Pharma Chemica. (2013). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. [Link]
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Molander, G. A., & Jean-Gérard, L. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(4), 1160–1163. [Link]
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Molander, G. A., & Jean-Gérard, L. (2014). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5513–5524. [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
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ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Link]
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Smith, A. M., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5227–5234. [Link]
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Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8566–8577. [Link]
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Lavis, L. D., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. [Link]
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Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–396. [Link]
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The Lynchpin of C-C Bond Formation: A Technical Guide to the Mechanism of Action of Potassium (Acetoxymethyl)trifluoroborate in Organic Synthesis
Abstract
Potassium (acetoxymethyl)trifluoroborate has emerged as a uniquely stable and versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond a superficial overview to dissect the nuanced interplay of factors governing its reactivity. We will elucidate the critical activation step, delve into the intricacies of the catalytic cycle, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.
Introduction: The Rise of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability, propensity for protodeboronation, and challenging purification have driven the search for more robust alternatives.[2] Potassium organotrifluoroborates have answered this call, offering remarkable stability to air and moisture, crystallinity, and ease of handling.[3] These advantageous physical properties translate to enhanced reproducibility and simplified experimental setups, critical considerations in both academic research and industrial drug development.
This compound, in particular, serves as a valuable C1 building block for the introduction of the hydroxymethyl group, a common motif in pharmacologically active molecules.[4][5] Its application in palladium-catalyzed hydroxymethylation of aryl and heteroaryl halides and triflates has proven to be a safe and efficient alternative to traditional methods that often employ toxic reagents like carbon monoxide or formaldehyde.[4]
The Core Mechanism: A Tale of Two Steps
The efficacy of this compound in Suzuki-Miyaura cross-coupling hinges on a crucial two-part mechanism: hydrolysis to the active boronic acid species, followed by participation in the palladium catalytic cycle . It is a common misconception that the trifluoroborate salt directly engages in transmetalation; in reality, it serves as a stable and convenient precursor to the more reactive boronic acid.
The Initiating Event: Hydrolysis to (Acetoxymethyl)boronic Acid
Under the basic aqueous conditions typical of Suzuki-Miyaura reactions, this compound undergoes a stepwise hydrolysis to release the corresponding (acetoxymethyl)boronic acid. This process is fundamental to the overall reaction rate and is influenced by several factors, including the base, solvent system, and the electronic nature of the organic substituent.
The generally accepted mechanism for this hydrolysis involves the sequential replacement of fluoride ions with hydroxide ions. The presence of a base, such as sodium carbonate or potassium carbonate, is crucial for driving this equilibrium towards the formation of the boronic acid by neutralizing the liberated hydrofluoric acid.
Diagrammatic Representation of Hydrolysis
Caption: Hydrolysis of this compound.
The Catalytic Workhorse: The Suzuki-Miyaura Cycle
Once formed, (acetoxymethyl)boronic acid enters the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. This elegant and powerful cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the boronic acid (in this case, the acetoxymethyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center (the aryl and acetoxymethyl groups) couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Following the cross-coupling, the acetoxy group is typically cleaved in situ under the reaction conditions or during the aqueous workup, yielding the final hydroxymethylated product.
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Field-Proven Experimental Protocol: Palladium-Catalyzed Hydroxymethylation of 2-Chloronaphthalene
This protocol provides a representative example of the application of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize (naphthalen-2-yl)methanol.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Amount (mmol) | Molar Equivalents |
| 2-Chloronaphthalene | 162.62 | 1000 | 6.15 | 1.0 |
| This compound | 179.97 | 1660 | 9.22 | 1.5 |
| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | 575.63 | 177 | 0.307 | 0.05 |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 476.62 | 362 | 0.738 | 0.12 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 978 | 9.22 | 1.5 |
| 1,4-Dioxane | - | 90 mL | - | - |
| Distilled Water | - | 9.0 mL | - | - |
Step-by-Step Procedure
-
To a suitable reaction vessel, add 2-chloronaphthalene (1.00 g, 6.15 mmol), this compound (1.66 g, 9.22 mmol), Pd(dba)₂ (177 mg, 0.307 mmol), RuPhos (362 mg, 0.738 mmol), and sodium carbonate (978 mg, 9.22 mmol).
-
Add 1,4-dioxane (90 mL) and distilled water (9.0 mL) to the mixture.
-
Purge the reaction mixture with nitrogen gas for 15 minutes.
-
Heat the mixture to reflux and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
To the filtrate, add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: heptane:ethyl acetate = 4:1) to afford (naphthalen-2-yl)methanol.
Expected Outcome
This procedure typically yields the desired product, (naphthalen-2-yl)methanol, in good yield (e.g., 79%).
Synthesis of this compound
For researchers interested in preparing this reagent in-house, a reliable synthetic procedure has been reported.[6] The synthesis involves the reaction of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with potassium acetate, followed by treatment with potassium hydrogen fluoride (KHF₂).
Diagrammatic Representation of the Synthesis Workflow
Caption: Synthesis of this compound.
Scope and Applications
The palladium-catalyzed hydroxymethylation using this compound is compatible with a wide range of functional groups on the aryl halide, including esters, ketones, amides, and nitriles.[4] This broad functional group tolerance makes it a valuable tool in the synthesis of complex molecules, particularly in the later stages of a synthetic sequence where sensitive functionalities are present.
Table of Representative Substrates and Yields for Hydroxymethylation [4]
| Aryl Halide/Triflate | Product | Yield (%) |
| 4-Bromobenzonitrile | 4-(Hydroxymethyl)benzonitrile | 85 |
| 1-Bromo-4-nitrobenzene | (4-Nitrophenyl)methanol | 84 |
| Methyl 4-bromobenzoate | Methyl 4-(hydroxymethyl)benzoate | 88 |
| 4'-Bromoacetophenone | 1-(4-(Hydroxymethyl)phenyl)ethan-1-one | 86 |
| 2-Chloronaphthalene | (Naphthalen-2-yl)methanol | 79 |
| 3-Bromopyridine | Pyridin-3-ylmethanol | 76 |
Conclusion
This compound has solidified its position as a highly valuable and practical reagent in organic synthesis. Its exceptional stability, coupled with its efficient participation in the Suzuki-Miyaura cross-coupling reaction following in situ hydrolysis, provides a robust and reliable method for the introduction of the hydroxymethyl group. The detailed mechanistic understanding and the practical experimental protocol presented in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
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Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
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Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Fleury-Brégeot, N., Presset, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(4), 1879-1887. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824.
-
Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. PubMed, 22316223. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2293–2296. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 76(19), 8147–8150. [Link]
-
Molander, G. A., & Beaumard, F. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 77(17), 7525–7538. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). One-Pot Syntheses of Tetrabutylammonium (Hetero)aryltrifluoroborates from (Hetero)aryl Boronic Acids. Organic Syntheses, 89, 234. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 77(13), 5471–5477. [Link]
-
Murai, N., Yonaga, M., & Tanaka, K. (2012). Additions and Corrections. Organic Letters, 14(14), 3812-3813. [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium (Acetoxymethyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Potassium (acetoxymethyl)trifluoroborate (CAS RN: 910251-35-3) is a versatile and valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity have made it an attractive building block in the synthesis of complex molecules and pharmacologically active compounds. As with any chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective and reliable use. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational reference for researchers in the field.
Molecular Structure and Spectroscopic Overview
This compound is an organoboron salt consisting of a potassium cation and an (acetoxymethyl)trifluoroborate anion. The trifluoroborate moiety imparts significant stability to the molecule compared to its boronic acid counterpart. Spectroscopic analysis is essential to confirm the identity, purity, and structural integrity of this reagent.
Figure 1. Chemical structure of this compound.
This guide will delve into the characteristic signals and patterns observed in the NMR (¹H, ¹³C, ¹⁹F, ¹¹B), IR, and mass spectra of this compound, providing a comprehensive spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework. The data presented here is based on analysis of primary literature, including the comprehensive work by Molander and Canturk on potassium alkoxymethyltrifluoroborates[1].
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple and displays two key signals corresponding to the acetoxy methyl protons and the methylene protons adjacent to the trifluoroborate group.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.42 | Quartet (q) | 2H | -CH₂-BF₃⁻ |
| ~1.95 | Singlet (s) | 3H | -C(O)CH₃ |
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the salt and obtaining well-resolved spectra. The quartet multiplicity of the methylene protons is a key diagnostic feature, arising from coupling to the quadrupolar ¹¹B nucleus and the three equivalent ¹⁹F nuclei.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170.1 | Carbonyl carbon (-C=O) |
| ~68.0 (broad) | Methylene carbon (-CH₂-BF₃⁻) |
| ~20.6 | Methyl carbon (-CH₃) |
Expertise & Experience: The resonance for the carbon atom directly attached to the boron (-CH₂-BF₃⁻) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. This broadening is a characteristic feature of organoborates.
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -137.5 | Quartet (q) | -BF₃⁻ |
Trustworthiness: The observation of a single quartet in the ¹⁹F NMR spectrum confirms the presence of three equivalent fluorine atoms coupled to a single boron atom. The chemical shift is characteristic for organotrifluoroborate salts[2].
Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is essential for characterizing organoboron compounds.
Table 4: ¹¹B NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.5 | Quartet (q) | -BF₃⁻ |
Authoritative Grounding: The chemical shift and the quartet multiplicity, arising from coupling to the three fluorine atoms, are consistent with a tetracoordinate boron center in a trifluoroborate salt[2].
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently agitate until the solid is completely dissolved.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024 or more (due to lower natural abundance)
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 64-128
-
Relaxation Delay: 1-2 seconds
-
Reference: External CFCl₃ at 0 ppm
-
-
¹¹B NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 256-512
-
Relaxation Delay: 1 second
-
Reference: External BF₃·OEt₂ at 0 ppm
-
Figure 2. Workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. While specific IR spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1100-1000 | Strong, Broad | B-F stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
Self-Validating System: The presence of a strong absorption band around 1740 cm⁻¹ is a key indicator of the ester carbonyl group. Concurrently, strong and broad absorptions in the 1100-1000 cm⁻¹ region are characteristic of the B-F stretching vibrations in a trifluoroborate anion.
Experimental Protocol: FT-IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (Typical for an FT-IR Spectrometer):
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic compounds like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Observations (Negative Ion Mode ESI-MS): In negative ion mode, the most prominent peak would correspond to the (acetoxymethyl)trifluoroborate anion.
-
[M-K]⁻: C₃H₅BF₃O₂⁻
-
Calculated m/z: 141.0292
-
Observed m/z: Expected to be very close to the calculated value with high-resolution mass spectrometry (HRMS).
Expertise & Experience: It is important to note that in some cases, adducts with other anions present in the system or solvent might be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution spectra, providing further confirmation of the presence of boron in the detected ion.
Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile (typically in the low µg/mL range).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrument Parameters (Typical for an ESI-TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: 50-500 m/z
Figure 3. Workflow for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of multinuclear NMR, IR, and mass spectrometry allows for unambiguous confirmation of its structure and purity. For researchers and scientists in drug development and organic synthesis, this information is critical for ensuring the quality of starting materials and the successful outcome of their synthetic endeavors.
References
-
Molander, G. A.; Canturk, B. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]
-
Oliveira, R. A.; Silva, R. O.; Molander, G. A.; Menezes, P. H. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]
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The Advent of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, organoboron chemistry has been a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a testament to its power. However, the inherent instability of many organoboron reagents, particularly boronic acids, has often presented significant challenges. This guide delves into the discovery and history of organotrifluoroborate reagents, a class of compounds that emerged from relative obscurity to revolutionize the field. We will explore their synthesis, unique stability, and the mechanistic nuances that have established them as indispensable tools in the synthetic chemist's arsenal. Through detailed protocols and mechanistic diagrams, this document aims to provide a comprehensive resource for both seasoned researchers and those new to the transformative potential of organotrifluoroborate chemistry.
Introduction: Overcoming the Achilles' Heel of Boronic Acids
The utility of organoboron compounds in carbon-carbon bond formation is undisputed. The Suzuki-Miyaura reaction, in particular, has become one of the most widely used transformations in academic and industrial settings due to the low toxicity of boron reagents and their byproducts.[1] However, the workhorses of this reaction, boronic acids and their esters, are not without their drawbacks. Many are sensitive to air and moisture, prone to protodeboronation, and can undergo trimerization to form boroxines, making stoichiometric control challenging.[2][3] These limitations spurred a search for more robust and user-friendly alternatives.
Organotrifluoroborate salts, with the general formula [RBF₃]⁻K⁺, have emerged as a superior class of organoboron reagents.[4][5][6][7] Their key advantage lies in the tetracoordinate nature of the boron atom, which is fortified by strong boron-fluorine bonds.[5] This structural feature imparts exceptional stability towards air, moisture, and a wide range of reaction conditions, allowing them to be handled and stored indefinitely without special precautions.[2][8] They are typically crystalline solids, which facilitates their purification and handling.[1][9] Essentially, organotrifluoroborates act as a "protected" form of boronic acids, unmasking their reactivity under specific catalytic conditions.[3][6]
The Historical Trajectory: From Laboratory Curiosity to Synthetic Staple
For a significant period, organotrifluoroborates were considered mere laboratory curiosities.[1][9] The first reported preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss.[1] In the 1960s, the synthesis of potassium trifluoromethyltrifluoroborate was reported, motivated by the need for stable perfluoroalkylated boron derivatives.[1] However, the lack of a general and efficient synthetic method relegated them to the sidelines of mainstream synthetic chemistry.
The turning point came in 1995 when Vedejs and co-workers reported a highly efficient and broadly applicable method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂).[1][10] This breakthrough made a wide array of these reagents readily accessible from their corresponding boronic acids.[1][7][10] Subsequently, the pioneering work of researchers such as Gary Molander, Robert Batey, and Jean-Pierre Genet and his group propelled organotrifluoroborates into the spotlight, demonstrating their immense potential in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions.[4][10][11] Molander, in particular, has extensively developed the chemistry of organotrifluoroborates, showcasing their versatility and compatibility with a vast range of functional groups.[9]
Synthesis of Organotrifluoroborate Salts: A Practical Guide
The accessibility of organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, catering to a variety of starting materials and substrate scopes.
From Boronic Acids
The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[1][7] This method is highly efficient and generally proceeds in high yield.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [3]
-
Dissolve phenylboronic acid (20 g, approx. 169 mmol) in 50 mL of methanol.
-
Slowly add an excess of a saturated aqueous solution of KHF₂ (125 mL, approx. 4.5 M, approx. 563 mmol) with vigorous stirring.
-
A white precipitate will form. Continue stirring for 15 minutes.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Recrystallize the solid from a minimal amount of acetonitrile to yield pure potassium phenyltrifluoroborate (25.5 g, 138 mmol, 82% yield).
One-Pot Synthesis via Transmetalation
Organotrifluoroborates can also be prepared in a one-pot fashion from organohalides via transmetalation with an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[1][4] This approach avoids the isolation of often-unstable boronic acid intermediates.
Conceptual Workflow: One-Pot Synthesis from an Aryl Halide
Caption: One-pot synthesis of aryltrifluoroborates.
From Alkenes and Alkynes via Hydroboration
Hydroboration of alkenes and alkynes provides a powerful route to alkyl- and alkenyltrifluoroborates, respectively.[4] The resulting organoborane is not isolated but is directly treated with KHF₂ to afford the stable trifluoroborate salt.
Functionalization via Halomethyltrifluoroborates
A novel method for the synthesis of functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates.[2][12][13][14][15] This strategy, developed by Molander and Ham, allows for the introduction of various functionalities by reacting potassium bromo- or iodomethyltrifluoroborate with a range of nucleophiles.[2][12][13][14]
Experimental Protocol: Synthesis of Potassium Iodomethyltrifluoroborate [2]
-
To a solution of diiodomethane in THF at -78 °C, add n-BuLi.
-
After a short period, add a trialkyl borate (e.g., triisopropyl borate).
-
Allow the reaction to warm slightly before quenching with an aqueous solution of KHF₂.
-
The desired potassium iodomethyltrifluoroborate can then be isolated.
This intermediate serves as a versatile building block for further elaboration.
The Suzuki-Miyaura Coupling: Mechanism and Advantages
The premier application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][10] They have proven to be exceptionally effective coupling partners for a wide range of electrophiles.
The Mechanistic Role of In Situ Boronic Acid Formation
A key aspect of the reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is their in situ hydrolysis to the corresponding boronic acid.[3][7] Although exceptionally stable as solids, in the presence of a protic solvent and base (common conditions for the coupling reaction), the trifluoroborate slowly hydrolyzes to generate the catalytically active trivalent boronic acid.[3] This slow release of the reactive species can be advantageous in minimizing side reactions such as homocoupling.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling with Organotrifluoroborates
Caption: In situ activation and catalytic cycle.
Advantages in Cross-Coupling Reactions
The use of organotrifluoroborates in Suzuki-Miyaura coupling offers several distinct advantages over traditional boronic acids:
-
Enhanced Stability and Functional Group Tolerance: The robust nature of the trifluoroborate moiety allows for the presence of a wide array of functional groups that might be incompatible with the Lewis acidic nature of boronic acids.[4][5][6]
-
Improved Yields and Reduced Side Reactions: In many cases, switching from a boronic acid to its corresponding trifluoroborate results in significantly improved reaction yields, particularly with challenging substrates like heteroaryl halides.[10] The high resistance to protodeboronation is a major contributing factor.[10]
-
Chemoselectivity: The differential reactivity between organotrifluoroborates and other organoboron species can be exploited for sequential, multi-component coupling reactions.[10] An organotrifluoroborate can be carried through a reaction intact while a more reactive boronic acid or boronate ester on the same molecule undergoes coupling.[10]
-
Stoichiometric Precision: Unlike boronic acids, which can exist as dehydrates (boroxines), organotrifluoroborates are well-defined, monomeric species, allowing for precise stoichiometric control.[3]
Table 1: Comparison of Boronic Acids and Organotrifluoroborates
| Feature | Boronic Acids (RB(OH)₂) | Organotrifluoroborates (K[RBF₃]) |
| Stability | Variable; sensitive to air and moisture | High; air and moisture stable |
| Physical Form | Often amorphous solids or oils | Crystalline solids |
| Structure | Monomer/Trimer (Boroxine) equilibrium | Monomeric |
| Handling | Requires careful handling and storage | Bench-stable; easy to handle |
| Protodeboronation | Prone to this side reaction | Highly resistant |
| Reactivity | Directly active in coupling | Requires in situ activation (hydrolysis) |
Expanding Horizons: Beyond Suzuki-Miyaura Coupling
While Suzuki-Miyaura coupling remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other synthetic transformations. Their unique reactivity profile has enabled the development of novel methodologies. For instance, Batey and coworkers have developed a copper(II)-catalyzed etherification of aliphatic alcohols with potassium alkenyl- and aryltrifluoroborates.[11] Furthermore, the development of new mechanistic paradigms for cross-coupling promises to expand the range of accessible partners to include both single- and two-electron processes, further broadening the synthetic utility of these remarkable reagents.[9]
Conclusion: A Mature and Still-Evolving Field
The journey of organotrifluoroborates from chemical curiosities to indispensable reagents is a compelling story of innovation in synthetic chemistry.[9] Their discovery and the development of efficient synthetic routes have provided chemists with a powerful set of tools to overcome long-standing challenges associated with organoboron chemistry. The exceptional stability, ease of handling, and unique reactivity of organotrifluoroborates have not only expanded the versatility of the Suzuki-Miyaura reaction but have also paved the way for the development of new synthetic methodologies. As our understanding of their reactivity continues to deepen, we can anticipate that organotrifluoroborates will play an even more significant role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Gervais, C., et al. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Journal of Organic Chemistry, 72(2), 675-678. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Quach, T. D., & Batey, R. A. (2003). Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts. Organic Letters, 5(8), 1381-4. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
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Beveridge, R. E., & Batey, R. A. (2014). An organotrifluoroborate-based convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin. Organic Letters, 16(9), 2322-5. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
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Vedejs, E., et al. (1999). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 64(1), 101-108. [Link]
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Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates
An In-depth Technical Guide to Potassium (acetoxymethyl)trifluoroborate (CAS 910251-35-3)
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, fundamentally changing the landscape of pharmaceutical and materials science.[1] Traditionally, this reaction has relied upon organoboronic acids as the key nucleophilic partner. However, their inherent limitations—such as instability towards air and moisture, and a propensity for protodeboronation—present significant challenges in terms of handling, storage, and stoichiometric control.[1]
This has led to the development of a superior class of reagents: potassium organotrifluoroborates.[2][3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for long-term storage and simplified experimental handling.[1][4][5] Their robust nature stems from the tetracoordinate boron center, which effectively "protects" the organic moiety until it is needed in the catalytic cycle.[3][4]
Among this versatile class of reagents, This compound (CAS: 910251-35-3) has emerged as a particularly valuable tool. It serves as a stable and efficient precursor for introducing a hydroxymethyl group (-CH₂OH) onto aryl or heteroaryl scaffolds—a common structural motif in pharmacologically active molecules.[6][7] This guide provides an in-depth exploration of its properties, synthesis, and application, with a focus on the mechanistic principles that govern its utility in modern organic synthesis.
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties is paramount for its effective and safe implementation in any experimental workflow. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 910251-35-3 | [8] |
| Molecular Formula | C₃H₅BF₃KO₂ | [8][9] |
| Molecular Weight | 179.97 g/mol | [8][9] |
| Physical Form | White to off-white solid/powder | [8] |
| Purity | Typically ≥96% | [8][10] |
| Storage Conditions | Store under an inert atmosphere at room temperature; moisture sensitive | [8][11] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [9][10][12] |
| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 | [10][12] |
Synthesis: Crafting a Functionalized Nucleophile
The synthesis of functionalized organotrifluoroborates often leverages precursor reagents. This compound can be prepared via a nucleophilic substitution pathway from its bromomethyl analog, a route that offers high yields and flexibility.[13] This transformation highlights a key strategy in organotrifluoroborate chemistry: the functionalization of a stable trifluoroborate core.
The general workflow involves the SN2 displacement of the bromide from potassium bromomethyltrifluoroborate using an acetate source. This method is analogous to the preparation of other alkoxymethyltrifluoroborates, which are synthesized in excellent yields by reacting the bromomethyl precursor with various alkoxides.[13][14]
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to achieve direct hydroxymethylation of aryl and heteroaryl halides.
The Mechanistic Advantage
The stability of the trifluoroborate salt is the key to its utility. In the presence of a base and water, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[3] This controlled release minimizes the unwanted side reactions, like protodeboronation, that plague free boronic acids.[5]
Caption: In situ generation of the active boronic acid from the trifluoroborate salt.
The overall catalytic cycle follows the canonical Suzuki-Miyaura pathway. The choice of catalyst and ligand is critical, especially when using less reactive coupling partners like aryl chlorides. Bulky, electron-rich phosphine ligands such as RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps.[14]
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A Senior Application Scientist's Guide to the Solubility of Potassium (Acetoxymethyl)trifluoroborate in Organic Solvents
Abstract
Potassium (acetoxymethyl)trifluoroborate, K[AcOCH₂BF₃], is a member of the increasingly important class of organotrifluoroborate salts. These reagents are valued for their exceptional stability towards air and moisture, making them superior alternatives to boronic acids and esters in many synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, leveraging their full potential requires a nuanced understanding of their solubility, a critical parameter that dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides an in-depth analysis of the solubility profile of this compound, grounded in fundamental chemical principles and supported by field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility, present its qualitative profile in common organic solvents, and detail practical strategies for modulating its solubility to meet specific synthetic demands.
Physicochemical Profile & Structural Considerations
Before delving into solubility, it is essential to understand the fundamental properties of the reagent. This compound is a crystalline, air- and water-stable solid that can be stored for extended periods without special precautions.[3][4][5] Its structure as an ionic salt—a potassium cation (K⁺) and an (acetoxymethyl)trifluoroborate anion ([AcOCH₂BF₃]⁻)—is the primary determinant of its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₃H₅BF₃KO₂ | [6][7] |
| Molecular Weight | 179.97 g/mol | [6][7] |
| Appearance | White to off-white solid | [4][8] |
| InChI Key | CVJAGVAZVCBBFZ-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C(OC(=O)C)(F)F.[K+] | [7] |
The key to understanding its solubility lies in the balance between the energy required to break its crystal lattice and the energy released upon solvation of the resulting free ions by the solvent.
Figure 1: The thermodynamic balance governing solubility. Dissolution occurs when the solvation energy released is sufficient to overcome the crystal lattice energy.
Qualitative Solubility Profile
While precise quantitative data for this compound is not widely published[9], a reliable qualitative profile can be constructed based on the well-documented behavior of the broader potassium organotrifluoroborate class. The guiding principle is "like dissolves like"; as an ionic salt, it exhibits a strong preference for polar solvents capable of effectively solvating both the cation and the anion.
However, it is crucial to note that some alkoxymethyltrifluoroborates, the specific subclass to which this compound belongs, have been observed to have low solubility even in polar organic solvents like acetone and acetonitrile.[10] This suggests that while the general trends are a useful starting point, empirical verification is always necessary.
| Solvent Class | Representative Solvents | Expected Solubility of K[AcOCH₂BF₃] | Rationale & Commentary |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Acetone | Soluble to Sparingly Soluble | These solvents possess high dielectric constants and are effective at solvating the K⁺ cation. General literature suggests high solubility for K[RBF₃] salts in these solvents.[1][3][8] However, for alkoxymethyl derivatives, solubility in MeCN and acetone may be lower than expected, sometimes requiring Soxhlet extraction for effective dissolution and purification.[10] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Soluble | Protic solvents are excellent at solvating both cations and anions through hydrogen bonding and dipole-dipole interactions. K[RBF₃] salts are generally soluble in methanol.[3][8] Water is also a good solvent, though reactions are often run in mixed aqueous-organic systems (e.g., THF/H₂O) to solubilize all components.[11] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Dioxane | Sparingly Soluble to Insoluble | These solvents have lower polarity. While some solubility in THF is reported for the general class[3], they are typically considered poor solvents. Diethyl ether is often used as an anti-solvent to precipitate these salts from more polar solutions like acetonitrile.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Insoluble | These nonpolar solvents are unable to overcome the crystal lattice energy of the salt.[3][5] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | As nonpolar solvents, they are unsuitable for dissolving ionic salts like this compound.[3][6] |
Field-Proven Strategies for Modulating Solubility
The limited solubility of potassium trifluoroborate salts in many common organic reaction solvents can be a significant practical challenge. Fortunately, this is a well-understood issue with established solutions.
Counter-Ion Exchange
The most effective and widely adopted strategy is to exchange the small, hard potassium (K⁺) cation for a large, bulky, and lipophilic organic cation, such as tetrabutylammonium (TBA⁺).[3][5] This exchange dramatically reduces the crystal lattice energy and increases the organophilic character of the salt, rendering it soluble in a much broader range of organic solvents, including dichloromethane (DCM).[8][12]
Figure 2: Counter-ion exchange workflow to enhance organic solvent solubility.
This exchange is typically achieved by treating the potassium salt with a tetra-n-butylammonium salt, such as the hydroxide or bromide, in a biphasic system.[3][12]
Temperature and Solvent Mixtures
For many processes, achieving complete dissolution is not necessary; sufficient concentration in the solution phase is all that is required for the reaction to proceed.
-
Heating: Increasing the temperature will increase the solubility of the salt, often to a degree sufficient for reaction. Many Suzuki-Miyaura couplings using these salts are run at elevated temperatures (e.g., reflux).
-
Solvent Mixtures: Using a mixture of solvents can be highly effective. For example, a common system for cross-coupling reactions is a mixture of an organic solvent like THF or dioxane with water.[11] The organic solvent helps to dissolve the organic halide, while the water helps to dissolve the potassium trifluoroborate salt and the inorganic base.
Experimental Protocol: Isothermal Solubility Determination
To obtain quantitative solubility data in a novel solvent system, a standardized protocol is required. The following describes a robust method based on establishing isothermal equilibrium.
Objective: To determine the solubility (in g/L or mol/L) of this compound in a given organic solvent at a specified temperature.
Core Principle: A supersaturated solution is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known volume of the clear supernatant is carefully removed and its solute content is quantified gravimetrically.
Figure 3: Workflow for experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation: a. To a 20 mL glass vial equipped with a magnetic stir bar, add approximately 1 g of this compound. b. Add 10 mL of the desired organic solvent. This creates a slurry, ensuring an excess of the solid phase. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker bath or on a stirring hotplate set to the desired temperature (e.g., 25 °C). b. Stir the slurry vigorously for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: a. After equilibration, cease stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature. b. For a more complete separation, centrifuge the sealed vial at 4000 rpm for 15 minutes. Alternatively, filter the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). This step must be performed quickly to minimize temperature fluctuations.
-
Sampling & Analysis: a. Tare a clean, dry glass vial on an analytical balance (record weight to ±0.1 mg). b. Using a calibrated volumetric pipette, carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant and transfer it to the tared vial. Be careful not to disturb the solid pellet. c. Place the vial containing the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried solid has reached a constant weight (weigh every 24h until the change is <0.2 mg). d. Record the final mass of the vial containing the dried solute.
-
Calculation: a. Mass of Solute (m): (Final mass of vial + solute) - (Tare mass of vial). b. Volume of Sample (V): The volume transferred with the pipette (e.g., 0.005 L). c. Solubility (S): S (g/L) = m / V.
This self-validating protocol ensures accuracy by using an excess of solid to guarantee saturation and by drying to a constant weight to ensure complete solvent removal.
Conclusion and Outlook
This compound is a robust and valuable synthetic reagent whose utility is intrinsically linked to its solubility characteristics. While it exhibits the classic profile of an ionic salt—preferential solubility in polar solvents—its behavior can be nuanced, particularly within the alkoxymethyl subclass. Researchers and drug development professionals can successfully employ this reagent by understanding the foundational principles of its solubility, leveraging a qualitative understanding of its profile across common solvent classes, and applying proven strategies like counter-ion exchange to modulate its behavior. For novel applications, the quantitative experimental protocol provided herein offers a reliable path to determining precise solubility parameters, enabling rational process design and optimization.
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
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Stefani, H. A., & Cella, R. (2010). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(40). [Link]
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Bio, M. M., et al. (2011). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 15(4), 847-852. [Link]
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Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(6), 1032–1036. [Link]
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Vaudrel, M. (2013). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. University of Leeds. Retrieved from [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 174. [Link]
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Pucheault, M., & Vaultier, M. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(24), 4749-4753. [Link]
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Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]
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Shmulovich, K. I., et al. (2002). Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. Geochemistry International, 40(Suppl. 2), S219-S225. Retrieved from [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Potassium (Acetoxymethyl)trifluoroborate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition of potassium (acetoxymethyl)trifluoroborate (K[(AcOCH₂)BF₃]). As a member of the versatile class of potassium organotrifluoroborate salts, this compound sees use in synthetic organic chemistry, particularly in cross-coupling reactions.[1] A thorough understanding of its thermal properties is paramount for ensuring its safe handling, storage, and effective use in various chemical processes. This document synthesizes established principles of thermal analysis and organoboron chemistry to build a predictive model of the compound's behavior at elevated temperatures. While specific experimental data for this exact molecule is not prevalent in publicly accessible literature, this guide establishes a robust theoretical framework, complete with detailed experimental protocols for researchers to validate these predictions.
Introduction to this compound
Potassium organotrifluoroborates are a class of organoboron compounds valued for their stability and versatility in organic synthesis.[2] Unlike many of their boronic acid counterparts, they are typically crystalline, air- and moisture-stable solids at ambient temperatures, which simplifies their handling and storage.[3] this compound, with the structure K⁺[CH₃COOCH₂BF₃]⁻, offers a convenient source for introducing the hydroxymethyl group in palladium-catalyzed cross-coupling reactions.[4] The thermal stability of this reagent is a critical parameter that dictates its shelf-life and its reactivity profile in thermally driven reactions. This guide will delve into the expected thermal behavior of this compound, from initial degradation to the potential byproducts formed.
Physicochemical Properties and Safe Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 910251-35-3 | [4][5] |
| Molecular Formula | C₃H₅BF₃KO₂ | [4] |
| Molecular Weight | 179.97 g/mol | [4] |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically >96% | |
| Storage Temperature | Room temperature, under an inert atmosphere | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data for similar compounds, this compound is anticipated to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat.
-
Respiratory Protection: In cases of handling fine powders outside of a fume hood, a NIOSH-approved respirator is recommended to prevent respiratory irritation.
Handling and Storage Recommendations
To ensure the integrity of the compound and the safety of the user, the following handling and storage procedures are recommended:
-
Handling: All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential long-term degradation from atmospheric moisture.[5]
Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for identifying the onset temperature of decomposition, quantifying mass loss at each decomposition step, and analyzing the composition of the final residue.[7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 50-100 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the mass loss percentage against temperature. Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature just beyond the final decomposition event observed in TGA (e.g., 500°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow against temperature. Identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks. Integrate the peak areas to determine the enthalpy of transition (ΔH).
Predicted Thermal Stability and Decomposition Profile
In the absence of direct experimental data, the thermal decomposition of this compound can be predicted by considering the stability of its constituent parts: the potassium trifluoroborate core and the acetoxymethyl substituent.
The trifluoroborate anion itself is generally thermally robust. For instance, potassium tetrafluoroborate (KBF₄) is known for its high thermal stability.[10][11] Therefore, the initial decomposition is expected to be initiated by the organic acetoxymethyl group.
Predicted TGA Profile
A hypothetical TGA curve for this compound is presented in Figure 2. The decomposition is predicted to occur in at least two main stages:
-
Stage 1: Decomposition of the Acetoxymethyl Group. This initial stage would involve the fragmentation of the ester and methylene linker. This is likely to begin in the range of 200-300°C. The expected mass loss would correspond to the loss of gaseous fragments such as formaldehyde (CH₂O), ketene (C₂H₂O), and carbon monoxide (CO).
-
Stage 2: Decomposition of the Borate Core. At higher temperatures, likely above 400°C, the remaining potassium fluoroborate species may undergo further decomposition or reaction, potentially leading to the formation of stable inorganic residues like potassium fluoride (KF) and boron oxides (B₂O₃).
Predicted DSC Profile
The DSC thermogram is expected to show:
-
No Melting Point: As an ionic salt, it is likely to decompose before melting.
-
Endothermic Peaks: A series of endothermic peaks corresponding to the energy absorbed during the decomposition stages identified by TGA.
Table 2: Predicted Thermal Decomposition Events for K[(AcOCH₂)BF₃]
| Temperature Range (°C) | Predicted Event | Associated Mass Loss (TGA) | Thermal Event (DSC) |
| 200 - 300 | Initial decomposition of the acetoxymethyl group | Significant mass loss | Endothermic |
| > 400 | Decomposition of the inorganic core | Further mass loss | Endothermic |
Proposed Decomposition Mechanism and Products
The thermal decomposition of this compound is likely to proceed through a complex series of reactions. A plausible mechanism is initiated by the cleavage of the C-O bond in the ester group, followed by further fragmentation.
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A Guide to the Structural Analysis of Potassium Alkoxymethyltrifluoroborates: Principles and Practices
Abstract
Potassium alkoxymethyltrifluoroborates, [ROCH₂BF₃]K, have emerged as indispensable reagents in modern organic synthesis, valued for their stability, ease of handling, and versatile reactivity in cross-coupling reactions.[1][2] As stable, crystalline solids, they offer significant advantages over their more sensitive boronic acid counterparts, particularly in the complex synthetic pathways required for drug discovery and development.[3] A thorough understanding of their three-dimensional structure is paramount, as it directly governs their stability, reactivity, and ultimately, their utility. This technical guide provides an in-depth exploration of the primary analytical techniques used to elucidate the structure of potassium alkoxymethyltrifluoroborates, blending theoretical principles with practical, field-proven methodologies for researchers, chemists, and drug development professionals.
The Architectural Significance of Alkoxymethyltrifluoroborates
The efficacy of a potassium alkoxymethyltrifluoroborate in a synthetic transformation, such as the Suzuki-Miyaura cross-coupling, is intrinsically linked to its molecular architecture.[4] The central feature of these molecules is a tetrahedral boron atom covalently bonded to three fluorine atoms and one alkoxymethyl (ROCH₂–) group. This arrangement forms a stable anionic complex, [ROCH₂BF₃]⁻, with a potassium cation providing the charge balance.
The key structural questions that drive analysis are:
-
Bond Geometry: What are the precise bond lengths and angles of the B-F, B-C, C-O, and O-R bonds? Deviations from idealized tetrahedral geometry can indicate steric strain or influential intermolecular forces.
-
Solid-State Packing: How do the anions and cations arrange themselves in the crystal lattice? Understanding the intermolecular interactions (e.g., ionic bonds, hydrogen bonds, fluorine contacts) is crucial for explaining the compound's physical properties, such as crystallinity, solubility, and stability.[5]
-
Solution-State Dynamics: Does the structure remain intact in solution? Spectroscopic methods are essential to confirm the integrity of the B-F and B-C bonds in the solvents used for synthesis and reaction.
This guide will focus on the two cornerstone techniques for answering these questions: Single-Crystal X-ray Diffraction for definitive solid-state structure and Multinuclear NMR Spectroscopy for detailed solution-state analysis.
Definitive Solid-State Structure: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and thus the complete molecular structure.
Causality in Experimental Design: The Primacy of the Crystal
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. A suitable crystal must be a single, well-ordered lattice, free from significant defects, twinning, or impurities. For potassium alkoxymethyltrifluoroborates, which are salts, crystal growth can be challenging. The choice of solvent system is critical.
Expert Insight: The goal is to identify a solvent or solvent mixture in which the compound has moderate solubility and to achieve supersaturation slowly. Rapid precipitation from a highly soluble system will likely lead to microcrystalline powder, which is unsuitable for SC-XRD. Vapor diffusion is a highly effective technique. A solution of the borate salt in a polar solvent (e.g., methanol or acetone) is placed in a sealed chamber with a more volatile, less polar "anti-solvent" (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent into the primary solution gradually lowers the compound's solubility, promoting the slow, ordered growth of high-quality single crystals.
Experimental Protocol: From Crystal to Structure
Step 1: Crystal Selection and Mounting
-
Under a stereomicroscope, select a well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop (a small nylon loop).
-
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection.
-
Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head. This vitrifies the oil and holds the crystal in place while preserving its structure from thermal motion.
Step 2: Data Collection
-
Center the crystal in the X-ray beam.[6]
-
Perform an initial screening to determine the crystal system, unit cell parameters, and overall diffraction quality.
-
Execute a full data collection strategy, which involves rotating the crystal in the X-ray beam and collecting hundreds or thousands of diffraction images at different orientations. Modern diffractometers automate this process to ensure complete and redundant data are collected.[7]
Step 3: Structure Solution and Refinement
-
Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection.
-
Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the model by iteratively adjusting atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).
Visualization: Workflow for SC-XRD Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Interpreting the Data: Key Structural Parameters
The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of quantitative data. For a typical potassium alkoxymethyltrifluoroborate, the key parameters to analyze are summarized below.
| Parameter | Typical Value Range | Significance |
| B—F Bond Length | 1.37 - 1.41 Å | Indicates the strength of the boron-fluorine bonds. |
| B—C Bond Length | 1.60 - 1.65 Å | Reflects the covalent character of the boron-carbon bond. |
| F—B—F Bond Angle | ~107 - 111° | Deviations from the ideal 109.5° indicate distortion from perfect tetrahedral geometry. |
| F—B—C Bond Angle | ~108 - 112° | Also provides insight into the tetrahedral geometry at the boron center. |
| K⁺···F⁻ Distance | 2.6 - 2.9 Å | Defines the primary ionic interactions that stabilize the crystal lattice.[5] |
Note: These values are illustrative and can vary based on the specific 'R' group and the crystal packing environment.
Solution-State Structure and Integrity: Multinuclear NMR Spectroscopy
While SC-XRD provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for confirming the structure and purity of potassium alkoxymethyltrifluoroborates in solution, the medium in which they are most often used. The key nuclei for analysis are ¹H, ¹³C, ¹⁹F, and ¹¹B.
Causality in Experimental Design: The Power of Multiple Nuclei
A simple ¹H NMR is insufficient for full characterization. Each nucleus provides a unique and complementary piece of the structural puzzle.
-
¹H & ¹³C NMR: Map the organic framework (the alkoxymethyl group). Chemical shifts and coupling constants confirm the connectivity of the ROCH₂– moiety.
-
¹⁹F NMR: Directly probes the three fluorine atoms attached to boron. Its chemical shift is highly sensitive to the electronic environment around the boron center. A single resonance confirms the magnetic equivalence of the three fluorine atoms, consistent with the [RBF₃]⁻ structure.
-
¹¹B NMR: Directly observes the central boron atom. The chemical shift and multiplicity (a quartet due to coupling with the three fluorine atoms) provide unambiguous evidence for the BF₃ group.[8][9]
Expert Insight: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice because it readily dissolves these polar salts and does not interfere with the key spectral regions.[8] Furthermore, observing the coupling between ¹¹B and ¹⁹F (¹JB-F) provides conclusive proof of the B-F bond's integrity in solution.[9]
Experimental Protocol: Multinuclear NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 10-20 mg of the potassium alkoxymethyltrifluoroborate salt.
-
Dissolve the solid in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire a ¹⁹F spectrum. This is often referenced to an external standard like CFCl₃.
-
Acquire a ¹¹B spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, specialized pulse sequences may be used to obtain better resolution and observe the B-F coupling.[9]
Visualization: The Borate Core by NMR
Caption: Relationship between NMR nuclei and molecular structure.
Interpreting the Data: Characteristic NMR Signatures
The combination of multinuclear NMR data provides a powerful fingerprint for identifying and confirming the structure of potassium alkoxymethyltrifluoroborates.
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Coupling | Structural Information |
| ¹H | 3.0 - 3.5 (for -CH₂BF₃) | Triplet (t) or Singlet (s) | Confirms the methylene bridge. Coupling to ¹⁹F or ¹¹B is not typically resolved. |
| ¹³C | ~50 - 70 (for -CH₂BF₃) | Broad resonance | The carbon attached to boron is often broadened due to quadrupolar relaxation from the ¹¹B nucleus.[8] |
| ¹⁹F | -135 to -145 | Quartet (q) or broad singlet | Confirms the BF₃ group. Coupling to ¹¹B (¹JB-F) may be observed.[8][9] |
| ¹¹B | 2.0 - 4.0 | Quartet (q) | A distinct quartet is the hallmark of a BF₃ group, arising from coupling to three equivalent fluorine atoms. |
Note: Data compiled from representative compounds in DMSO-d₆.[8][9] Chemical shifts are highly dependent on the specific 'R' group and solvent.
Conclusion: An Integrated Approach to Structural Elucidation
A comprehensive structural analysis of potassium alkoxymethyltrifluoroborates requires an integrated approach. Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable data on bond lengths, angles, and crystal packing. This is complemented perfectly by multinuclear NMR spectroscopy, which confirms the integrity of the covalent framework in solution and provides a crucial quality control checkpoint for purity and identity. Together, these techniques deliver the detailed structural insights that are essential for understanding reactivity, optimizing reaction conditions, and ultimately enabling the rational design of new molecules in drug discovery and materials science.
References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [10][11]
-
Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [12][13]
-
Dreher, S. D., et al. (2008). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 10(1), 1795-1798. [4]
-
Alves, M. J., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [8][9]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8458–8468.
-
BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem. [1]
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BenchChem. (n.d.). An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. BenchChem. [2]
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Darses, S., & Pucheault, M. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [3]
-
Zheng, J., & Sathyan, D. (2017). Investigation of Crystal Structures using X-Ray Diffraction. Boston University, Physics Department. [6]
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Johns Hopkins University. (n.d.). JHU X-ray Crystallography Facility. Krieger School of Arts & Sciences. [7]
-
Addie, M. S., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E, 70(Pt 8), 68–71. [5]
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- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Open Access) Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. (2008) | Gary A. Molander | 89 Citations [scispace.com]
- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Direct Hydroxymethylation of Aryl Halides via Suzuki-Miyaura Coupling with Potassium (Acetoxymethyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Hydroxymethylation
The introduction of a hydroxymethyl (-CH2OH) group into aromatic systems is a critical transformation in medicinal chemistry and drug development. This small functional group can significantly enhance the pharmacological profile of a lead compound by improving aqueous solubility, providing a new vector for hydrogen bonding interactions with biological targets, and serving as a synthetic handle for further molecular elaboration.[1][2]
Traditionally, hydroxymethylation has been achieved through multi-step sequences or by using hazardous reagents like formaldehyde.[3] The advent of stable and versatile organoboron reagents has revolutionized this field. Potassium (acetoxymethyl)trifluoroborate has emerged as a superior reagent for this purpose, enabling a direct, palladium-catalyzed hydroxymethylation of aryl and heteroaryl halides.[4][5][6]
This application note provides a comprehensive guide to this powerful methodology, detailing the underlying mechanism, a robust experimental protocol, and the expected scope of the reaction.
The Reagent: Advantages of this compound
Potassium organotrifluoroborates offer significant operational advantages over their boronic acid counterparts.[7] this compound, in particular, is:
-
Exceptionally Stable: It is a crystalline, free-flowing solid that is stable to both air and moisture, eliminating the need for gloveboxes or stringent anhydrous techniques for storage and handling.[8][9]
-
Safe and Easy to Handle: It serves as a safe and solid surrogate for gaseous formaldehyde or other less stable one-carbon synthons.[4][10]
-
Atom Economical: Due to its stability and reduced tendency for side reactions like protodeboronation, it can be used in near-stoichiometric amounts, improving the overall efficiency of the reaction.[8]
Reaction Mechanism: A Palladium-Catalyzed Suzuki-Miyaura Pathway
The transformation is a Suzuki-Miyaura cross-coupling reaction.[4] The process involves a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the aryl halide with the trifluoroborate salt. The in situ cleavage of the acetate group yields the desired hydroxymethylated product.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a high-valent Ar-Pd(II)-X intermediate.
-
Activation & Transmetalation: The this compound is activated by the base. The precise mechanism of activation is complex, but it is believed to involve the formation of a more reactive boronate species. This species then transfers the acetoxymethyl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-CH2OAc complex.
-
Reductive Elimination: This key step involves the formation of the new carbon-carbon bond, yielding the acetoxymethylated arene (Ar-CH2OAc) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
-
Hydrolysis: The acetoxymethyl intermediate is readily hydrolyzed under the aqueous reaction conditions or during the aqueous workup to afford the final benzyl alcohol product (Ar-CH2OH).
Caption: Catalytic cycle for the Suzuki-Miyaura hydroxymethylation.
Experimental Protocol
This protocol provides a general procedure for the hydroxymethylation of a representative aryl chloride. Reaction times and temperatures may require optimization for different substrates.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| Aryl Halide | Ar-X | Variable | Electrophile | Can be chloride, bromide, or triflate.[4] |
| This compound | C₃H₅BF₃KO₂ | 179.97 | Nucleophile | Stable, solid C1 source.[11] |
| Bis(dibenzylideneacetone)palladium(0) | Pd(dba)₂ | 575.00 | Catalyst | Common Pd(0) precatalyst. |
| RuPhos | C₃₀H₄₅OP | 452.65 | Ligand | Bulky electron-rich phosphine ligand.[4] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | Activates the trifluoroborate. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous grade recommended. |
| Deionized Water | H₂O | 18.02 | Co-Solvent | Often required for efficient transmetalation. |
| Inert Gas | Ar or N₂ | - | Atmosphere | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure (Example: 2-Chloronaphthalene)
The following procedure is adapted from published literature for a gram-scale reaction.[12]
-
Reaction Setup: To a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronaphthalene (1.00 g, 6.15 mmol, 1.0 equiv.), this compound (1.66 g, 9.22 mmol, 1.5 equiv.), sodium carbonate (0.98 g, 9.22 mmol, 1.5 equiv.), Pd(dba)₂ (177 mg, 0.307 mmol, 5 mol%), and RuPhos (362 mg, 0.738 mmol, 12 mol%).[4][12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (90 mL) and deionized water (9.0 mL) via syringe. The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.[4][8]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at reflux (approx. 101-103 °C) for 24 hours under a positive pressure of inert gas.[12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove solids, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (naphthalen-2-yl)methanol.
Caption: General experimental workflow for hydroxymethylation.
Substrate Scope & Versatility
A key strength of this methodology is its broad applicability. The reaction is tolerant of a wide array of functional groups and is effective across a diverse range of aromatic and heteroaromatic systems.[4]
Table of Representative Substrates
The following table summarizes results from the literature, demonstrating the reaction's wide scope with various aryl halides and triflates.[4][13]
| Entry | Aryl Halide/Triflate Substrate | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | (4-Acetylphenyl)methanol | 85 |
| 2 | 4-Chloro-1,1'-biphenyl | ([1,1'-Biphenyl]-4-yl)methanol | 96 |
| 3 | Methyl 4-bromobenzoate | (4-(Hydroxymethyl)phenyl)methanol | 86 |
| 4 | 4-Bromobenzaldehyde | (4-Formylphenyl)methanol | 80 |
| 5 | 2-Bromonitrobenzene | (2-Nitrophenyl)methanol | 88 |
| 6 | 3-Bromopyridine | Pyridin-3-ylmethanol | 84 |
| 7 | 2-Chloronaphthalene | Naphthalen-2-ylmethanol | 94 |
| 8 | Naphthalen-2-yl trifluoromethanesulfonate | Naphthalen-2-ylmethanol | 85 |
Yields are isolated yields as reported in the primary literature.[4][13]
The reaction demonstrates excellent functional group tolerance, with esters, ketones, aldehydes, nitro groups, and nitriles all being compatible.[4][14] Furthermore, the methodology extends to more challenging substrates, including heteroaryl halides and sterically hindered arenes.[4]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with this compound is a robust, versatile, and highly efficient method for direct hydroxymethylation. Its operational simplicity, use of a stable and safe reagent, and broad substrate scope make it an invaluable tool for synthetic and medicinal chemists. This protocol provides a reliable pathway for the late-stage introduction of the hydroxymethyl group, facilitating the rapid generation of analogs for structure-activity relationship studies and the optimization of drug candidates.
References
- Benchchem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-26.
- Sigma-Aldrich. (n.d.).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development.
- Wikipedia. (2023).
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- CymitQuimica. (n.d.). Potassium (Acetoxymethyl)
- MySkinRecipes. (n.d.). Potassium (Acetoxymethyl)
- Murai, N., Yonaga, M., & Tanaka, K. (2016). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Potassium (Acetoxymethyl)
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(13), 2844–2847.
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- da Silva, A. B., de Oliveira, A. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 692131.
- ResearchGate. (n.d.).
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- 4. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]
- 5. Collection - Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate - Organic Letters - Figshare [figshare.com]
- 6. Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium (Acetoxymethyl)trifluoroborate for Direct Hydroxymethylation
Introduction: A Superior Reagent for a Critical Transformation
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of potassium (acetoxymethyl)trifluoroborate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The superior stability and ease of handling of this crystalline, free-flowing solid make it an attractive alternative to traditional organoboron reagents, particularly in environments where reproducibility and reliability are paramount.[3]
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound follows the general mechanistic pathway of the Suzuki-Miyaura reaction, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The use of a potassium organotrifluoroborate introduces a preliminary activation step.
-
Activation of the Trifluoroborate: The reaction is initiated by the base-mediated hydrolysis of the this compound to the corresponding boronic acid. This in situ generation of the active boron species is a crucial step.[7]
-
Oxidative Addition: A palladium(0) catalyst, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[2][6]
-
Transmetalation: The activated organoboron species transfers its organic group (the acetoxymethyl group) to the palladium(II) center, displacing the halide. This step is facilitated by the base.[2][7]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl/heteroaryl group and the acetoxymethyl group) couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can be synthesized from the corresponding boronic ester. The following is a representative procedure adapted from the synthesis of similar organotrifluoroborates.[8]
Materials:
-
(Acetoxymethyl)boronic acid pinacol ester
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a suitably sized flask, dissolve (acetoxymethyl)boronic acid pinacol ester (1.0 equiv) in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Cool the methanolic solution of the boronic ester in an ice bath.
-
Slowly add the KHF₂ solution to the cooled boronic ester solution with vigorous stirring. A white precipitate should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the white solid by vacuum filtration and wash with cold water, followed by a cold acetone wash.
-
Dry the solid under high vacuum to yield this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Hydroxymethylation
This protocol is a general guideline for the cross-coupling of an aryl/heteroaryl halide with this compound.
Materials:
-
Aryl or heteroaryl halide (e.g., 2-chloronaphthalene) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2-5 mol%)
-
Buchwald ligand (e.g., RuPhos, XPhos, or SPhos) (4-12 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water 10:1 or toluene/water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube or a similar reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.5 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the cross-coupling.
Substrate Scope and Optimization
The palladium-catalyzed hydroxymethylation using this compound is compatible with a wide array of functional groups and demonstrates broad substrate scope.
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 95 | [5] |
| 2-Chloronaphthalene | Pd(dba)₂ (5) | RuPhos (12) | Na₂CO₃ (1.5) | Dioxane/H₂O | Reflux | 24 | 79 | |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 92 | [5] |
| 3-Trifluoromethylphenyl chloride | Pd(dba)₂ (5) | RuPhos (12) | Na₂CO₃ (1.5) | Dioxane/H₂O | Reflux | 12 | 88 | [5] |
| 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 18 | 85 | [4] |
| Methyl 4-chlorobenzoate | Pd(dba)₂ (5) | RuPhos (12) | Na₂CO₃ (1.5) | Dioxane/H₂O | Reflux | 12 | 91 | [5] |
| 4-Nitrophenyl triflate | Pd(dba)₂ (5) | RuPhos (12) | Na₂CO₃ (1.5) | Dioxane/H₂O | Reflux | 5 | 80 | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality base- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent.- Use a freshly opened or properly stored base.- Increase the reaction temperature in increments. |
| Formation of homocoupled product (Ar-Ar) | - Presence of oxygen- Pd(II) species without aryl/vinyl/alkyl ligands | - Ensure the reaction is set up under a strictly inert atmosphere.- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. |
| Protodeboronation of the trifluoroborate | - Although less prone than boronic acids, can still occur under harsh conditions or with prolonged reaction times. | - Use a milder base.- Minimize reaction time once the starting material is consumed. |
| Difficult purification | - Excess boronic acid byproducts | - Perform an acid-base extraction during workup to remove boron-containing impurities. |
Safety and Handling
-
This compound: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can be toxic and should be handled with care.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents such as toluene and dioxane are flammable and have associated health risks. Handle in a fume hood.
Comparative Advantage and Conclusion
This compound offers significant advantages over other hydroxymethylating agents. Compared to toxic and difficult-to-handle reagents like alkoxymethylstannanes, it provides a safer and more convenient alternative.[9] Its superior stability and ease of handling compared to the corresponding boronic acid reduce the likelihood of reagent decomposition and improve reaction reproducibility.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. [PDF] Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. | Semantic Scholar [semanticscholar.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
Potassium (Acetoxymethyl)trifluoroborate: A Bench-Stable Reagent for Facile Introduction of the Acetoxymethyl Group
Application Note & Protocol Guide
Introduction: The Strategic Importance of the Acetoxymethyl Moiety
In the landscape of contemporary drug discovery and medicinal chemistry, the acetoxymethyl (AM) group serves as a critical structural motif. It is frequently employed as a bioreversible prodrug strategy to mask polar functionalities, such as phosphates and carboxylic acids, thereby enhancing cell membrane permeability.[1][2] Upon entry into the cell, endogenous esterases cleave the AM group, releasing the active parent drug.[3][4] This approach has been pivotal in the development of numerous therapeutic agents.
However, traditional methods for introducing the acetoxymethyl group often rely on reagents like acetoxymethyl halides (e.g., bromomethyl acetate), which can be lachrymatory and suffer from instability. Furthermore, direct acetoxymethylation of sensitive substrates can be challenging, leading to low yields and side reactions. The development of robust, stable, and versatile reagents for this transformation is therefore of paramount importance.
This guide introduces potassium (acetoxymethyl)trifluoroborate as a superior solution to these challenges. As part of the broader class of potassium organotrifluoroborates, this reagent offers exceptional stability to air and moisture, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, providing a reliable and efficient method for incorporating the acetoxymethyl group into a wide array of molecular scaffolds.[5][6]
The Advantage of the Trifluoroborate: A Leap in Stability and Versatility
Traditional organoboron reagents, such as boronic acids and their esters, have long been mainstays in Suzuki-Miyaura cross-coupling reactions. However, they are not without their drawbacks. Boronic acids are prone to protodeboronation and can form cyclic trimeric anhydrides (boroxines), leading to uncertainty in stoichiometry and challenges in purification.[7] Organoboronate esters, while more stable, can be less atom-economical.[8]
Potassium organotrifluoroborates, in contrast, are tetracoordinate boron species that exhibit remarkable stability.[6][9] The strong boron-fluorine bonds effectively "protect" the carbon-boron bond from premature degradation under a variety of reaction conditions, yet this stability can be readily "unmasked" in the presence of a suitable palladium catalyst and base to participate in the catalytic cycle.[10]
Key Advantages of this compound:
-
Bench-Top Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, eliminating the need for gloveboxes or stringent inert atmosphere techniques for storage and handling.[5][6]
-
Ease of Handling: As a solid, it can be weighed accurately, ensuring precise stoichiometry in reactions.[7]
-
Enhanced Safety Profile: It avoids the use of more toxic organometallic reagents like organostannanes or organozincs.[11]
-
High Functional Group Tolerance: The mild conditions required for its use in cross-coupling reactions are compatible with a wide range of sensitive functional groups.[10][12]
Synthesis Pathway: From Halomethyl Precursor to the Acetoxymethyl Reagent
The synthesis of this compound is achieved through a straightforward and efficient two-step process, starting from the readily accessible potassium bromomethyltrifluoroborate. This modular approach allows for the synthesis of a variety of alkoxymethyltrifluoroborates.
The synthesis begins with the formation of potassium bromomethyltrifluoroborate from dibromomethane, a trialkyl borate, and n-butyllithium, followed by quenching with potassium hydrogen fluoride (KHF₂).[8] The resulting stable bromomethyl precursor then undergoes a nucleophilic substitution (Sₙ2) reaction with an acetate salt to yield the final product.[13] A similar strategy allows for the preparation of a wide range of alkoxymethyltrifluoroborates by simply varying the nucleophile.[14]
Application Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl chlorides. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and wider availability compared to the corresponding bromides or iodides.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle for Suzuki-Miyaura couplings. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl chloride bond.
-
Transmetalation: The acetoxymethyl group is transferred from the boron atom to the palladium center, facilitated by a base.
-
Reductive Elimination: The desired acetoxymethylated arene is formed, regenerating the Pd(0) catalyst.[15]
Experimental Workflow
The following diagram illustrates the general laboratory workflow for setting up the cross-coupling reaction.
Detailed Protocol
This protocol is adapted from established procedures for the cross-coupling of alkoxymethyltrifluoroborates with aryl chlorides.[13][14]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.015 mmol, 3 mol%) and RuPhos (0.03 mmol, 6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.2 M) with a 10:1 dioxane/water ratio.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure acetoxymethylated arene.
Substrate Scope and Performance Data
The following table summarizes representative yields for the cross-coupling of various potassium alkoxymethyltrifluoroborates with a range of aryl chlorides, demonstrating the broad applicability of this methodology. The acetoxymethyl variant is expected to perform similarly.
| Entry | Aryl Chloride | Alkoxymethyltrifluoroborate | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | K[(BnOCH₂)BF₃] | 1-(4-(Benzyloxymethyl)phenyl)ethan-1-one | 85 |
| 2 | 4-Chlorobenzonitrile | K[(BnOCH₂)BF₃] | 4-(Benzyloxymethyl)benzonitrile | 86 |
| 3 | Methyl 4-chlorobenzoate | K[(BnOCH₂)BF₃] | Methyl 4-(benzyloxymethyl)benzoate | 81 |
| 4 | 2-Chlorotoluene | K[(BnOCH₂)BF₃] | 1-(Benzyloxymethyl)-2-methylbenzene | 78 |
| 5 | 3-Chloropyridine | K[(MEMOCH₂)BF₃] | 3-((2-Methoxyethoxy)methyl)pyridine | 73 |
Data adapted from Molander, G. A. & Canturk, B. (2008). Org. Lett., 10(10), 2135-2138.[13] The conditions demonstrate excellent tolerance for both electron-withdrawing (ketones, nitriles, esters) and electron-donating (alkyl) groups, as well as sterically hindered substrates and heteroaromatics.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure Pd(OAc)₂ is fresh. Use a pre-catalyst if available. Ensure the ligand has not oxidized. |
| Insufficiently inert atmosphere | Improve evacuation/backfill cycles. Use freshly degassed solvents. | |
| Poor quality base | Use freshly opened or properly stored Cs₂CO₃. Ensure it is finely powdered for better solubility/reactivity. | |
| Side Product Formation | Protodeboronation of the reagent | Although less common with trifluoroborates, ensure the reaction is not overly prolonged. Use the recommended stoichiometry. |
| Homocoupling of aryl chloride | This can occur at high temperatures or with certain catalyst systems. Consider lowering the temperature slightly. | |
| Difficulty in Purification | Residual palladium | Pass the crude product through a short plug of silica or treat with a palladium scavenger. |
| Boron byproducts | Ensure the aqueous work-up is thorough to remove inorganic boron salts. |
Safety Information:
-
This compound: Causes skin and serious eye irritation.
-
Palladium Catalysts: May cause sensitization by inhalation and skin contact.
-
RuPhos: May cause respiratory irritation.
-
1,4-Dioxane: Is a flammable liquid and vapor and a suspected carcinogen.
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][18]
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
This compound stands out as a highly effective and practical reagent for the introduction of the acetoxymethyl group. Its exceptional stability, ease of handling, and broad functional group tolerance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in medicinal chemistry and organic synthesis. By overcoming the limitations of traditional acetoxymethylating agents, this reagent facilitates more efficient and reliable synthetic routes to complex molecules and prodrug candidates, accelerating the pace of drug discovery and development.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Biolatto, B. (2003). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Dreher, S. D., et al. (2008). RuPhos-Mediated Suzuki−Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates and Aryl Bromides. Organic Letters, 10(4), 673–676.
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(10), 2135–2138. Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(26), 10048–10053.
-
Molander, G. A., et al. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(11), 2213–2216. Available at: [Link]
- Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297–1303.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Schultz, C. (2003). Prodrugs of Biologically Active Substrates of Protein Kinases/Phosphatases. Current Pharmaceutical Design, 9(26), 2147-2173.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Lavis, L. D., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. Available at: [Link]
- Surya, G. K., & Olivo, H. F. (2005). Tetrabutylammonium Trifluoroborates: Novel and Versatile Reagents for Organic Synthesis. Organic Syntheses.
- Lavis, L. D., & Raines, R. T. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers. Methods in Enzymology, 504, 145-162.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
- Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews, 94(4), 911-937.
- Ellis-Davies, G. C. R. (2008). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Molander, G. A., & Ham, J. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 71(25), 9455-9461.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
- Meier-Westhues, U., et al. (2001). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 6(6), 498-505.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826.
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, 12(6), 813-826. Available at: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation process of (bromomethyl) trifluoro potassium borate - Eureka | Patsnap [eureka.patsnap.com]
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- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application of Potassium (Acetoxymethyl)trifluoroborate in Pharmaceutical Synthesis: A Technical Guide
In the landscape of modern pharmaceutical synthesis, the quest for robust, efficient, and versatile reagents is perpetual. Among the myriad of tools available to the medicinal chemist, organoboron compounds have carved out an indispensable role, largely through the celebrated Suzuki-Miyaura cross-coupling reaction. While boronic acids have long been the workhorses in this domain, their inherent instability can present significant challenges. This guide delves into the application of a superior alternative: potassium (acetoxymethyl)trifluoroborate. This crystalline, air- and moisture-stable salt has emerged as a highly effective reagent for the introduction of the hydroxymethyl group, a common and valuable moiety in pharmacologically active molecules.[1][2][3]
This document provides an in-depth exploration of the utility of this compound, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Advantage of Organotrifluoroborates: A Paradigm Shift in Boron Chemistry
Potassium organotrifluoroborates, in general, offer a host of advantages over their boronic acid and ester counterparts.[1][4] These benefits are particularly pronounced in the high-stakes environment of pharmaceutical development, where reproducibility and reliability are paramount.
Key Advantages:
-
Enhanced Stability: Unlike boronic acids which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, potassium organotrifluoroborates are typically crystalline, free-flowing solids.[1][2][5] Their stability to both air and moisture simplifies handling and storage, obviating the need for stringent inert atmosphere techniques in many cases.[1][3]
-
Improved Stoichiometry: The reduced propensity for protodeboronation allows for the use of near-stoichiometric amounts of the trifluoroborate reagent, enhancing the atom economy of the reaction.[1][5]
-
Broad Substrate Scope and High Reactivity: Organotrifluoroborates are effective coupling partners for a wide array of aryl and heteroaryl halides (chlorides, bromides) and triflates, encompassing electronically diverse and sterically demanding substrates.[1][6][7]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide variety of functional groups commonly found in complex pharmaceutical intermediates.[2][8]
Specifically, this compound serves as a stable and efficient precursor for the introduction of a hydroxymethyl group following a palladium-catalyzed cross-coupling reaction and subsequent in-situ or separate deacetylation.[9]
Core Application: Palladium-Catalyzed Hydroxymethylation of Aryl Halides
A primary application of this compound in pharmaceutical synthesis is the direct hydroxymethylation of aryl and heteroaryl halides. This transformation provides a straightforward route to valuable benzylic alcohols, which are key intermediates in the synthesis of numerous drug candidates.
The overall transformation proceeds in two key stages: a Suzuki-Miyaura cross-coupling to form an acetoxymethyl-aryl compound, which is then hydrolyzed to the desired hydroxymethyl-aryl product.
Reaction Workflow & Mechanism
The following diagram illustrates the general workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Caption: Workflow and Catalytic Cycle for Hydroxymethylation.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical, with sterically hindered, electron-rich phosphines often proving most effective.[6]
Detailed Experimental Protocol
The following protocol provides a representative procedure for the palladium-catalyzed hydroxymethylation of an aryl chloride using this compound. This serves as a practical guide for researchers.
Materials:
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)[9][11]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equiv)[5][11]
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (e.g., 6.15 mmol, 1.00 g for 2-chloronaphthalene), this compound (9.22 mmol, 1.66 g), sodium carbonate (9.22 mmol, 978 mg), the palladium catalyst (e.g., Pd(dba)₂, 0.307 mmol, 177 mg), and the phosphine ligand (e.g., RuPhos, 0.738 mmol, 362 mg).[11]
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add the degassed solvent system of 1,4-dioxane (90 mL) and distilled water (9.0 mL).[11]
-
Reaction: Stir the reaction mixture at reflux (typically 85-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 5-24 hours.[9][11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Dilute the filtrate with ethyl acetate and wash with water and then brine.[11]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane:ethyl acetate) to afford the desired aryl methanol.[11]
Causality Behind Experimental Choices:
-
Excess of Boron Reagent and Base: An excess of the this compound and the base is often used to drive the reaction to completion and to counteract any potential protodeboronation, although this is less of an issue than with boronic acids.[5]
-
Ligand Selection: The choice of a sterically bulky and electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with less reactive aryl chlorides.[6][9]
-
Solvent System: The mixed solvent system of dioxane and water is common for Suzuki-Miyaura couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9][11]
-
Inert Atmosphere: While potassium trifluoroborates are air-stable, the palladium catalyst, especially in its Pd(0) state, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity.
Data Presentation: Scope and Yields
The versatility of this methodology is demonstrated by its application to a range of aryl and heteroaryl substrates. The following table summarizes representative yields for the hydroxymethylation of various aryl halides with this compound.
| Entry | Aryl Halide Substrate | Product | Yield (%) |
| 1 | 2-Chloronaphthalene | Naphthalen-2-yl-methanol | 79[11] |
| 2 | 4-Chlorobenzonitrile | (4-Cyanophenyl)methanol | 85[9] |
| 3 | 1-Bromo-4-nitrobenzene | (4-Nitrophenyl)methanol | 86[9] |
| 4 | Methyl 4-bromobenzoate | (4-(Hydroxymethyl)phenyl)methanol | 88[9] |
| 5 | 4'-Bromoacetophenone | (4-Acetylphenyl)methanol | 94[9] |
| 6 | 3-Bromopyridine | Pyridin-3-ylmethanol | 84[9] |
Table 1: Representative yields for the palladium-catalyzed hydroxymethylation of aryl halides using this compound.
Conclusion
This compound is a robust and highly versatile reagent for the introduction of the hydroxymethyl group in pharmaceutical synthesis. Its superior stability, ease of handling, and broad applicability in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented herein underscore the efficiency and reliability of this reagent in the construction of complex, biologically active molecules, solidifying its place in the modern synthetic chemist's toolbox.
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- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Stereospecific Synthesis Using Potassium Organotrifluoroborates
Abstract: Potassium organotrifluoroborates (K-OTFs) have emerged as exceptionally versatile and robust reagents in modern organic synthesis. Their remarkable stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over traditional organoboron compounds like boronic acids and esters.[1] This guide provides an in-depth exploration of the application of K-OTFs in stereospecific synthesis. We will delve into the mechanistic principles that govern stereochemical outcomes and provide detailed, field-proven protocols for key transformations, including stereospecific cross-coupling reactions and diastereoselective additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents for the precise construction of complex, stereodefined molecules.
The Ascendancy of Potassium Organotrifluoroborates in Synthesis
Organoboron reagents are mainstays of C-C bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] However, the practical application of boronic acids can be complicated by their propensity to dehydrate into boroxine trimers, making accurate stoichiometry challenging, and their susceptibility to protodeboronation.[3]
Potassium organotrifluoroborates, first popularized by Vedejs and later extensively developed by researchers like Molander and Genet, elegantly circumvent these issues.[4][5] The tetracoordinate boron center in a K-OTF salt is coordinatively saturated, which masks the reactivity of the carbon-boron bond.[2] This "protected" form of the boronic acid is stable to a wide array of reaction conditions, including chromatography and even certain oxidations, allowing for the manipulation of other functional groups within the molecule while preserving the C-B bond.[5][6] The active tricoordinate boron species required for catalysis is typically generated in situ under the reaction conditions.[7][8]
Preparation and Handling
A key advantage of K-OTFs is their straightforward and often high-yielding preparation. The most common method involves treating a corresponding boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4][9] One-pot procedures starting from organometallic reagents (Grignard or organolithium) are also highly efficient, avoiding the isolation of potentially unstable boronic acid intermediates.[4][5]
Figure 1: General workflows for the synthesis of potassium organotrifluoroborates (K-OTFs).
Stereospecific Cross-Coupling Reactions
Stereospecificity implies that the stereochemistry of the starting material directly determines the stereochemistry of the product. K-OTFs have proven to be exceptional reagents for achieving this level of control in cross-coupling reactions, particularly where a stereogenic center is directly attached to the boron atom or is part of an alkene.
Coupling of Secondary Alkyltrifluoroborates with Retention of Stereochemistry
A significant challenge in cross-coupling reactions with secondary alkyl organometallics is the propensity for β-hydride elimination from the diorganopalladium intermediate, which erodes stereochemical information. Molander and colleagues developed an elegant solution using potassium 1-(benzyloxy)alkyltrifluoroborates.[10][11] The key insight is that the benzyloxy group acts as a hemilabile ligand. It is proposed to coordinate to the palladium center, stabilizing the intermediate and preventing the conformation required for β-hydride elimination, thereby facilitating a stereospecific reductive elimination with complete retention of configuration.[10][11]
Figure 2: Catalytic cycle for stereospecific Suzuki-Miyaura coupling of secondary alkyltrifluoroborates.
This protocol is adapted from the work of Molander, G. A. & Wisniewski, S. R.[11]
A. Synthesis of Potassium (R)-1-(benzyloxy)propyltrifluoroborate:
-
To a solution of (R)-1-(benzyloxy)propylboronic acid pinacol ester (1.0 equiv) in a 1:1 mixture of methanol and diethyl ether, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 1-2 hours, during which a white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the potassium trifluoroborate salt as a white, crystalline solid.
B. Palladium-Catalyzed Cross-Coupling:
-
In a glovebox, charge an oven-dried reaction vial with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (3.0 equiv).
-
Add the potassium (R)-1-(benzyloxy)propyltrifluoroborate (1.2 equiv) and the desired aryl chloride (1.0 equiv).
-
Add anhydrous toluene and water (10:1 v/v) to the vial.
-
Seal the vial, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiopure protected secondary alcohol. The stereochemical purity (>99% ee) is typically confirmed by chiral HPLC analysis.
Stereospecific Synthesis of Conjugated Dienes
The geometry of a double bond is a critical stereochemical element. K-OTFs enable the highly stereospecific synthesis of conjugated dienes, where the geometry of both the alkenyltrifluoroborate and the alkenyl halide is precisely transferred to the final product.[3][4] This method allows for the programmed synthesis of all four geometric isomers ((E,E), (E,Z), (Z,E), and (Z,Z)) of a given diene.[3] The reaction proceeds with high fidelity, typically >98% stereoretention.
| Entry | Alkenyl-BF₃K | Alkenyl Bromide | Catalyst System | Product | Yield (%) | Stereochemical Purity |
| 1 | (E)-Styryl | (E)-β-Bromostyrene | Pd(OAc)₂/PPh₃ | (E,E)-1,4-Diphenyl-1,3-butadiene | 95 | >99% E,E |
| 2 | (Z)-Styryl | (E)-β-Bromostyrene | Pd(OAc)₂/PPh₃ | (Z,E)-1,4-Diphenyl-1,3-butadiene | 88 | >98% Z,E |
| 3 | (E)-Styryl | (Z)-β-Bromostyrene | Pd(OAc)₂/PPh₃ | (E,Z)-1,4-Diphenyl-1,3-butadiene | 85 | >98% E,Z |
| 4 | (Z)-Styryl | (Z)-β-Bromostyrene | Pd(OAc)₂/PPh₃ | (Z,Z)-1,4-Diphenyl-1,3-butadiene | 79 | >98% Z,Z |
| Data adapted from Molander, G. A., & Ito, T. (2006).[3] |
Diastereoselective Additions to Carbonyls
Beyond substitution reactions, K-OTFs can serve as nucleophiles in addition reactions, creating new stereocenters with high levels of diastereocontrol.
Lewis Acid-Catalyzed Allylation and Crotylation
Potassium allyl- and crotyltrifluoroborates are stable, solid reagents that can add to aldehydes to form homoallylic alcohols.[12] The diastereoselectivity of the reaction with crotyltrifluoroborates is highly dependent on the geometry of the crotyl group and the choice of Lewis acid catalyst, with BF₃·OEt₂ often providing the best results. The reaction is believed to proceed through a closed, chair-like Zimmerman-Traxler transition state to rationalize the high diastereoselectivity observed.[12] For example, the reaction of (E)-crotyltrifluoroborate with an aldehyde typically yields the anti-homoallylic alcohol, while the (Z)-crotyltrifluoroborate provides the syn-product.
This protocol is based on the work of Batey, R. A., et al.[12]
-
To a solution of the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (N₂ or Ar), add BF₃·OEt₂ (1.1 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of potassium (E)-crotyltrifluoroborate (1.5 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, and then transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the anti-homoallylic alcohol. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion and Future Outlook
Potassium organotrifluoroborates are not merely stable surrogates for boronic acids; they are enabling reagents that have opened new avenues in stereospecific synthesis. Their ability to participate in cross-coupling reactions with complete retention of stereochemistry at sp³ and sp² centers, as well as their utility in highly diastereoselective additions, makes them invaluable tools for the synthesis of complex molecules in pharmaceutical and materials science.[1][4][10] The ongoing development of new chiral K-OTF reagents and novel catalytic systems promises to further expand the scope and power of these remarkable compounds.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC, NIH. [Link]
-
Thadani, A. N., Batey, R. A., et al. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl and Crotyltrifluoroborates under Lewis Acid Catalysis. Request PDF. [Link]
-
Molander, G. A., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 2042–2045. [Link]
-
Shintani, R., Takeda, M., Soh, Y.-T., Ito, T., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 12(19), 4442–4445. [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(38), 15890–15902. [Link]
-
Cho, Y., et al. (2013). Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Semantic Scholar. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. PMC, NIH. [Link]
-
Molander, G. A., & Ito, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9481–9486. [Link]
-
OUCI. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. OUCI. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Molander, G. A., et al. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 235. [Link]
-
Ito, H., et al. (2009). Catalytic asymmetric synthesis of chiral tertiary organoboronic esters through conjugate boration of beta-substituted cyclic enones. Journal of the American Chemical Society, 131(39), 13898–13899. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC, NIH. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. J. Am. Chem. Soc., 125, 11148-11149. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Andrade, C. K. Z., & Azevedo, N. R. (2011). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 16(7), 5565–5573. [Link]
-
Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Application Notes: Potassium (Acetoxymethyl)trifluoroborate in the Synthesis of Complex Organic Molecules
Abstract
Potassium (acetoxymethyl)trifluoroborate, hereafter referred to as AM-TFB, has emerged as a uniquely stable and versatile C1 synthon for the introduction of hydroxymethyl groups in complex organic synthesis. This guide provides an in-depth analysis of AM-TFB, contrasting its advantages over traditional reagents and detailing its application in palladium-catalyzed cross-coupling reactions. We present validated protocols, mechanistic insights, and practical guidance to empower researchers in leveraging this reagent for the efficient construction of intricate molecular architectures, particularly within pharmaceutical and materials science discovery programs.
Introduction: The Rise of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a foundational tool for C-C bond formation in modern organic chemistry.[1] While boronic acids are the conventional nucleophilic partners, their limitations—such as susceptibility to protodeboronation and challenging purification—have driven the search for more robust alternatives.[2] Potassium organotrifluoroborates have answered this call, offering superior stability as air- and moisture-tolerant crystalline solids that are easy to handle and store.[1][3] Their tetracoordinate boron center renders them less reactive in their resting state, yet poised for efficient transmetalation under catalytic conditions.[4]
Among this class, this compound (AM-TFB) is a noteworthy reagent. It serves as a stable precursor for the nucleophilic hydroxymethyl (-CH₂OH) moiety. Traditionally, introducing this small, functionalized group can be challenging due to the volatility and high reactivity of formaldehyde. AM-TFB circumvents these issues by acting as a masked formaldehyde equivalent, delivering the hydroxymethyl group with high precision and functional group tolerance in a single, reliable step.[5] This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise structural modifications are paramount.[6]
Core Application: Palladium-Catalyzed Hydroxymethylation
The primary utility of AM-TFB is in the palladium-catalyzed direct hydroxymethylation of aryl and heteroaryl halides (or triflates).[5] The reaction couples the acetoxymethyl group to the aromatic ring, which, upon in situ or subsequent hydrolysis of the acetate ester, yields the desired aryl methanol.
Mechanistic Rationale
The reaction proceeds via a well-established Suzuki-Miyaura catalytic cycle. The choice of catalyst, ligand, and base is critical for efficient turnover and suppression of side reactions.
Causality Behind Component Selection:
-
Palladium Source: Palladium(II) precursors like Pd(OAc)₂ or pre-formed complexes such as Pd(dba)₂ are commonly used. These are reduced in situ to the active Pd(0) species.
-
Ligand: Sterically hindered and electron-rich phosphine ligands, such as RuPhos, are often essential.[7][8] These ligands promote the oxidative addition of the aryl halide to the Pd(0) center (a typically rate-limiting step, especially for aryl chlorides) and stabilize the catalytically active species, preventing palladium black precipitation.
-
Base: A base, such as sodium or cesium carbonate, is required.[7][9] Its primary role is to facilitate the transmetalation step. It is proposed to activate the trifluoroborate salt, possibly through partial hydrolysis to a more reactive boronic acid/boronate species, which then transfers its organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typical.[10] Water is crucial for dissolving the base and facilitating the activation of the trifluoroborate salt.
Below is a diagram illustrating the key transformations in the catalytic cycle.
Caption: Key steps in the Pd-catalyzed hydroxymethylation using AM-TFB.
Experimental Protocols and Workflow
Adherence to a validated, step-by-step protocol is critical for reproducibility. The following section details a general procedure for the hydroxymethylation of an aryl chloride, a challenging yet common substrate class.
General Protocol: Hydroxymethylation of 2-Chloronaphthalene
This protocol is adapted from a demonstrated procedure and serves as an excellent starting point for substrate exploration.[10]
Reagents & Equipment:
-
2-Chloronaphthalene
-
This compound (AM-TFB)
-
Palladium(II) dibenzylideneacetone (Pd(dba)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Distilled Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 2-chloronaphthalene (1.00 g, 6.15 mmol, 1.0 equiv), this compound (1.66 g, 9.22 mmol, 1.5 equiv), sodium carbonate (978 mg, 9.22 mmol, 1.5 equiv), Pd(dba)₂ (177 mg, 0.307 mmol, 5 mol%), and RuPhos (362 mg, 0.738 mmol, 12 mol%).
-
Solvent Addition: Add 1,4-dioxane (90 mL) and distilled water (9.0 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 101-102°C). Maintain reflux for 24 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a heptane:ethyl acetate gradient, starting from 4:1) to afford the pure product, (naphthalen-2-yl)methanol.[10] The in situ hydrolysis of the acetoxymethyl intermediate is typically observed under these basic, aqueous reflux conditions.
Caption: Standard experimental workflow for hydroxymethylation.
Scope and Versatility: Data Summary
The AM-TFB hydroxymethylation protocol is compatible with a wide range of functional groups on the aryl halide partner. The following table summarizes representative results, showcasing the broad applicability of this method.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 2-Chloronaphthalene | (Naphthalen-2-yl)methanol | 79%[10] |
| 2 | 4-Chloroanisole | (4-Methoxyphenyl)methanol | 85% |
| 3 | 4-Chlorobenzonitrile | (4-Cyanophenyl)methanol | 75% |
| 4 | 3-Bromopyridine | Pyridin-3-ylmethanol | 71% |
| 5 | Methyl 4-chlorobenzoate | (4-(Hydroxymethyl)phenyl)methanol | 81% |
| (Yields are illustrative and based on typical outcomes reported in the literature for similar substrates) |
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Cause: Inefficient oxidative addition or catalyst decomposition. This is common with electron-rich or sterically hindered aryl chlorides.
-
Solution: Ensure the catalyst and ligand are handled under inert conditions. Increase catalyst loading slightly (e.g., to 7-10 mol%). Confirm the quality and dryness of the solvent. The choice of ligand is paramount; RuPhos is excellent for chlorides, but other specialized ligands may be required for particularly challenging substrates.[8]
-
-
Protodeboronation of AM-TFB:
-
Cause: The trifluoroborate salt degrades to methane and boric acid derivatives under harsh basic conditions or prolonged heating before transmetalation occurs.
-
Solution: Use a milder base if possible (e.g., K₃PO₄) or slightly lower the reaction temperature and extend the reaction time. Ensure the reaction is assembled efficiently to minimize premature exposure of the reagents to the basic aqueous environment.
-
-
Formation of Biaryl Side Products:
-
Cause: Homocoupling of the aryl halide.
-
Solution: This suggests the reductive elimination step is slow relative to other pathways. Re-evaluate the ligand and ensure the reaction is not overheated.
-
Safety and Handling
This compound is a stable solid. However, standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]
-
Handle the reagent in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a highly effective and practical reagent for the introduction of the hydroxymethyl group in complex molecule synthesis. Its superior stability, ease of handling, and broad functional group tolerance make it an invaluable alternative to traditional C1 synthons. The palladium-catalyzed cross-coupling protocols described herein are robust and adaptable, providing a reliable method for accessing key aryl methanol intermediates in drug discovery and materials science. By understanding the mechanistic underpinnings and adhering to validated experimental procedures, researchers can confidently integrate this powerful tool into their synthetic strategies.
References
-
Molander, G. A. Cross-coupling Reactions of Organotrifluoroborate Salts. Org. React.2012 , 79, 1.
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325.
-
Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Acc. Chem. Res.2007 , 40 (4), 275–286.
-
Piettre, A.; Darses, S. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. J. Org. Chem.2011 , 76 (21), 8869–8878.
-
Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848.
-
MySkinRecipes. This compound. MySkinRecipes.
-
Tokyo Chemical Industry Co., Ltd. This compound. TCI Chemicals.
-
Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. J. Org. Chem.2011 , 76 (8), 2726–2734.
-
Tokyo Chemical Industry Co., Ltd. (JP). This compound. TCI Chemicals.
-
Molander, G. A.; Dreher, S. D. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2010 , 132 (49), 17402–17404.
-
Dreher, S. D.; Limoges, B. R.; et al. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Org. Lett.2012 , 14 (5), 1238–1241.
-
Sigma-Aldrich. This compound. Sigma-Aldrich.
-
Molander, G. A.; Biolatto, B. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 910251-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 910251-35-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes and Protocols: Functional Group Tolerance of Potassium (Acetoxymethyl)trifluoroborate in Synthetic Chemistry
Introduction: The Rise of a Versatile C1 Building Block
In the landscape of modern synthetic organic chemistry, the pursuit of robust, versatile, and operationally simple reagents is a paramount objective. Potassium (acetoxymethyl)trifluoroborate, often abbreviated as AM-BF3K, has emerged as a significant player in this arena, particularly as a stable and effective precursor for the introduction of a hydroxymethyl group (-CH₂OH) onto aryl and heteroaryl scaffolds.[1][2][3] Unlike many traditional organometallic reagents, organotrifluoroborates, in general, exhibit enhanced stability towards air and moisture, rendering them as user-friendly, bench-top stable crystalline solids.[4][5] This inherent stability circumvents the need for stringent anhydrous or anaerobic reaction conditions, a feature highly desirable in both academic and industrial research, especially in the context of high-throughput synthesis and drug discovery.
This technical guide delves into the functional group tolerance of this compound in palladium-catalyzed cross-coupling reactions. We will explore the breadth of its compatibility with various functional moieties, provide a detailed experimental protocol for a typical hydroxymethylation reaction, and discuss the mechanistic underpinnings that govern its reactivity.
Functional Group Compatibility: A Detailed Overview
The utility of a synthetic reagent is intrinsically linked to its compatibility with a diverse array of functional groups. This compound has demonstrated a remarkable tolerance for a wide spectrum of functionalities commonly encountered in complex organic molecules. The following table summarizes its compatibility in palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions, primarily focusing on the direct hydroxymethylation of aryl and heteroaryl halides and triflates.[1][2]
| Functional Group Class | Functional Group Example | Compatibility | Notes and Representative Yields |
| Halogens | -F, -Cl, -Br, -I | Tolerant | The reaction is chemoselective, with reactivity order I > Br > OTf > Cl. This allows for selective coupling at one site in the presence of others. |
| Carbonyls | Aldehydes (-CHO) | Tolerant | Excellent compatibility. A substrate with an aldehyde group yielded the corresponding alcohol in 80% yield.[1][2] |
| Ketones (-C(O)R) | Tolerant | Highly compatible. For instance, 4'-chloroacetophenone was converted to the hydroxymethylated product in 88% yield.[1] | |
| Esters (-COOR) | Tolerant | Well-tolerated. Methyl 4-chlorobenzoate provided the desired product in 86% yield.[1][2] | |
| Amides (-CONR₂) | Tolerant | Good compatibility. A substrate containing an amide functionality showed good conversion.[1] | |
| Nitrogen-containing | Nitriles (-CN) | Tolerant | Excellent tolerance. 4-chlorobenzonitrile was successfully hydroxymethylated in high yield. |
| Nitro (-NO₂) | Tolerant | Highly compatible. A nitro-substituted aryl chloride gave the product in 85% yield.[1][2] | |
| Amines (Protected) | Tolerant | Protected amines, such as carbamates, are well-tolerated.[6] | |
| Heterocycles | Tolerant | A broad range of nitrogen-, oxygen-, and sulfur-containing heterocycles are compatible, including pyridines, quinolines, and thiophenes.[1][5] | |
| Oxygen-containing | Ethers (-OR) | Tolerant | Alkoxy substituents are well-tolerated. 4-chloroanisole provided the product in 94% yield.[1][2] |
| Alcohols (-OH) | Tolerant | Free hydroxyl groups are compatible with the reaction conditions.[1] | |
| Sulfur-containing | Sulfones (-SO₂R) | Tolerant | Generally well-tolerated in Suzuki-Miyaura couplings. |
| Sterically Hindered | Ortho-substituted arenes | Tolerant | The reaction proceeds efficiently even with sterically demanding substrates.[1] |
It is noteworthy that while the acetoxy group of AM-BF3K is cleaved in situ to unveil the reactive species for cross-coupling, other ester functionalities on the coupling partner remain intact. This highlights the selective nature of the reaction conditions. However, in some contexts involving other types of organotrifluoroborates, more sensitive functionalities like silyl ethers have been reported to be incompatible, as the fluoride ions released during the reaction can cause cleavage of the silyl group.[5]
Reaction Mechanism and Experimental Workflow
The palladium-catalyzed hydroxymethylation using this compound proceeds via a Suzuki-Miyaura cross-coupling mechanism. The generally accepted catalytic cycle is depicted below.
Figure 1. Catalytic cycle for the Suzuki-Miyaura hydroxymethylation.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) or triflate bond to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the this compound undergoes hydrolysis to form a more reactive boronic acid or boronate species. This species then transfers the (acetoxymethyl) group to the palladium center, displacing the halide or triflate. Subsequent hydrolysis of the acetate ester, likely on the palladium complex, generates the hydroxymethyl-palladium species.
-
Reductive Elimination: The aryl and hydroxymethyl groups on the palladium center couple, forming the desired aryl methanol product and regenerating the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Hydroxymethylation of 2-Chloronaphthalene
This protocol is adapted from the work of Murai, Yonaga, and Tanaka and serves as a representative example of the application of this compound.[1]
Materials:
-
2-Chloronaphthalene
-
This compound (AM-BF3K)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2-chloronaphthalene (1.00 g, 6.15 mmol), this compound (1.66 g, 9.22 mmol), and sodium carbonate (978 mg, 9.22 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (177 mg, 0.307 mmol) and RuPhos (362 mg, 0.738 mmol).
-
Inerting the System: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (90 mL) and degassed water (9.0 mL) to the Schlenk flask via syringe.
-
Reaction Initiation: Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of the inert gas.
-
Heating: Place the flask in a preheated oil bath at reflux temperature and stir vigorously for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a heptane:ethyl acetate gradient) to afford the pure (naphthalen-2-yl)methanol.
Expected Outcome: This procedure should yield the desired product in approximately 79% yield as reported in the literature.[1]
Causality Behind Experimental Choices
-
Palladium Source (Pd₂(dba)₃): This is a stable Pd(0) source that is readily activated under the reaction conditions to enter the catalytic cycle.
-
Ligand (RuPhos): The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting both the oxidative addition and the reductive elimination steps, especially for less reactive aryl chlorides. It enhances the catalytic activity and stability.
-
Base (Na₂CO₃): The base is essential for the hydrolysis of the trifluoroborate salt to the active boronic acid/boronate species, which facilitates the transmetalation step. Carbonate bases are often effective and are compatible with a wide range of functional groups.
-
Solvent System (Dioxane/Water): The mixed solvent system is necessary to dissolve both the organic substrates and the inorganic base and trifluoroborate salt, allowing for a homogeneous reaction mixture. The presence of water is critical for the hydrolysis of the trifluoroborate.
Conclusion and Future Outlook
This compound has established itself as a highly valuable reagent for the direct hydroxymethylation of (hetero)aryl halides and triflates. Its excellent functional group tolerance, coupled with its stability and ease of handling, makes it an attractive alternative to other, often more sensitive or toxic, C1 building blocks. The protocols developed for its use are robust and applicable to a wide range of substrates, making it a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Further research will likely focus on expanding its utility to other types of cross-coupling reactions and developing even more sustainable and efficient catalytic systems.
References
-
Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
-
PubMed. (2012). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. [Link]
-
D.A. Wilson, C.J. Wilson, G.A. Molander. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC, NIH. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC, NIH. [Link]
Sources
- 1. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Aryl Methanols Using Potassium (Acetoxymethyl)trifluoroborate: An Application and Protocol Guide
Introduction: The Strategic Importance of Aryl Methanols and a Modern Synthetic Solution
Aryl methanols are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their synthesis is a cornerstone of organic chemistry, and the development of robust, scalable, and efficient methods for their production is of paramount importance to the drug development and chemical manufacturing industries.[1][2] Historically, the synthesis of these valuable compounds has often relied on multi-step processes or the use of stoichiometric, and often hazardous, reducing agents.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds, offering a milder and more functional-group-tolerant approach.[3][4][5]
This guide details a highly effective and scalable protocol for the synthesis of aryl methanols via the Suzuki-Miyaura cross-coupling of aryl halides and triflates with potassium (acetoxymethyl)trifluoroborate.[6] Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents due to their remarkable stability to air and moisture, ease of handling, and well-defined stoichiometry, overcoming many of the limitations associated with boronic acids and their esters.[7][8] The use of this compound, a stable, crystalline solid, provides a direct and atom-economical route to the hydroxymethyl functional group, a critical component in numerous biologically active molecules.[9][10]
This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed, step-by-step protocol but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and safety considerations essential for successful scale-up.
The Underpinning Science: Mechanism and Advantages
The synthesis of aryl methanols using this compound is a variation of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or triflate) to a low-valent palladium(0) complex, forming a palladium(II) species.
-
Transmetalation: The organotrifluoroborate must be activated, typically by a base, to facilitate the transfer of the organic group (in this case, the acetoxymethyl group) from the boron atom to the palladium center.[12] This step forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, the aryl acetoxymethyl ether, from the palladium(II) complex, which regenerates the catalytically active palladium(0) species. Subsequent hydrolysis of the acetate ester, either in situ or during workup, yields the desired aryl methanol.
The choice of this compound as the coupling partner offers several distinct advantages, particularly in a scale-up context:
-
Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines or protodeboronation, potassium trifluoroborate salts are generally stable, crystalline solids that are easy to handle and store.[7][8]
-
Improved Stoichiometric Control: Their well-defined nature allows for more precise stoichiometric control of the reaction, which is critical for process consistency and minimizing waste on a larger scale.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its broad functional group compatibility, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[3][13]
-
Safety Profile: This method avoids the use of highly reactive and often pyrophoric organometallic reagents (e.g., organolithiums or Grignard reagents) that are sometimes used to introduce the hydroxymethyl group, leading to a safer process.
Visualizing the Process
Reaction Workflow
Caption: High-level workflow for aryl methanol synthesis.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier Example | Notes |
| Aryl Halide (e.g., 2-chloronaphthalene) | >98% | TCI, Sigma-Aldrich | Ensure dryness. If a solid, dry under vacuum. |
| This compound | >96% | TCI, Sigma-Aldrich | A stable, white to off-white solid. Store under an inert atmosphere. |
| Palladium(II) acetate (Pd(OAc)₂) or Pd(dba)₂ | Catalyst Grade | TCI, Sigma-Aldrich | Pre-catalyst. Handle in a fume hood. |
| Buchwald Ligand (e.g., RuPhos) | >98% | Sigma-Aldrich | Air-sensitive. Handle under an inert atmosphere. |
| Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) | Anhydrous | TCI, Sigma-Aldrich | Finely powder the base before use to increase surface area. |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | Anhydrous/Degassed | TCI, Sigma-Aldrich | Use a solvent mixture, typically 10:1 organic to water.[13] Degas solvents thoroughly by sparging with nitrogen or argon. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[15]
-
Inert Atmosphere: Palladium catalysts and some ligands are sensitive to air and moisture. The reaction should be set up under an inert atmosphere (Nitrogen or Argon).
-
Reagent Handling: this compound may cause skin and eye irritation.[14][15] Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]
Step-by-Step Procedure (Based on a 10 mmol Scale)
-
Reaction Vessel Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the aryl halide (10.0 mmol, 1.0 equiv).
-
Add this compound (1.5 equiv).
-
Add the base (e.g., sodium carbonate, 1.5 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(dba)₂, 3 mol%).
-
Add the phosphine ligand (e.g., RuPhos, 6 mol%).
-
Scientist's Note: The choice of catalyst, ligand, and base is crucial and often substrate-dependent. For electron-rich or sterically hindered aryl chlorides, more active catalyst systems like those employing Buchwald ligands are often necessary.[13]
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 10:1 ratio, to a final concentration of ~0.1 M with respect to the aryl halide).
-
Scientist's Note: Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would inhibit the reaction. The presence of water is often beneficial, accelerating the transmetalation step.[16]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.
-
Scientist's Note: On a larger scale, maintaining consistent heating and stirring is vital for reproducibility.[17] Hot spots can lead to byproduct formation.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel. Add water and an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Scientist's Note: During scale-up, palladium removal is a critical consideration in pharmaceutical synthesis.[3] Additional purification steps, such as treatment with activated carbon or a palladium scavenger, may be necessary.
-
-
Purification:
-
The crude product (an aryl acetoxymethyl ether) can be purified by flash column chromatography on silica gel.
-
For the final aryl methanol, the acetate group can be cleaved by standard hydrolysis conditions (e.g., treatment with K₂CO₃ in methanol or LiOH in THF/water).
-
The final aryl methanol product can then be purified by chromatography or recrystallization.
-
Troubleshooting and Scale-Up Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Ensure a properly inert atmosphere. Use freshly opened, high-purity reagents. Screen different catalyst/ligand combinations. Increase catalyst loading slightly (e.g., to 5 mol%). |
| Byproduct Formation | Reaction temperature too high; Protodeboronation of the trifluoroborate salt. | Optimize the reaction temperature. Ensure the base is not too strong, which can promote side reactions. Use the trifluoroborate salt in a slight excess (1.2-1.5 equiv). |
| Inconsistent Yields | Inefficient stirring; Inconsistent heating; Variable reagent quality. | On a larger scale, use mechanical stirring for efficient mixing. Use a temperature-controlled heating mantle or oil bath. Qualify all raw materials before use. |
| Palladium Contamination | Inefficient removal during workup. | Incorporate a palladium scavenging step. Options include treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS), or aqueous washes with solutions of reagents like 2,4,6-trimercaptotriazine.[3] |
| Exotherms | While generally not highly exothermic, rapid addition or poor heat transfer can be an issue. | For large-scale reactions, ensure the reactor has adequate cooling capacity. Consider portion-wise addition of reagents if a significant exotherm is observed in initial small-scale trials. |
Conclusion
The Suzuki-Miyaura cross-coupling of aryl halides with this compound represents a robust, reliable, and scalable method for the synthesis of aryl methanols. The operational simplicity, coupled with the stability and ease of handling of the trifluoroborate reagent, makes this protocol highly attractive for applications in both academic research and industrial drug development. By understanding the underlying mechanism and paying careful attention to the key experimental parameters outlined in this guide, scientists can effectively implement and scale this valuable transformation.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Patel, B., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Sharma, A., & Kumar, V. (2025). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Magano, J. (2015). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In Process Development in the Pharmaceutical Industry.
-
J&K Scientific LLC. (n.d.). This compound, 96%. Retrieved from [Link]
- Hosseini-Bandegharaei, A., et al. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(10), 3794–3802.
- Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of the American Chemical Society, 128(11), 3746–3747.
- Dreher, S. D., et al. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Retrieved from [Link]
- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
- Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8429.
Sources
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- 2. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
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- 5. books.rsc.org [books.rsc.org]
- 6. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Organotrifluoroborates in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize potassium organotrifluoroborates (R-BF₃K) as coupling partners and encounter the common yet challenging side reaction of protodeboronation. Here, we provide in-depth, experience-driven advice in a troubleshooting format to help you maximize the yield and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organotrifluoroborate is cleaved by a proton source (like water) before it can participate in the catalytic cycle. This reaction converts the valuable organoboron reagent into a simple hydrocarbon (R-H), reducing the yield of the desired cross-coupled product and complicating purification.[1][2][3] While organotrifluoroborates are generally more stable than their boronic acid counterparts, they are not immune to this decomposition pathway, especially under suboptimal conditions.[4][5]
Q2: How does the "slow release" strategy relate to organotrifluoroborates and protodeboronation?
A2: The "slow release" concept is a key advantage of using organotrifluoroborates.[6][7][8][9][10] Under basic conditions, the R-BF₃K salt slowly hydrolyzes to the active boronic acid (RB(OH)₂).[6][7][9][10] This strategy maintains a very low instantaneous concentration of the active boronic acid in the reaction mixture. By ensuring the rate of this release is slower than or equal to the rate of the catalytic turnover, the accumulation of the more sensitive boronic acid is minimized, thereby suppressing side reactions like protodeboronation and oxidative homocoupling.[7][9][10][11]
Q3: What are the tell-tale signs of protodeboronation in my reaction analysis (e.g., LC-MS, NMR)?
A3: The most direct evidence is the detection of the corresponding protonated starting material. For example, if you are using phenyltrifluoroborate, you will observe the formation of benzene. In your LC-MS analysis, you will see a peak corresponding to the mass of this byproduct. In ¹H NMR of the crude reaction mixture, you will see characteristic peaks of the protonated arene or alkane, which can be confirmed by comparing it to an authentic sample. A corresponding decrease in the consumption of your starting aryl halide without a stoichiometric increase in product is another strong indicator.
Q4: Are certain types of organotrifluoroborates more susceptible than others?
A4: Yes, the electronic and steric properties of the organic group (R) play a crucial role.
-
Electron-Poor Systems: Aryltrifluoroborates with electron-withdrawing groups are often more susceptible to protodeboronation.[12][13]
-
Sterically Hindered Systems: Substrates with significant steric bulk, such as those with ortho-substituents, can also undergo protodeboronation more readily because the steric hindrance can slow down the desired transmetalation step, giving more time for the side reaction to occur.[13][14]
-
Heteroaryltrifluoroborates: Certain heteroaromatics, like those based on pyridine, can be particularly unstable depending on the position of the boron moiety.[8]
Troubleshooting Guides & In-Depth Solutions
This section addresses specific experimental issues with a focus on the underlying chemical principles and provides actionable solutions.
Scenario 1: Low yield and significant protodeboronation byproduct observed with an electron-rich aryltrifluoroborate.
Diagnosis: This is a classic case where the kinetics of the Suzuki coupling are not competitive with the protodeboronation pathway. This can be influenced by the base, solvent, catalyst, and temperature.
Core Problem: The transmetalation step of the Suzuki cycle is likely too slow, allowing the base and water to destroy the organoboron reagent.
Solution Pathway:
-
Re-evaluate Your Base: The choice of base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[3][15]
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[16] Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has been shown to be effective in many challenging couplings involving organotrifluoroborates.[17][18][19]
-
Causality: Milder bases maintain a pH that is sufficient for the catalytic cycle but less aggressive towards the C-B bond. Cs₂CO₃'s higher solubility in organic solvents can also facilitate the reaction.
-
-
Optimize the Solvent System: The presence of water is a double-edged sword. It's necessary for the hydrolysis of the trifluoroborate to the active boronic acid, but an excess can serve as the proton source for protodeboronation.[2]
-
Action: Use a carefully controlled ratio of an organic solvent and water, typically ranging from 10:1 to 4:1 (e.g., Dioxane/H₂O, THF/H₂O).[19][20] Ensure your organic solvents are of high quality and free from acidic impurities or excessive water content beyond what is intended.[21]
-
Causality: Limiting the amount of the proton source (water) can directly slow the rate of protodeboronation. The choice of organic solvent can also influence catalyst activity and reagent solubility.[21][22]
-
-
Assess the Catalyst and Ligand: The palladium source and its coordinating ligand dictate the efficiency of the catalytic cycle.
-
Action: Use a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) can dramatically accelerate the rate of cross-coupling.[4] However, be aware that excessively bulky ligands can sometimes promote palladium-catalyzed protodeboronation.[1][23][24] A balance must be struck. If using a bulky ligand, ensure the rest of the conditions are optimized to favor coupling.
-
Causality: A more active catalyst will speed up the entire catalytic cycle, particularly the rate-limiting oxidative addition and transmetalation steps. If the rate of coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.[8]
-
Data-Driven Decision Making: Base Selection
| Base | Typical Conditions | Pros | Cons |
| Cs₂CO₃ | 2-3 equiv, THF/H₂O, 60-85 °C | High reactivity, good for challenging substrates.[17][18] | More expensive. |
| K₃PO₄ | 3 equiv, Dioxane/H₂O, 80-100 °C | Moderately strong, effective, and common.[16] | Can lead to biphasic mixtures, requiring good stirring.[7] |
| K₂CO₃ | 2-3 equiv, Dioxane/H₂O, 80-100 °C | Inexpensive, widely used. | Generally less reactive than K₃PO₄ or Cs₂CO₃. |
| NaOH/KOH | 2-3 equiv, various solvents | Strong, can be effective for robust substrates. | High pH significantly increases the risk of protodeboronation. |
Scenario 2: Reaction is sluggish, requiring high temperatures and long reaction times, leading to decomposition.
Diagnosis: This often points to an issue with the hydrolysis of the organotrifluoroborate to the active boronic acid or a poorly optimized catalyst system. Certain R-BF₃K salts are exceptionally stable and hydrolyze very slowly under basic conditions.[7][9][10]
Solution Pathway:
-
The "Acid-Base Paradox": Some organotrifluoroborates, particularly those with p-F-phenyl or benzyl groups, paradoxically require acid catalysis for efficient hydrolysis.[7][9][10] Under strongly basic conditions, their hydrolysis can be extremely slow.
-
Action: While counterintuitive for a base-mediated coupling, subtle changes can affect the bulk pH. The use of different bases can lead to phase-splitting of THF/water mixtures, creating a lower pH in the bulk medium where hydrolysis occurs.[7][9] Experimenting with different bases (e.g., Cs₂CO₃ vs K₃PO₄) can inadvertently alter this profile.
-
Causality: The hydrolysis mechanism is complex and substrate-dependent. For some substrates, protonation facilitates the loss of a fluoride ion, which is the initial step in forming the boronic acid.[12]
-
-
The Role of the Reaction Vessel: The surface of a borosilicate glass flask can act as a Lewis acid or fluoride scavenger, accelerating the hydrolysis of R-BF₃K salts.[6]
-
Action: If you are using a non-glass vessel (e.g., PTFE-lined), consider switching to standard borosilicate glassware. The effect of the vessel's surface area can be significant.[6]
-
Causality: The silica surface can coordinate to the fluoride ions, shifting the equilibrium of the hydrolysis reaction towards the formation of the active boronic acid, thereby increasing its concentration and the overall reaction rate.[6]
-
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the off-cycle protodeboronation pathway that consumes the organotrifluoroborate.
Caption: Suzuki cycle vs. protodeboronation pathway.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation
This protocol is a robust starting point for coupling aryl chlorides or bromides with potassium aryltrifluoroborates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using a precatalyst.
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
-
Execution and Monitoring:
-
Place the vial in a preheated oil bath or heating block at 80 °C.
-
Stir vigorously for the duration of the reaction.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Avoid unnecessarily long reaction times.
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting protodeboronation.
References
- Singh, R., et al. (2025).
- Hao, H., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Ser, C. T., et al. (2022).
- Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of British Columbia.
- Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, NIH.
- Molander, G. A., et al. (2001).
- Hall, D. G., et al. (2012).
- Noonan, G., & Leach, A. G. (2015).
- Biscoe, M. R., et al. (2014).
- Aspuru-Guzik, A., et al. (2022).
- (n.d.).
- Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Molander, G. A., & Biolatto, B. (2003).
- Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
- Perrin, D. M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- Molander, G. A., et al. (2001). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
- Perrin, D. M., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Oestreich, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Molander, G. A., & Hamann, L. G. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH.
- Perrin, D. M., et al. (2020). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed.
- Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. PubMed.
- Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- (n.d.). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem.
- (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Engle, K. M., et al. (2020).
- (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
- (2022). For the pro's (Suzuki). Reddit.
- Aspuru-Guzik, A., et al. (2022).
- (2023).
- (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.).
- Buchwald, S. L., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
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- 18. researchgate.net [researchgate.net]
- 19. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
"common side reactions with potassium (acetoxymethyl)trifluoroborate"
Welcome to the technical support center for Potassium (acetoxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding its use in synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, ensuring you can diagnose and resolve common issues encountered in the lab.
Introduction: The Role and Advantages of this compound
This compound, hereafter referred to as PAnTBFK, is a versatile and increasingly popular reagent for the introduction of the hydroxymethyl (-CH₂OH) group onto aryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions.[1] Unlike many highly reactive organometallic reagents, PAnTBFK is a crystalline, free-flowing solid that offers superior stability to air and moisture, greatly simplifying handling, storage, and reaction setup.[2][3][4][5]
The key to its utility lies in the trifluoroborate moiety, which serves as a robust protecting group for the more labile boronic acid.[6][7] Under appropriate basic and aqueous conditions, PAnTBFK undergoes slow hydrolysis to release the active boronic acid species in situ. This "slow-release" mechanism is critical, as it maintains a low steady-state concentration of the reactive intermediate, thereby minimizing common side reactions like protodeboronation and homocoupling that plague traditional boronic acids.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the corresponding boronic acid?
A1: The primary advantage is its enhanced stability.[3][4][5] Organotrifluoroborates are tetracoordinate boron species, which makes them significantly less susceptible to degradation on the benchtop compared to their tricoordinate boronic acid counterparts.[11] This stability allows for easier handling and storage (no need for a glovebox in most cases) and, more importantly, suppresses undesired side reactions by slowly releasing the active boronic acid only under the reaction conditions.[6][9]
Q2: What is the active species in the cross-coupling reaction, and how is it formed?
A2: The active nucleophilic species in the Suzuki-Miyaura catalytic cycle is the boronic acid, (acetoxymethyl)boronic acid. It is generated in situ through the hydrolysis of the trifluoroborate salt. This hydrolysis step is crucial and is typically facilitated by a base (like K₂CO₃ or Cs₂CO₃) and the presence of water in the reaction medium. The rate of this hydrolysis must be well-matched with the rate of the catalytic turnover to prevent accumulation of the boronic acid, which could lead to side reactions.[8][9][10]
Q3: How should I properly handle and store this compound?
A3: While significantly more stable than boronic acids, PAnTBFK is still listed as moisture-sensitive.[12][13][14] For long-term storage and to ensure consistent reactivity, it is best practice to store the reagent under an inert atmosphere (argon or nitrogen) in a cool, dry place.[15][16] For weighing and adding to reactions, exposure to the atmosphere for brief periods is generally acceptable, but prolonged exposure should be avoided.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or No Yield of the Desired Hydroxymethylated Product (Ar-CH₂OH)
Q: My reaction is very slow or has stalled completely with significant starting material remaining. What are the likely causes?
A: A stalled reaction often points to an issue with one of the two key activation steps: hydrolysis of the trifluoroborate or activation of the palladium catalyst.
Causality & Diagnosis: The hydrolysis of the B-F bonds to form the boronic acid is a prerequisite for transmetalation to the palladium center. This process is highly dependent on the reaction conditions.[8][9] Factors like insufficient base, inadequate water content, or phase-splitting of the solvent system can dramatically slow this hydrolysis.[8] For instance, in a THF/H₂O system with Cs₂CO₃, the base can induce phase-splitting, leading to a lower pH in the bulk organic medium where the reagents reside, thereby slowing the base-mediated hydrolysis.[8][9]
Troubleshooting Steps:
-
Verify Base and Water Content: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and present in sufficient excess (typically 2-3 equivalents). Confirm that water is present in the solvent system (e.g., dioxane/water 10:1) as it is essential for hydrolysis.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 80 °C to 100 °C) can often accelerate both the hydrolysis and the overall catalytic turnover.
-
Ensure Vigorous Stirring: In biphasic systems, vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases, facilitating the hydrolysis of the trifluoroborate salt which may have higher solubility in the aqueous phase.[8][17]
-
Check Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not been degraded through improper storage. Consider using a robust, air-stable pre-catalyst if you suspect issues with catalyst activation.
Q: I've isolated a significant amount of a reduced byproduct (Ar-H) instead of my target molecule (Ar-CH₂OH). What is this side reaction and how can I stop it?
A: You are observing protodeboronation , the most common failure mode for Suzuki-Miyaura reactions.[7] This is a process where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond.[6]
Causality & Diagnosis: Protodeboronation occurs on the boronic acid intermediate, not the trifluoroborate salt itself.[6] If the rate of hydrolysis of PAnTBFK is much faster than the rate of cross-coupling, the boronic acid intermediate accumulates. This excess boronic acid is then vulnerable to decomposition via protodeboronation, which can be catalyzed by both acid and base.[6][7]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases can accelerate the rate of protodeboronation.[17] | Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃, Cs₂CO₃, or KF. |
| Control Hydrolysis Rate | The "slow-release" nature of trifluoroborates is their key advantage. Optimize conditions to ensure the boronic acid is consumed as it is formed. | Avoid overly high temperatures or excessively high water concentrations initially. A gradual temperature ramp can sometimes be beneficial. |
| Anhydrous Conditions | While water is needed for hydrolysis, it is also the ultimate proton source for protodeboronation. In some systems, anhydrous conditions using a fluoride source (e.g., CsF, TBAF) can promote the reaction while minimizing this side reaction. | This is an advanced technique and may require significant optimization. |
| Increase Catalyst Efficiency | A faster cross-coupling step will outcompete the slower protodeboronation pathway. | Ensure your catalyst loading is adequate and that the chosen ligand promotes rapid reductive elimination. For challenging substrates, a higher-performance ligand like RuPhos may be beneficial.[11] |
Problem 2: Formation of Symmetric Byproducts (Ar-Ar)
Q: My reaction mixture contains a significant amount of a biaryl homocoupled product (Ar-Ar). What causes this?
A: This is indicative of oxidative homocoupling of the boronic acid intermediate. This side reaction is almost always caused by the presence of molecular oxygen.
Causality & Diagnosis: The palladium(0) catalyst can react with the aryl halide and then, instead of transmetalating with the boronic acid, two palladium-aryl complexes can react with each other in the presence of oxygen, leading to the Ar-Ar product. Alternatively, oxygen can facilitate the direct oxidative coupling of two boronic acid molecules.
Troubleshooting Workflow:
Appendix A: Recommended General Protocol
This protocol for the hydroxymethylation of an aryl chloride is a robust starting point for many substrates and is designed to minimize common side reactions.[12]
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(dba)₂ (5 mol%)
-
RuPhos (9 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.5 equiv)
-
1,4-Dioxane and Degassed DI Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (e.g., 6.15 mmol), this compound (9.22 mmol), Na₂CO₃ (9.22 mmol), Pd(dba)₂ (0.307 mmol), and RuPhos (0.738 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (90 mL) and degassed DI water (9.0 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at reflux (approx. 101-103 °C) and stir vigorously for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue (containing the aryl-CH₂OAc intermediate) can be purified by silica gel column chromatography. The acetate group is often cleaved during workup or chromatography, yielding the final aryl-CH₂OH product directly.
Appendix B: Mechanistic Overview
The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle as it applies to PAnTBFK, highlighting the critical hydrolysis step and potential off-cycle side reactions.
// Invisible edges for layout bf3k -> pd0 [style=invis]; } dot Caption: Suzuki-Miyaura cycle for PAnTBFK.
References
- Metal-free Chlorodeboronation of Organotrifluoroborates - PMC - NIH.
- Preventing protodeboronation in reactions with organotrifluoroborates - Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Protodeboronation - Wikipedia.
- This compound (cas 910251-35-3) SDS/MSDS download.
- This compound - MySkinRecipes.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- This compound | 910251-35-3 - Sigma-Aldrich.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account.
- This compound, min 96%, 1 gram - CP Lab Safety.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- This compound | 910251-35-3 - TCI AMERICA.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.
- This compound, 1G - P2494-1G - Lab Pro.
- This compound, 5G - P2494-5G - Lab Pro Inc.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Publication Name: Organic Letters.
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Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium Trifluoroborates
Welcome to the technical support center for Suzuki-Miyaura reactions utilizing potassium organotrifluoroborates (R-BF₃K). This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues. Potassium trifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability and easier handling, making them valuable reagents in modern organic synthesis.[1][2] This document provides in-depth, experience-driven advice to help you navigate the complexities of these powerful cross-coupling reactions.
FAQs: Foundational Knowledge
Q1: Why should I use potassium trifluoroborates instead of boronic acids?
A1: Potassium trifluoroborates are robust, crystalline solids that are generally stable in air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3] This contrasts sharply with many boronic acids, which can exist as mixtures of cyclic trimers (boroxines) and are often prone to protodeboronation, especially electron-deficient heteroarylboronic acids.[3][4] This instability can necessitate the use of excess boronic acid to achieve satisfactory yields.[3] The superior stability of trifluoroborates means you can often use near-stoichiometric amounts of your nucleophilic partner, improving atom economy and simplifying purification.[3][5]
Q2: How do I prepare potassium trifluoroborates?
A2: A significant advantage of potassium trifluoroborates is their straightforward preparation. They are typically synthesized by treating a corresponding organoboron reagent, such as a boronic acid or its ester, with an aqueous solution of potassium hydrogen fluoride (KHF₂).[2][6][7] The desired trifluoroborate salt often precipitates from the reaction mixture and can be easily isolated by filtration.[1] This simple and cost-effective procedure can be performed on a large scale.[8]
Q3: What is the active boron species in the reaction? Does the trifluoroborate react directly?
A3: The potassium trifluoroborate salt is a stable precatalyst for the active nucleophile. Before transmetalation to the palladium center can occur, the trifluoroborate must hydrolyze to the corresponding boronic acid (or a related boronate species).[9] This hydrolysis is a crucial step and its rate can significantly impact the overall success of the cross-coupling reaction. The reaction is typically performed in the presence of a base and water to facilitate this in situ "unveiling" of the reactive boronic acid.[6][9]
Q4: How do I monitor the progress of my Suzuki-Miyaura reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[10][11] For more detailed mechanistic studies, techniques like in-situ NMR spectroscopy can provide real-time data on the consumption of starting materials and the formation of products.[10][12] When setting up your analytical method, it's advisable to run a standard of your starting materials and, if available, your expected product for accurate identification.
Troubleshooting Guide
This section addresses common problems encountered during Suzuki-Miyaura reactions with potassium trifluoroborates. For each issue, potential causes are discussed, and actionable solutions are provided.
Problem 1: Low or No Product Yield
A low or complete lack of product formation is one of the most common issues. The underlying cause can often be traced back to several key reaction parameters.
Potential Cause A: Inefficient Hydrolysis of the Trifluoroborate
The rate of hydrolysis of the R-BF₃K salt to the active boronic acid is critical.[9] If the hydrolysis is too slow, the concentration of the active nucleophile will be insufficient to drive the catalytic cycle forward. The rate of hydrolysis is dependent on factors such as the electronic properties of the 'R' group, pH, temperature, and even the stirring rate.[9][13][14] For instance, electron-poor aryltrifluoroborates tend to hydrolyze more slowly than their electron-rich counterparts.[15]
Solutions:
-
Optimize the Base: A common cause of slow hydrolysis is a suboptimal base. While weaker bases like Na₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are often required to promote efficient hydrolysis and subsequent transmetalation.[6][16] A screening of different bases is highly recommended.
-
Adjust the Solvent System: The presence of water is essential for hydrolysis. A biphasic solvent system, such as toluene/water or THF/water, is commonly employed.[6][8][17] The ratio of the organic solvent to water can be adjusted to optimize both the solubility of the reagents and the rate of hydrolysis.
-
Increase Reaction Temperature: Elevating the reaction temperature can increase the rate of both hydrolysis and the overall catalytic turnover.[3] However, be mindful of the thermal stability of your substrates and products.
-
Consider a Fluoride Scavenger: In some cases, the slow release of fluoride ions can inhibit the catalyst. While not a standard procedure, the addition of a mild fluorophile like silica gel has been shown to facilitate the hydrolysis of organotrifluoroborates to boronic acids.[15]
Potential Cause B: Catalyst Deactivation or Inappropriate Choice
The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura reaction. The catalyst system must be robust enough to remain active throughout the reaction and possess the right electronic and steric properties for your specific substrates.
Solutions:
-
Ligand Screening: For challenging couplings, especially with sterically hindered or electron-poor substrates, a simple catalyst like Pd(PPh₃)₄ may not be sufficient. Consider screening more advanced phosphine ligands such as RuPhos, XPhos, or SPhos, which are known to promote efficient coupling with a wide range of substrates.[3][6][18]
-
Use a Pre-catalyst: Air-stable palladium pre-catalysts, such as the Buchwald G2 pre-catalysts, can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[5]
-
Increase Catalyst Loading: For difficult reactions, increasing the catalyst loading from a typical 1-2 mol % to 3-5 mol % can sometimes improve yields.[4] However, this should be a last resort due to cost and potential for increased side reactions.
Potential Cause C: Poor Quality of Reagents or Solvents
The success of any reaction is dependent on the quality of the starting materials and solvents.
Solutions:
-
Verify Trifluoroborate Purity: Although generally stable, it's good practice to ensure the purity of your potassium trifluoroborate, especially if it has been stored for a long time or synthesized in-house. 11B NMR can be a useful tool to check for degradation.[3][4]
-
Degas Solvents: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[19] It is crucial to thoroughly degas your solvents before use, typically by bubbling an inert gas like argon or nitrogen through them or by using a freeze-pump-thaw technique.
-
Use Anhydrous Solvents (when necessary): While water is required for hydrolysis, excess water can sometimes promote protodeboronation. Using anhydrous organic solvents and then adding a controlled amount of degassed water can provide more reproducible results.
Problem 2: Significant Formation of Side Products
The appearance of unexpected peaks in your analytical trace indicates the presence of side reactions. Identifying these byproducts is the first step in mitigating their formation.
Side Product A: Protodeboronation (R-H)
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronate group with a hydrogen atom.[3] This is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[3][19]
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you suspect this is an issue, try switching to a milder base like K₂CO₃ or even an organic base like triethylamine (Et₃N), although the latter may be less effective at promoting hydrolysis.[3][16]
-
Control the "Slow Release": The advantage of using trifluoroborates is the slow, controlled release of the boronic acid, which keeps its standing concentration low and minimizes side reactions like protodeboronation.[9] If protodeboronation is still an issue, you may need to further optimize the hydrolysis conditions (base, solvent, temperature) to better match the rate of hydrolysis with the rate of the catalytic cross-coupling.
Side Product B: Homocoupling (R-R and Ar-Ar)
Homocoupling of either the organoboron reagent or the aryl halide can be a significant issue, leading to reduced yields of the desired cross-coupled product.
Solutions:
-
Ensure Anaerobic Conditions: Oxygen is a major culprit in promoting the homocoupling of boronic acids.[19] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction are critical.
-
Optimize Catalyst and Ligand: Some palladium-ligand combinations are more prone to promoting homocoupling than others. Screening different ligands can sometimes identify a system that is more selective for the cross-coupling pathway.
-
Adjust Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Recommended Starting Conditions
For researchers new to using potassium trifluoroborates in Suzuki-Miyaura reactions, the following table provides a general set of starting conditions that can be optimized for your specific substrates.
| Parameter | Recommendation | Comments |
| Palladium Source | Pd(OAc)₂ (1-2 mol %) or PdCl₂(dppf) (2 mol %) | For more challenging substrates, consider a Buchwald pre-catalyst.[5][18] |
| Ligand | RuPhos (2-4 mol %) or PPh₃ (4-6 mol %) | The choice of ligand is highly substrate-dependent.[3][8] |
| Base | Cs₂CO₃ (2-3 equiv) or K₂CO₃ (3 equiv) | Cs₂CO₃ is often more effective but also more expensive.[6][17] |
| Solvent System | Toluene/H₂O (10:1) or THF/H₂O (10:1) | The solvent system should be thoroughly degassed.[6][8] |
| Temperature | 80-110 °C | Start at the lower end and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling. |
Visualizing the Process
To aid in understanding the key steps and troubleshooting logic, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle with Potassium Trifluoroborates
Caption: The Suzuki-Miyaura cycle initiated by the hydrolysis of potassium trifluoroborate.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(4), 2080–2083. Available at: [Link]
-
Molander, G. A., & Cooper, D. J. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 73(1), 203–206. Available at: [Link]
-
Organic Syntheses. (n.d.). Potassium 1-Naphthyltrifluoroborate. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267–4292. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(11), 4454–4460. Available at: [Link]
-
Puri, A., et al. (2020). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 59(42), 18599–18604. Available at: [Link]
-
Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(1), 44–54. Available at: [Link]
-
Puri, A., et al. (2020). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. Available at: [Link]
-
Puri, A., et al. (2020). Relative species intensity and pH values for the hydrolysis of potassium p‐tolyltrifluoroborate in THF/H2O (10:1) containing Cs2CO3. ResearchGate. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic-Chemistry.org. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Available at: [Link]
-
Liu, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2730–2735. Available at: [Link]
-
ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(3), 1297–1303. Available at: [Link]
-
Liu, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Olsson, V. J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(2), 642–645. Available at: [Link]
-
Nave, S., et al. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(20), 6743–6757. Available at: [Link]
-
Villabona-Leal, E. J., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 127(7), 3467–3476. Available at: [Link]
-
Tcyrulnikov, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(4), 3328–3333. Available at: [Link]
-
Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(65), 16215–16223. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
"effect of base on potassium (acetoxymethyl)trifluoroborate reaction efficiency"
A Guide for Senior Application Scientists
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium (acetoxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into optimizing reaction efficiency, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura coupling of this compound?
The requirement of a base is fundamental to the mechanism of the Suzuki-Miyaura reaction when using organotrifluoroborates.[1][2] this compound, like other organotrifluoroborates, is a tetracoordinate boron species.[3][4] In this stable, "ate" complex form, it is not sufficiently nucleophilic to participate directly in the crucial transmetalation step with the palladium catalyst.[4]
The base performs two primary, indispensable roles:
-
Hydrolysis to the Active Boronic Acid: The base facilitates the in-situ hydrolysis of the trifluoroborate salt to the corresponding (acetoxymethyl)boronic acid.[4][5][6][7] This occurs through a stepwise process where fluoride ions are replaced by hydroxide ions. This "slow release" of the reactive boronic acid into the reaction medium is a key advantage of using trifluoroborates, as it minimizes side reactions like homocoupling that can occur when high concentrations of boronic acid are present from the start.[4][5]
-
Formation of the Reactive Boronate Species: Once the boronic acid is formed, the base further activates it by forming a tetracoordinate boronate anion, typically [R-B(OH)₃]⁻.[8][9] This species is significantly more nucleophilic than the neutral boronic acid, which dramatically accelerates the rate of transmetalation to the palladium(II) center, thereby driving the catalytic cycle forward.[2][8][9]
Caption: The sequential role of the base in activating this compound.
Troubleshooting Guide
Q2: My reaction yield is low or the reaction has stalled. How can the choice of base be the cause?
Low efficiency in these couplings is frequently traced back to an inappropriate choice of base or suboptimal reaction conditions related to the base. Several factors could be at play:
-
Insufficient Basicity: The base may not be strong enough to promote the efficient hydrolysis of the trifluoroborate or the formation of the reactive boronate. Carbonates (Cs₂CO₃, K₂CO₃) are generally effective, with cesium carbonate often providing the best results due to its high solubility in organic solvents and appropriate basicity.[10][11]
-
Poor Solubility: If the base is poorly soluble in the reaction medium, its effective concentration will be low, leading to a sluggish reaction. This is often observed with sodium carbonate (Na₂CO₃) in less polar aprotic solvents like dioxane or toluene.
-
Competing Side Reactions (Protodeboronation): An overly strong or highly concentrated aqueous base (e.g., NaOH, KOH) can accelerate the undesired protodeboronation pathway, where the C-B bond is cleaved, destroying the nucleophilic partner.[1][12] The "slow-release" nature of trifluoroborates helps mitigate this, but the risk remains with excessively harsh basic conditions.[5][6]
-
Substrate Decomposition: The acetoxymethyl group contains an ester functionality, which is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This can lead to the formation of byproducts and reduce the yield of the desired product.
Troubleshooting Workflow: Low Reaction Yield
Q3: I am observing significant decomposition of my starting trifluoroborate. What is the likely cause and solution?
Decomposition, primarily through protodeboronation, is a critical side reaction. While potassium organotrifluoroborates are lauded for their stability, they are not immune to degradation under reaction conditions. [13][14][15] Cause: The mechanism of protodeboronation is often promoted by the presence of both a Brønsted acid (like water) and a base. In the context of the Suzuki reaction, if the rate of hydrolysis of the trifluoroborate significantly outpaces the rate of the palladium catalytic turnover, the resulting boronic acid can accumulate in the basic medium. [6][7][16]This accumulation increases its residence time under conditions favorable for decomposition.
Solution:
-
Re-evaluate Your Base: The choice of base is paramount. An "acid-base paradox" has been observed where some trifluoroborates hydrolyze more slowly under basic conditions because acid catalysis is required for efficient hydrolysis. [6][7]However, for most systems, a moderately strong base is needed. If decomposition is high, consider switching from a very strong base (hydroxides) to a weaker one (carbonates or phosphates) to better gear the rate of hydrolysis with the catalytic cycle.
-
Control Water Content: The reaction is a hydrolysis, so water is necessary. However, using a large excess of water with a highly soluble, strong base can accelerate decomposition. A common solvent system is a 10:1 mixture of an organic solvent (like dioxane or toluene) to water, which provides sufficient water for hydrolysis without creating an overly aqueous environment. [10][11]3. Temperature Management: High temperatures can accelerate all reaction rates, including decomposition. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80-90 °C instead of reflux) for a longer period. [10]
Table 1: Comparison of Common Bases for Coupling with this compound
| Base | Class | Key Characteristics & Impact on Reaction | Potential Issues |
| Cs₂CO₃ | Carbonate | Often the most effective base. High solubility in many organic solvents ensures a homogeneous reaction and promotes efficient hydrolysis and boronate formation. [10][11] | High cost can be a factor for large-scale synthesis. |
| K₂CO₃ | Carbonate | A reliable and cost-effective alternative to Cs₂CO₃. Generally provides good to excellent yields. Its effectiveness can be slightly lower than Cs₂CO₃ due to solubility differences. [17][18] | May require slightly higher temperatures or longer reaction times compared to Cs₂CO₃. |
| Na₂CO₃ | Carbonate | Less expensive option, but its low solubility in common solvents like dioxane and THF can lead to slower, incomplete reactions. [19] | Often results in lower yields and requires careful optimization of solvent and temperature. |
| K₃PO₄ | Phosphate | A competent base that is slightly stronger than carbonates. Can be effective for more challenging couplings or when carbonates fail. | Can sometimes be too basic, potentially leading to ester hydrolysis or other side reactions if not carefully controlled. |
| KOH, NaOH | Hydroxide | Strong bases that can drive the reaction quickly. However, their high basicity significantly increases the risk of both protodeboronation and hydrolysis of the acetate ester. | Generally not recommended for this substrate due to the high risk of side reactions and substrate decomposition. |
Experimental Protocol
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.5 equiv) [19][20]* Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., RuPhos or SPhos, 4-10 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the chosen base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 10:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Degassing: Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
D. G. J. D. Wild, G. A. Molander. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC, NIH. [Link]
-
A. F. M. M. Rahman, M. Ali, T. K. T. Nguyen, Y. S. M. A. K. K. Lee. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
T. Hoshi, T. Honma, A. Mori, T. Konishi, J. I. U. Hagiwara. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
G. A. Molander, D. E. Hoag. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH. [Link]
-
G. A. Molander, N. Ellis. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
S. D. Walker, G. A. Molander. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, NIH. [Link]
-
A. G. M. B. P. D. S. J. C. Vederas. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Alberta. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
G. A. Molander, S. L. J. Trice, S. D. Dreher. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC, NIH. [Link]
-
A. G. M. B. P. D. S. J. C. Vederas. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Chem-Station. Organotrifluoroborate Salts. Chem-Station Int. Ed.[Link]
-
G. A. Molander, K. M. Okonsk. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC, NIH. [Link]
-
A. G. M. B. P. D. S. J. C. Vederas. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Alberta. [Link]
-
Reddit User Discussion. Struggling with Suzuki Reaction. Reddit. [Link]
-
G. A. Molander. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC, NIH. [Link]
-
A. G. M. B. P. D. S. J. C. Vederas. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. This compound | 910251-35-3 | TCI Deutschland GmbH [tcichemicals.com]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Minimizing Homocoupling with Potassium Trifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique advantages of potassium organotrifluoroborates but encounter the common and frustrating byproduct of homocoupling. Here, we move beyond simple protocols to explain the causality behind these side reactions and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Potassium organotrifluoroborates (R-BF₃K) are valued for their exceptional stability to air and moisture compared to their boronic acid counterparts, simplifying handling, storage, and stoichiometry.[1][2][3] This stability, however, is not absolute. The desired cross-coupling reaction requires the in situ hydrolysis of the trifluoroborate to the active boronic acid, a process that, if not properly managed, can open the door to side reactions.[4][5] This guide will provide the mechanistic understanding and practical steps necessary to suppress the formation of homocoupled byproducts and maximize the yield of your target molecule.
Core Concepts: The Suzuki-Miyaura Cycle and the Origin of Homocoupling
To troubleshoot a problem, one must first understand the system. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle, which consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
Caption: The desired Suzuki-Miyaura catalytic cycle.
Homocoupling, the dimerization of the organoboron reagent (Ar²-Ar²), is a parasitic reaction that competes with the desired catalytic cycle. Its formation is most often traced back to two primary culprits: the presence of molecular oxygen and the use of Pd(II) precatalysts.[8][9][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[10][11] This Pd(II), or Pd(II) from a precatalyst, can then undergo a stoichiometric reaction with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[12]
Caption: Proposed mechanism for Pd(II)-mediated homocoupling.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered in the laboratory.
Q1: I'm observing a significant byproduct with a mass corresponding to a dimer of my trifluoroborate coupling partner. What's happening?
A1: You are observing homocoupling. This occurs when two molecules of your organotrifluoroborate reagent couple with each other instead of with the aryl halide. The primary mechanistic driver for this is the presence of Pd(II) species in your reaction, which can arise from either the precatalyst you used (e.g., Pd(OAc)₂) or the oxidation of the active Pd(0) catalyst by dissolved oxygen.[8][11][12]
Q2: How does my choice of palladium source influence homocoupling?
A2: The oxidation state of your palladium source is critical.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable sources, but they must be reduced in situ to the catalytically active Pd(0) state. This reduction can occur via several pathways, one of which is the homocoupling of two boronic acid molecules, which serves as a sacrificial reductant.[8][13] If this reduction step is not efficient and well-controlled, it can become a major source of your byproduct.
-
Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Using a Pd(0) source directly avoids the need for an initial reduction step, thereby eliminating a major pathway for homocoupling.[9][13] Modern precatalysts, like the Buchwald G3 and G4 palladacycles, are designed to cleanly and efficiently generate the active Pd(0) species, also minimizing this side reaction.[8]
Recommendation: If homocoupling is a persistent issue, switch from a Pd(II) source to a Pd(0) source or a modern, well-defined precatalyst.
Q3: I purged my reaction with nitrogen for a few minutes. Is that enough to prevent homocoupling?
A3: Not always. A brief purge might not be sufficient to remove all dissolved oxygen from the solvent and reagents. Oxygen is a key culprit in promoting homocoupling because it re-oxidizes the active Pd(0) catalyst to the problematic Pd(II) state.[10][11] Rigorous exclusion of oxygen throughout the entire process is one of the most effective ways to suppress this side reaction.[9][12]
Recommendation: Implement a robust degassing protocol. Sparging the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes is highly recommended. For maximum effect, subject the sealed reaction mixture to several cycles of vacuum followed by backfilling with inert gas before heating.
Q4: How does the "slow-release" nature of potassium trifluoroborates help, and how can I leverage it?
A4: This is a key advantage of using R-BF₃K salts. They are not the active nucleophile in the transmetalation step. First, they must hydrolyze under the basic, aqueous conditions of the reaction to form the corresponding boronic acid.[4][5][14] This hydrolysis acts as a controlled-release mechanism, keeping the instantaneous concentration of the highly reactive boronic acid very low.[5][15] A low concentration of the boronic acid statistically disfavors the bimolecular homocoupling pathway, which requires two boronic acid molecules to interact with a Pd(II) center.[5]
Recommendation: Ensure your reaction conditions (base, solvent system) are compatible with a steady, but not excessively rapid, hydrolysis of the trifluoroborate. The goal is to match the rate of boronic acid generation to the rate of its consumption in the desired catalytic cycle.[5]
Q5: Can my choice of ligand or base affect the amount of homocoupling?
A5: Absolutely. These are critical parameters for optimization.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) are often highly effective at minimizing homocoupling.[13][16] These ligands accelerate the final, desired reductive elimination step that forms your product.[7][17] By making the desired product-forming step faster, you effectively outcompete the side reactions that lead to homocoupling.
-
Base: The base plays multiple roles, including facilitating the hydrolysis of the trifluoroborate and participating in the transmetalation step.[7][18] A base that is too strong or conditions that are too harsh can accelerate protodeboronation (loss of the boron moiety entirely).[10][19] For trifluoroborates, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective as they promote the necessary hydrolysis without being overly aggressive.[1]
| Parameter | To Minimize Homocoupling | Rationale |
| Palladium Source | Use Pd(0) or modern precatalysts (e.g., Pd₂(dba)₃, Buchwald G3/G4) | Avoids the in situ reduction step where homocoupling can occur as a side reaction.[8][13] |
| Atmosphere | Rigorously degas all solvents and maintain a positive inert gas pressure | Prevents oxidation of Pd(0) to Pd(II), a key catalyst for homocoupling.[10][11] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) | Accelerates the desired reductive elimination step, outcompeting side reactions.[7][13] |
| Base | Use a moderately strong inorganic base (e.g., Cs₂CO₃, K₃PO₄) | Facilitates the crucial hydrolysis of the trifluoroborate without causing rapid decomposition.[1] |
| Reagent Stoichiometry | Use a near-stoichiometric amount of the trifluoroborate (e.g., 1.05-1.2 equiv) | The stability of R-BF₃K salts allows for more precise stoichiometry, reducing excess nucleophile that could homocouple.[2][20] |
Recommended Protocols & Workflows
Adherence to a strict and consistent experimental protocol is paramount for reproducibility and minimizing side reactions.
Protocol 1: Rigorous Reaction Degassing
-
Combine all solid, non-volatile reagents (aryl halide, potassium trifluoroborate, base, and palladium precatalyst/ligand) in the reaction vessel equipped with a stir bar.
-
Seal the vessel with a septum-lined cap.
-
Connect the vessel to a Schlenk line or a manifold that allows switching between vacuum and an inert gas (Argon is preferred due to its density).
-
Carefully evacuate the vessel until the pressure stabilizes. Caution: Be mindful of fine powders being drawn into the vacuum line.
-
Backfill the vessel with the inert gas to just above atmospheric pressure.
-
Repeat this evacuate/backfill cycle a minimum of 3-5 times.
-
After the final backfill, add your degassed solvent(s) via a gas-tight syringe through the septum. To degas solvents, sparge with an inert gas for 20-30 minutes prior to use.
-
Maintain a positive pressure of inert gas (e.g., via a balloon) throughout the reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Challenging Potassium (Acetoxymethyl)trifluoroborate Couplings
Welcome to the Technical Support Center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions involving potassium (acetoxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate the success of your experiments.
The Unique Nature of this compound
This compound is a valuable reagent in organic synthesis. As a stable, crystalline solid, it offers advantages in handling and storage over more sensitive organoboron compounds.[1][2][3] The trifluoroborate moiety enhances its stability, making it an attractive choice for introducing the acetoxymethyl group in complex molecule synthesis.[3] However, its unique structure and reactivity profile can present specific challenges in achieving high-yielding and clean Suzuki-Miyaura cross-coupling reactions. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Product Yield
"I'm not getting the expected yield for my coupling reaction. What could be the issue?"
Low or no yield is a common frustration. Let's break down the potential causes and solutions.
Potential Causes & Solutions
-
Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For challenging couplings, a simple catalyst system like Pd(PPh₃)₄ may not be sufficient.
-
Solution: Employ a more active and robust catalyst system. Buchwald and other researchers have developed highly effective catalyst systems for challenging Suzuki-Miyaura couplings.[4][5] Consider using a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ with a sterically hindered and electron-rich phosphine ligand.[2][6][7]
-
Expert Insight: Ligands like RuPhos, SPhos, and XPhos have demonstrated broad applicability and high efficiency in coupling organotrifluoroborates, including those with functional groups that can be problematic.[2][4][5][7]
-
-
Inadequate Base: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle.[8][9][10] It is required to activate the organotrifluoroborate for transmetalation.[11]
-
Solution: An inorganic base is typically required. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective choices for these couplings.[6][7][12] The choice of base can be solvent-dependent, so it's worth screening a few options. For instance, K₃PO₄ has also been used successfully in some systems.[4]
-
Expert Insight: The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, a biphasic solvent system (e.g., toluene/water) is used to facilitate the interaction of the organic and inorganic components.[1][2][6][7]
-
-
Sub-optimal Solvent: The solvent system must be compatible with all reaction components and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often optimal. Toluene/water and THF/water are commonly used solvent systems for Suzuki-Miyaura couplings of organotrifluoroborates.[1][2][6][7][12][13] The ratio of organic solvent to water can also be a critical parameter to optimize.
-
Expert Insight: The presence of water is often necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species in the catalytic cycle.[14]
-
-
Reaction Temperature and Time: These parameters are interdependent and substrate-specific.
-
Solution: If you observe low conversion, consider increasing the reaction temperature. Typical temperatures for these couplings range from 80 °C to 110 °C.[6][15] Also, ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Problem 2: Formation of Byproducts
"My reaction is messy, with several byproducts. How can I improve the selectivity?"
Byproduct formation can complicate purification and reduce the yield of your desired product. Here are some common culprits and their solutions.
Potential Causes & Solutions
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of a byproduct where the boronate group is replaced by a hydrogen atom. While potassium organotrifluoroborates are generally more stable to protodeboronation than their boronic acid counterparts, it can still occur under certain conditions.[1][4][5]
-
Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can promote side reactions. Using a slight excess of the organotrifluoroborate can also help compensate for any loss due to protodeboronation.[16]
-
Expert Insight: The choice of base can influence the rate of protodeboronation. A weaker base might be beneficial if this is a significant issue.
-
-
Homocoupling of the Organotrifluoroborate: This results in the formation of a dimer of the acetoxymethyl group.
-
Solution: This is often a sign of a poorly optimized catalyst system or the presence of oxygen. Ensure your reaction is strictly anaerobic. Screening different palladium sources and ligands can also help minimize this side reaction.
-
-
Decomposition of the Starting Material or Product: The acetoxymethyl group can be sensitive to certain reaction conditions.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Also, ensure the chosen base is not too harsh for your substrate.
-
Problem 3: Difficulty Coupling with Challenging Electrophiles
"I'm trying to couple my this compound with a sterically hindered or electron-rich aryl chloride, and it's not working."
Aryl chlorides and sterically demanding electrophiles are notoriously difficult coupling partners.
Potential Causes & Solutions
-
Insufficiently Active Catalyst: Standard catalyst systems may not be active enough to facilitate the oxidative addition of challenging electrophiles.
-
Solution: This is where the choice of ligand is paramount. Highly active, sterically bulky, and electron-rich phosphine ligands are essential.
-
Expert Insight: Ligands from the Buchwald family, such as RuPhos, have been specifically designed for and are highly effective in these challenging couplings.[2][5][7][17] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for difficult couplings.[18]
-
-
Competitive Side Reactions: With less reactive electrophiles, side reactions like protodeboronation can become more competitive.
-
Solution: In addition to using a highly active catalyst, carefully optimizing the reaction conditions (base, solvent, temperature) is crucial to favor the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the use of this compound in Suzuki-Miyaura couplings.
Q1: Why should I use this compound instead of the corresponding boronic acid or ester?
A1: Potassium organotrifluoroborates offer several advantages.[1] They are typically stable, crystalline solids that are easy to handle and store, unlike many boronic acids which can be prone to dehydration to form boroxines or decomposition.[1][2][13] Their enhanced stability often leads to better stoichiometry control in reactions.[1]
Q2: What is the role of the base in the reaction?
A2: The base is essential for the activation of the trifluoroborate salt. It promotes the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle.[8][9][10][11]
Q3: Can I use a palladium(0) or palladium(II) precatalyst?
A3: Both Pd(0) and Pd(II) precatalysts can be used. Pd(II) precatalysts like Pd(OAc)₂ are often preferred due to their air stability. They are reduced in situ to the active Pd(0) species. Common Pd(0) sources include Pd₂(dba)₃.
Q4: How do I choose the right ligand for my reaction?
A4: The choice of ligand is critical and depends on the specific substrates being coupled. For simple couplings, a ligand like triphenylphosphine (PPh₃) might suffice.[12] However, for more challenging couplings, especially with aryl chlorides or sterically hindered partners, a more sophisticated ligand is necessary. Sterically bulky and electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., RuPhos, XPhos), are often the best choice.[2][4][5][7]
Q5: What are the best practices for setting up the reaction?
A5: To ensure reproducibility and high yields, it is crucial to use anhydrous and deoxygenated solvents. The reaction vessel should be charged with the reagents under an inert atmosphere (e.g., argon or nitrogen). A thorough degassing of the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is highly recommended to remove dissolved oxygen.
Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Catalyst System | Electrophile | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ / RuPhos | Aryl Chlorides | K₂CO₃ | Toluene/H₂O | 85-100 | [2][7] |
| PdCl₂(dppf)·CH₂Cl₂ | Alkenyl Bromides | Cs₂CO₃ | Toluene/H₂O | 80 | [6] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides | Cs₂CO₃ | THF/H₂O | 80-100 | [12] |
General Experimental Protocol for a Challenging Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in the reaction solvent. Add the appropriate amount of this catalyst solution to the reaction mixture.
-
Heating: Place the reaction vial in a preheated oil bath or heating block and stir vigorously for the desired time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
ACS Publications. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry. [Link]
-
NIH. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC. [Link]
-
NIH. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
NIH. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
NIH. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC. [Link]
-
ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
ACS Publications. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates | The Journal of Organic Chemistry. [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews. [Link]
-
NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. [Link]
-
NIH. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC. [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
OUCI. Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC. [Link]
-
NIH. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
-
ACS Figshare. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings - The Journal of Organic Chemistry. [Link]
-
NIH. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC. [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC. [Link]
-
MySkinRecipes. This compound. [Link]
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- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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- 11. Suzuki Coupling [organic-chemistry.org]
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- 17. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Potassium Trifluoroborate Hydrolysis: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium organotrifluoroborates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the hydrolysis of these versatile reagents. As Senior Application Scientists, we understand that experimental success lies in mastering the subtleties of reaction conditions. Here, we dissect the critical influence of solvents on the hydrolysis rate, offering troubleshooting advice and foundational knowledge in a direct question-and-answer format.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
Question 1: My hydrolysis reaction is unexpectedly slow or stalling. What are the likely causes and how can I accelerate it?
Answer:
A sluggish or stalled hydrolysis of potassium trifluoroborate salts is a frequent issue that can often be traced back to several key factors, primarily related to solvent choice, pH, and the nature of the trifluoroborate itself.
-
Solvent System Optimization: The choice of solvent is paramount. While potassium organotrifluoroborates are lauded for their stability, their hydrolysis to the active boronic acid is a necessary prerequisite for many applications, such as Suzuki-Miyaura cross-coupling.[1]
-
Protic vs. Aprotic Solvents: Polar protic solvents, like water and alcohols, can participate in hydrogen bonding and act as a proton source, which can influence the hydrolysis mechanism.[2][3] In contrast, polar aprotic solvents (e.g., THF, DMF, DMSO, acetone, acetonitrile) lack O-H or N-H bonds and do not act as hydrogen-bond donors.[2][4] For many aryltrifluoroborates, water has been shown to be an excellent solvent, promoting rapid hydrolysis due to the enhanced solubility of the salt.[4] However, for substrates with low water solubility, such as some amine-containing organotrifluoroborates, a co-solvent like ethyl acetate may be necessary to prevent prolonged reaction times and potential side reactions like protodeboronation.[4]
-
Solvent Mixtures: In the context of Suzuki-Miyaura reactions, a common solvent system is a mixture of THF and water.[5][6] The ratio of these solvents can significantly impact the reaction rate. It has been observed that manipulating the ratio of the aqueous to the organic phase can lead to rate increases larger than those seen by changing the organoboron nucleophile itself.[5]
-
-
The Critical Role of pH and Base: The rate of hydrolysis is highly dependent on pH.[1]
-
Under neutral or acidic conditions, many organotrifluoroborates are quite stable.[1]
-
Basic conditions, typically employed in Suzuki-Miyaura couplings, promote hydrolysis.[1] However, a fascinating "acid-base paradox" exists for certain substrates. Some organotrifluoroborates, particularly those with p-F-phenyl, naphthyl, furyl, and benzyl groups, actually require acid catalysis for efficient hydrolysis.[5][6][7] In a basic THF/water system with a base like cesium carbonate (Cs₂CO₃), partial phase-splitting can occur, leading to a lower pH in the bulk medium, which in turn affects the hydrolysis profile.[5][6]
-
-
Substrate-Specific Reactivity: The electronic nature of the organic group (R) on the trifluoroborate (R-BF₃K) plays a significant role.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: If using a single solvent, consider if solubility is an issue. For aqueous reactions, if the substrate is poorly soluble, introduce a co-solvent like EtOAc.[4]
-
Monitor and Adjust pH: The pH of the reaction medium can be dynamic.[10] For reactions that are unexpectedly slow under basic conditions, the issue might be the "acid-base paradox." Careful control of the biphasic system or the use of sonication to ensure efficient phase contact can be beneficial.[8]
-
Consider a Fluoride Scavenger: The hydrolysis equilibrium can be driven towards the boronic acid by sequestering the fluoride ions produced.[8] Silica gel has been effectively used as an inexpensive and convenient "fluorophile" to accelerate the hydrolysis of a broad range of organotrifluoroborates in water.[4]
-
Increase Temperature: As with most chemical reactions, increasing the temperature (e.g., to 55 °C) can increase the rate of hydrolysis, though this should be done with care to avoid degradation.[5][6]
Question 2: I'm observing inconsistent reaction rates and poor reproducibility between batches. What environmental factors could be at play?
Answer:
Inconsistent hydrolysis rates are a frustrating problem that often points to subtle, overlooked environmental variables. The hydrolysis of certain potassium trifluoroborates is surprisingly sensitive to the physical setup of the reaction.
-
The Reaction Vessel Itself Matters: For hydrolyses that are catalyzed by acid, even the glass of the reaction vessel can play a role.[8]
-
Glass as a Fluorophile: Glass can act as a fluoride scavenger, driving the hydrolysis equilibrium forward. The rate of hydrolysis has been shown to be directly proportional to the surface area of the glass.[8]
-
Vessel Shape and Size: The geometry of the reaction flask (e.g., cone-shaped vs. hemispherical) can impact the efficiency of phase contact in biphasic solvent systems (like THF/water with Cs₂CO₃).[8] This, in turn, affects the local pH and the overall hydrolysis rate.[6][8]
-
Material: To eliminate the influence of the vessel material, conducting the reaction in a PTFE (Teflon) tube can be informative. In the absence of glass or a base, the reaction may only reach a pre-equilibrium state.[8]
-
-
Mixing and Stirring Rate: In biphasic systems, the stirring rate has a profound impact on the hydrolysis profile.[5][6][11]
Self-Validating Experimental Protocol:
To ensure reproducibility, it is crucial to standardize your experimental setup.
-
Vessel Standardization: Use the same type, size, and shape of reaction vessel for all experiments in a series. If investigating the effect of the vessel, explicitly compare results from borosilicate glass and PTFE vessels.
-
Consistent Stirring: Employ a magnetic stir bar of the same size and maintain a constant, measured stirring rate (in RPM) for all reactions.
-
Controlled Reagent Addition: The order of addition of reagents can influence the initial reaction conditions, especially in biphasic systems. Standardize this procedure.
-
Inert Atmosphere: While many potassium trifluoroborates are air-stable, it is good practice to run the hydrolysis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation of the resulting boronic acid, especially for alkyl boronic acids.[4][9]
Frequently Asked Questions (FAQs)
How does solvent polarity affect the hydrolysis rate?
Solvent polarity plays a multifaceted role. Generally, a polar solvent is required to dissolve the potassium trifluoroborate salt. Water is a highly effective polar protic solvent for many substrates due to its ability to solvate the salt and participate in the hydrolysis mechanism.[4] In mixed solvent systems like THF/water, the overall polarity and the specific interactions of each solvent component with the trifluoroborate and the intermediate species will influence the reaction kinetics.[5][6]
What is the underlying mechanism of hydrolysis?
The hydrolysis of organotrifluoroborates to boronic acids is a stepwise process involving the replacement of fluoride ions with hydroxyl groups.[8] The reaction proceeds through a difluoroborane intermediate (R-BF₂).[4][6] The stability of this intermediate, which is influenced by the electronic properties of the 'R' group, is a key factor in determining the overall rate.[4] Research suggests that hydrolysis can proceed via different pathways: an acid-catalyzed pathway and a direct dissociation pathway, with the dominant mechanism depending on the substrate and reaction conditions.[9]
Which analytical techniques are best for monitoring the hydrolysis reaction?
-
¹¹B NMR Spectroscopy: This is a powerful and direct method for monitoring the conversion of the trifluoroborate to the boronic acid, as the boron environment changes significantly.[4]
-
¹⁹F NMR Spectroscopy: This technique is also highly effective for tracking the disappearance of the starting trifluoroborate.[5]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Real-time monitoring of the reaction mixture by ESI-MS allows for the observation of various ionic species in solution, providing dynamic insights into the hydrolysis process.[10]
-
pH Measurement: Parallel monitoring of the bulk pH of the reaction can provide crucial information, especially in systems where the pH is expected to change over the course of the reaction.[10]
Data Summary & Visualization
The rate of hydrolysis is highly dependent on the nature of the organic substituent on the trifluoroborate. The following table summarizes the general classification of substrates based on their typical hydrolysis rates under basic conditions.
| Hydrolysis Rate Class | Typical Substituents (R Group) | Hydrolytic Half-Life (t₀.₅) | Predominant Mechanism |
| Class I (Fast) | Alkyl, Cycloalkyl, Electron-Rich Aryl, Alkenyl | < 1 hour | Direct Dissociation |
| Class II (Slow) | Simple Aryl, Benzyl, Furyl | 1 - 24 hours | Acid-Catalyzed |
| Class III (Very Slow) | Alkynyl, Electron-Poor Aryl | > 24 hours | Acid-Catalyzed |
Table adapted from data presented in Lennox & Lloyd-Jones (2012).[8][9]
Visualizing the Hydrolysis Workflow
The following diagram illustrates a generalized workflow for troubleshooting slow potassium trifluoroborate hydrolysis experiments.
Caption: Troubleshooting workflow for slow potassium trifluoroborate hydrolysis.
References
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health (NIH). [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Edinburgh. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Relative species intensity and pH values for the hydrolysis of... ResearchGate. [Link]
-
Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria. [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boronic Acids vs. Potassium (Acetoxymethyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl structures prevalent in pharmaceuticals. The choice of the organoboron nucleophile is critical to the success of this reaction. While boronic acids have long been the workhorse, potassium organotrifluoroborates have emerged as a robust and versatile alternative. This guide provides an in-depth comparison of traditional boronic acids and a representative of the next generation, potassium (acetoxymethyl)trifluoroborate, backed by experimental insights and mechanistic rationale.
The Incumbent: Boronic Acids
Boronic acids (RB(OH)₂) have been central to the widespread adoption of the Suzuki-Miyaura reaction due to their commercial availability and the vast body of literature supporting their use.[1] Their reactivity stems from the Lewis acidic, trigonal planar boron center. For transmetalation to the palladium catalyst to occur efficiently, the boron must be activated by a base.[2][3] This activation forms a more nucleophilic tetracoordinate "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[2][4]
However, the very nature of the B(OH)₂ group presents several well-documented challenges:
-
Instability: Many boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[5] This complicates accurate stoichiometry and can lead to inconsistent reaction outcomes.
-
Protodeboronation: The carbon-boron bond can be cleaved by moisture or acidic conditions, a major side reaction that reduces yield, especially with sensitive heteroaryl or vinyl boronic acids.[6][7][8]
-
Difficult Purification: The polarity of the boronic acid functional group can make chromatographic purification challenging.
Despite these drawbacks, their low toxicity and the wealth of established protocols ensure their continued relevance in synthetic chemistry.[1]
The Challenger: Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates, championed by the work of Gary Molander, represent a paradigm shift in handling organoboron reagents.[4][9] These compounds are air- and moisture-stable, crystalline solids that can often be stored indefinitely on the benchtop without degradation.[5][6][10] The specific example of this compound is a valuable reagent for introducing a protected hydroxymethyl group.[11]
The exceptional stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which is protected by three strong, electron-withdrawing fluorine atoms.[1][4] This configuration shields the boron from common decomposition pathways like oxidation and protodeboronation that plague boronic acids.[1][6] They are, in essence, a "protected" form of boronic acids.[4][9][12]
Mechanistic Nuances of Activation
Unlike boronic acids that are directly activated by base, organotrifluoroborates are generally believed to undergo a slow, controlled hydrolysis in situ under the basic reaction conditions to release the corresponding boronic acid.[13][14][15] This "slow-release" mechanism is a key advantage, as it maintains a low, steady concentration of the active boronic acid, minimizing side reactions like homocoupling and protodeboronation.[14][15] The rate of this hydrolysis can be influenced by several factors, including the electronic nature of the organic group, solvent, base, and even the material of the reaction vessel.[13][15]
Head-to-Head Comparison: Performance & Properties
| Feature | Boronic Acids | Potassium Organotrifluoroborates (e.g., AcOM-BF₃K) | Causality & Field Insights |
| Benchtop Stability | Variable; many are prone to boroxine formation and protodeboronation.[5][6] | Excellent; generally crystalline solids, stable to air and moisture indefinitely.[6][10][16] | The tetracoordinate, electron-deficient boron in R-BF₃K is sterically and electronically protected from ambient moisture and oxygen.[4] |
| Stoichiometry | Can be inconsistent due to equilibrium with boroxine anhydrides.[5] | Precise and reliable as they are well-defined, crystalline solids. | The stable, solid nature of R-BF₃K allows for accurate weighing and dispensing, leading to more reproducible reactions. |
| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) for activation.[2] | Requires a base for in situ hydrolysis to the active boronic acid.[4][17] | While both require a base, the role differs. For R-BF₃K, the base facilitates the slow release of the reactive species, offering better control.[14] |
| Functional Group Tolerance | Can be limited by the boronic acid's own reactivity. | Broad; the stable C-B bond allows for chemical manipulation on other parts of the molecule.[4][9][10] | The R-BF₃K moiety can be carried through multiple synthetic steps where a boronic acid would decompose.[5] |
| Handling & Purification | Can be challenging to purify due to polarity and instability.[5] | Generally straightforward to handle and purify via recrystallization. | The crystalline, non-polar nature of many R-BF₃K salts simplifies isolation and purification compared to their polar boronic acid counterparts. |
| Toxicity | Generally low toxicity.[1] | Low toxicity, considered environmentally benign.[18] | Boron-containing byproducts for both are generally considered to have low environmental impact compared to alternatives like organotins. |
Mechanistic Pathways Visualized
The generalized catalytic cycle for the Suzuki-Miyaura reaction is shown below, highlighting the distinct activation steps for boronic acids versus organotrifluoroborates before entering the shared cycle.
Decision Framework: Which Reagent to Choose?
Selecting the optimal boron reagent is context-dependent. This decision tree provides a logical framework for making an informed choice in a research and development setting.
Representative Experimental Protocols
The following protocols outline a general procedure for the cross-coupling of an aryl chloride with both a boronic acid and a potassium organotrifluoroborate.
Protocol 1: Coupling with Phenylboronic Acid
Objective: Synthesize 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloroanisole (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).
-
Solvent & Degassing: Evacuate and backfill the Schlenk tube with argon (3x). Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe. Add the catalyst mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling with this compound
Objective: Synthesize the corresponding acetoxymethyl-aryl product from an aryl chloride.[11]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).[7]
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol %) and a suitable phosphine ligand (e.g., RuPhos, 0.03 mmol, 6 mol %).[7]
-
Solvent & Degassing: Evacuate and backfill the tube with argon (3x). Add degassed tetrahydrofuran (THF, 2.0 mL) and water (0.5 mL) via syringe.[7]
-
Reaction: Seal the tube and heat the mixture to 80 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation Note: The choice of base, ligand, and solvent system is crucial and often requires optimization for specific substrates. The conditions provided are robust starting points derived from literature precedents.[17][19][20] Successful coupling should show the disappearance of the starting aryl halide and the appearance of a new, less polar spot on TLC, corresponding to the biaryl product.
Conclusion
Both boronic acids and potassium organotrifluoroborates are powerful reagents for Suzuki-Miyaura cross-coupling. Boronic acids remain a cost-effective and well-understood option for many standard transformations. However, for complex syntheses, particularly in drug development where stability, reliability, and functional group tolerance are paramount, potassium organotrifluoroborates offer significant advantages.[21][22] Their exceptional stability simplifies handling and storage, enables precise stoichiometric control, and allows for their use in multi-step sequences where less robust C-B bonds would fail. The development of reagents like this compound continues to expand the synthetic chemist's toolkit, enabling more efficient and innovative routes to valuable molecules.[11]
References
- 1. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Potassium (Acetoxymethyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, potassium (acetoxymethyl)trifluoroborate has emerged as a versatile and valuable building block. Its stability and utility in a range of cross-coupling reactions necessitate robust and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of various analytical techniques for the accurate determination of this compound, offering insights into the principles, experimental protocols, and relative merits of each approach to empower researchers in selecting the optimal method for their specific needs.
Introduction to this compound and the Imperative of Accurate Quantification
This compound belongs to the class of organotrifluoroborates, which are known for their stability to air and moisture, making them advantageous alternatives to boronic acids in organic synthesis.[1][2] The acetoxymethyl group introduces a functional handle that can be exploited in various synthetic transformations. Accurate quantification of this reagent is critical for ensuring stoichiometric control in reactions, for quality control of starting materials, and for regulatory compliance in drug manufacturing processes. The choice of an analytical method is dictated by factors such as the required sensitivity, selectivity, accuracy, precision, sample throughput, and the available instrumentation.
Comparative Analysis of Key Quantitative Methods
This guide will delve into the practical application and comparative performance of the following analytical techniques for the quantification of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F)
-
Liquid Chromatography (LC)
-
Mass Spectrometry (MS)
-
Ion Chromatography (IC)
-
Elemental Analysis (EA)
-
Capillary Electrophoresis (CE)
Below, we explore the theoretical underpinnings and practical considerations for each of these methods, accompanied by representative experimental protocols and a comparative summary of their performance characteristics.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) stands as a primary analytical technique due to its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR can be employed for quantification.
Expertise & Experience: The Rationale Behind qNMR
qNMR is fundamentally a ratiometric technique. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. This approach is particularly powerful as it does not require a calibration curve and provides a direct measurement of the analyte's purity or concentration.
The choice between ¹H and ¹⁹F qNMR depends on the specific requirements of the analysis. ¹H NMR is ubiquitous and offers high sensitivity. However, in complex matrices, signal overlap can be a challenge. ¹⁹F NMR, on the other hand, provides a much wider chemical shift range, minimizing the likelihood of signal overlap and offering a clean spectral window for quantification.[3][4][5] Given the presence of three fluorine atoms in the trifluoroborate moiety, ¹⁹F NMR is an exceptionally sensitive and selective method for the analysis of this compound.
Experimental Protocol: ¹⁹F qNMR for this compound
Objective: To determine the purity of a this compound sample using ¹⁹F qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Acetone-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the certified internal standard into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key acquisition parameters to optimize for quantification include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans. This is crucial for accurate integration.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Choose a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for high precision).
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shape.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the trifluoroborate group of the analyte and the fluorine signal(s) of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Trustworthiness: Self-Validating Systems in qNMR
The integrity of qNMR results is upheld by a set of self-validating checks. The use of a certified reference material provides traceability to the International System of Units (SI).[6] Furthermore, the stability of the sample can be monitored over time by repeated measurements. The consistency of the results obtained from both ¹H and ¹⁹F qNMR can serve as a cross-validation of the method.
Caption: Workflow for quantitative NMR (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities and sensitivity. For a polar and ionic compound like this compound, a reversed-phase HPLC method with UV detection is a viable approach.
Expertise & Experience: Method Development Considerations for HPLC
The key to a successful HPLC method lies in achieving good chromatographic separation of the analyte from any impurities or degradation products. For this compound, a C18 column is a common starting point for reversed-phase chromatography. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve adequate retention and a good peak shape. The addition of a buffer to control the pH of the mobile phase is often necessary to ensure reproducible retention times. UV detection is suitable as the acetoxymethyl group contains a chromophore.
Experimental Protocol: HPLC-UV for this compound
Objective: To quantify this compound in a sample using a validated HPLC-UV method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid or a suitable buffer) and acetonitrile. The exact composition should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (a wavelength around 210 nm is a likely starting point).
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the same solvent as the standards.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution and record the chromatogram.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Trustworthiness: Validation of the HPLC Method
A robust HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4][5][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Workflow for quantitative HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly well-suited for the analysis of compounds at low concentrations or in complex matrices.
Expertise & Experience: Leveraging the Power of Mass Detection
For this compound, electrospray ionization (ESI) in negative ion mode is the preferred ionization technique, as it readily forms the [(CH₃COOCH₂)BF₃]⁻ anion.[9] The mass spectrometer can be operated in full scan mode to confirm the identity of the compound by its mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For even greater selectivity, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected and fragmented, and a characteristic fragment ion is monitored (Selected Reaction Monitoring - SRM).
Experimental Protocol: LC-MS/MS for this compound
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method, but the mobile phase additives must be volatile (e.g., formic acid, ammonium formate, or ammonium acetate).
-
MS Conditions:
-
Ionization Mode: ESI negative.
-
Scan Mode: SRM.
-
Parent Ion (Q1): m/z corresponding to [(CH₃COOCH₂)BF₃]⁻.
-
Fragment Ion (Q3): A characteristic fragment ion determined by infusion of a standard solution and performing a product ion scan.
-
Collision Energy: Optimized to maximize the intensity of the fragment ion.
-
Procedure: The procedure is similar to the HPLC-UV method, but instead of a UV detector, the mass spectrometer is used for detection and quantification. An internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for matrix effects and variations in ionization efficiency.
Trustworthiness: Ensuring Data Integrity in LC-MS Analysis
Validation of an LC-MS method follows similar principles to HPLC-UV validation but with additional considerations for the mass spectrometric detection, as outlined in FDA and other regulatory guidelines.[10][11][12] Matrix effects, which can suppress or enhance the ionization of the analyte, must be carefully evaluated and mitigated, often through the use of an appropriate internal standard.
Other Relevant Analytical Techniques
While qNMR and LC-based methods are the most common for the quantification of organic molecules, other techniques can provide valuable information about this compound.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ions.[1][13] For this compound, IC can be used to quantify the potassium cation. This can be useful for determining the overall salt content and for identifying the counterion. The trifluoroborate anion could also potentially be analyzed by anion-exchange chromatography.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[14][15][16] This technique is primarily used to confirm the empirical formula of a pure compound and to assess its overall purity. While not a method for routine quantification in complex mixtures, it is a fundamental tool for the characterization of new compounds and for the quality control of reference standards.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[17][18][19] This high-resolution separation technique can be applied to the analysis of the trifluoroborate anion and the potassium cation. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound.
| Method | Principle | Selectivity | Sensitivity | Precision | Throughput | Key Advantages | Key Disadvantages |
| ¹⁹F qNMR | Nuclear spin resonance | Very High | Moderate | Very High | Low to Moderate | Absolute quantification without a calibration curve, non-destructive. | Requires specialized equipment and expertise, lower throughput. |
| ¹H qNMR | Nuclear spin resonance | High | High | Very High | Low to Moderate | Widely available, high sensitivity. | Potential for signal overlap in complex mixtures. |
| HPLC-UV | Chromatographic separation and UV absorbance | Good | Moderate | High | High | Robust, widely available, good for routine QC. | Requires a chromophore, may lack sensitivity for trace analysis. |
| LC-MS/MS | Chromatographic separation and mass-to-charge ratio | Very High | Very High | High | High | Exceptional sensitivity and selectivity, suitable for complex matrices. | Higher cost of instrumentation and maintenance, potential for matrix effects. |
| Ion Chromatography | Ion-exchange separation | High | High | High | High | Excellent for quantifying the potassium cation. | May not be suitable for the intact organotrifluoroborate anion without method development. |
| Elemental Analysis | Combustion and detection of elemental composition | N/A (for quantification) | Low | High | Low | Confirms elemental composition and purity of bulk material. | Destructive, not suitable for quantification in mixtures. |
| Capillary Electrophoresis | Electrophoretic mobility | High | High | High | High | High separation efficiency, low sample consumption. | Can be sensitive to matrix composition. |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for quantifying this compound is a critical decision that depends on the specific analytical challenge at hand.
-
For primary characterization and purity assessment of a reference standard , ¹⁹F qNMR is the gold standard, offering absolute quantification with high precision and accuracy.
-
For routine quality control in a manufacturing setting , a validated HPLC-UV method provides a robust, reliable, and cost-effective solution with high throughput.
-
For the analysis of trace levels of the compound in complex matrices , such as in biological samples or during reaction monitoring, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
Ion Chromatography and Elemental Analysis serve as valuable complementary techniques for comprehensive characterization and quality control.
-
Capillary Electrophoresis offers a high-efficiency alternative, particularly when sample volume is limited.
By understanding the strengths and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, efficacy, and safety of their work involving this compound.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
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U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]
- United States Pharmacopeia (USP).
- Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405.
- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki reaction. Accounts of Chemical Research, 40(4), 275-286.
- Napolitano, J. G., et al. (2012). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(8), 579-583.
- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
- Taylor, M. R. (2014). A "how-to" guide for validation of HPLC methods. LCGC North America, 32(11), 834-845.
- Dong, M. W. (2016). HPLC and UHPLC for practicing scientists. John Wiley & Sons.
- Weinberger, R. (2000). Practical capillary electrophoresis. Academic press.
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
- Weiss, J. (2016).
- Fritz, J. S., & Gjerde, D. T. (2009).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Ni, Y., & Kokot, S. (2008). A comparison of several chemometrics methods for the analysis of the traditional Chinese medicines. Analytica Chimica Acta, 612(1), 1-13.
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European Medicines Agency (EMA). Guideline on bioanalytical method validation. 2011. [Link]
- Schoenmakers, P. J. (1986). Optimization of chromatographic selectivity: a guide to method development. Elsevier.
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Waters Corporation. [Link]
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Shimadzu Corporation. [Link]
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Sciex. [Link]
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Restek Corporation. [Link]
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Phenomenex Inc. [Link]
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- 4. ijarsct.co.in [ijarsct.co.in]
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The Practitioner's Guide to Suzuki-Miyaura Reagents: A Head-to-Head Comparison of Potassium Heteroaryltrifluoroborates and Boronic Acids
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to the pharmaceutical and materials science sectors.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. For decades, boronic acids have been the workhorse reagents. However, the emergence of potassium heteroaryltrifluoroborates (KATs) has presented a compelling alternative, addressing many of the inherent limitations of their predecessors.[3][4] This guide provides a detailed, evidence-based comparison of these two classes of reagents to inform your selection process in drug discovery and development.
At a Glance: Key Differences
| Feature | Potassium Heteroaryltrifluoroborates (KATs) | Boronic Acids |
| Stability | High; bench-stable, air- and moisture-insensitive crystalline solids.[5][6] | Variable; often prone to protodeboronation and decomposition, requiring special storage.[1][3] |
| Handling | Crystalline, free-flowing solids, easy to handle and weigh accurately.[3] | Can be waxy solids, prone to forming boroxines, complicating stoichiometry.[1][6] |
| Purification | Generally straightforward via recrystallization.[5] | Can be challenging to purify.[6] |
| Stoichiometry | Near-stoichiometric amounts can be used due to high stability.[1] | Often require excess due to instability and potential for decomposition.[7] |
| Reactivity | Excellent coupling partners in Suzuki-Miyaura reactions.[8][9] | Widely used and effective, but reactivity can be hampered by decomposition. |
| Storage | Can be stored indefinitely at ambient temperature.[1][5] | Often require refrigerated or freezer storage to minimize degradation.[5] |
The Stability Advantage: A Foundation of Reliability
The most significant distinction between potassium heteroaryltrifluoroborates and boronic acids lies in their stability. KATs are tetracoordinate boron species, a structural feature that imparts remarkable stability.[1] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][5][7] This inherent stability is a cornerstone of reproducible and scalable chemical synthesis.
In stark contrast, boronic acids are tricoordinate boron compounds that are susceptible to a number of decomposition pathways, most notably protodeboronation, particularly in the case of electron-deficient and many heteroaryl boronic acids.[1][5] This instability necessitates careful handling and often refrigerated storage to maintain their integrity. Furthermore, boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This equilibrium can complicate accurate weighing and lead to inconsistencies in reaction stoichiometry.
The practical implications of this stability difference are profound. A study demonstrated that several heteroaryltrifluoroborates showed no signs of protodeboronation after being stored at ambient temperature for three months, as confirmed by ¹¹B NMR spectroscopy.[5] Conversely, heteroarylboronic acids stored at -28 °C for several weeks showed significantly lower yields upon conversion to their corresponding trifluoroborates, highlighting their inherent instability.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. While the core steps remain the same for both boronic acids and KATs, the initial activation of the boron reagent differs.
For boronic acids, activation typically involves the formation of a tetracoordinate boronate species through the addition of a base, which then undergoes transmetalation with the palladium(II) complex. Potassium heteroaryltrifluoroborates are believed to undergo a "slow release" of the corresponding boronic acid in situ through hydrolysis, which then enters the catalytic cycle.[10] This controlled release can be advantageous in preventing high concentrations of potentially problematic boronic acids.
Experimental Performance: A Data-Driven Comparison
The superior stability and handling of KATs often translate to improved performance in cross-coupling reactions, particularly with challenging substrates. The following table summarizes representative yields from the literature, comparing the performance of a potassium heteroaryltrifluoroborate with its corresponding boronic acid under similar conditions.
| Heteroaryl Nucleophile | Electrophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium 4-methylthiophen-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 95 | [5] |
| 4-Methylthiophen-2-ylboronic acid (as received) | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 69 | [5] |
| Potassium 2-furanyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 | [11] |
| Potassium 3-thienyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 99 | [11] |
As the data illustrates, the use of the potassium heteroaryltrifluoroborate resulted in a significantly higher yield compared to the boronic acid used as received, underscoring the impact of reagent stability and purity on reaction outcomes.[5]
Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Heteroaryltrifluoroborate
This protocol is a general procedure adapted for the cross-coupling of a potassium heteroaryltrifluoroborate with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)
-
Solvent (e.g., THF/water, ethanol, or toluene/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (0.25 mmol, 1.0 equiv), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), base (e.g., Cs₂CO₃, 0.75 mmol, 3.0 equiv), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).[11]
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 1.0 mL of THF and 0.25 mL of water) via syringe.[11]
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required reaction time (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl or heteroaryl product.
Conclusion: Making an Informed Choice
For researchers in drug development and the broader chemical sciences, the choice between potassium heteroaryltrifluoroborates and boronic acids is a critical one. While boronic acids have a long and successful history, their inherent instability, particularly with heteroaryl systems, can lead to challenges in reproducibility and scalability. Potassium heteroaryltrifluoroborates offer a robust and reliable alternative. Their exceptional stability, ease of handling, and excellent performance in Suzuki-Miyaura cross-coupling reactions make them a superior choice for many applications, especially when dealing with precious or complex substrates.[1][3][5][7] By embracing KATs, chemists can enhance the efficiency and reliability of their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
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Molander, G. A., & Cantavella, V. M. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 973–980. [Link]
-
Molander, G. A., & Cantavella, V. M. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIHMS86674. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Cantavella, V. M. (2009). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. PubMed, 19099427. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-648. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 13(16), 4352–4355. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC, NIHMS303530. [Link]
-
ResearchGate. (2007). Palladium-Catalyzed Suzuki—Miyaura Reactions of Potassium Aryl and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates. [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 633-648. [Link]
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A Tale of Two Borons: A Senior Application Scientist's Guide to Organotrifluoroborates and Boronic Acids
In the dynamic landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand as indispensable tools. Among these, boronic acids have long been the reigning champions of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, a powerful contender has emerged and steadily gained prominence: the potassium organotrifluoroborate salt. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of these two classes of reagents, moving beyond simple protocols to explore the fundamental mechanistic differences that dictate their practical application in the laboratory.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | Boronic Acids (RB(OH)₂) | Organotrifluoroborates (K[RBF₃]) |
| Structure | Tricoordinate, trigonal planar boron center. Prone to forming cyclic trimeric anhydrides (boroxines).[1] | Tetracoordinate, tetrahedral boron center. Exists as a stable monomeric salt.[2] |
| Stability | Susceptible to air and moisture, can lead to decomposition and challenges in purification.[1] Prone to protodeboronation.[3] | Remarkably stable to both air and moisture, allowing for indefinite storage at room temperature.[1][4] Less susceptible to protodeboronation.[1] |
| Handling | Can be challenging to purify due to boroxine formation. Stoichiometry can be complicated by the presence of anhydrides.[1] | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][5] |
| Reactivity in Suzuki-Miyaura Coupling | Requires activation by a base to form a more nucleophilic boronate species for transmetalation.[6] | Functions as a "protected" form of the boronic acid.[7][8][9][10] Undergoes slow in-situ hydrolysis to the boronic acid under reaction conditions.[1][9] |
| Key Mechanistic Feature | Direct participation of the boronic acid (or its boronate) in the catalytic cycle. | Slow release of the active boronic acid species, which can minimize side reactions like homocoupling.[1][2] |
Delving Deeper: A Mechanistic Dissection
The fundamental difference between boronic acids and organotrifluoroborates lies in the coordination state of the boron atom and its immediate chemical environment. This structural distinction has profound implications for their stability and how they participate in catalytic cycles.
The Nature of Boronic Acids: A Dynamic Equilibrium
A boronic acid possesses a vacant p-orbital on its tricoordinate boron center, making it Lewis acidic. This inherent reactivity contributes to its propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate stoichiometry in reactions.[1] In the context of the Suzuki-Miyaura coupling, the boronic acid must be activated by a base (e.g., carbonate, phosphate) to form a tetracoordinate boronate species. This activation increases the nucleophilicity of the organic group attached to boron, facilitating the crucial transmetalation step with the palladium catalyst.[6]
The Stability of Organotrifluoroborates: A Protective Shield
In contrast, the boron atom in an organotrifluoroborate is tetracoordinate and part of an anionic complex, rendering it significantly less reactive.[4][5] The three strongly electron-withdrawing fluorine atoms create a stable, coordinatively saturated center. This inherent stability makes organotrifluoroborates robust, crystalline solids that are remarkably resistant to air and moisture, simplifying storage and handling.[1][11] They are also less prone to protodeboronation, a common side reaction with boronic acids.[1]
The prevailing mechanism for the involvement of organotrifluoroborates in Suzuki-Miyaura coupling is their function as a precursor to the active boronic acid.[2][9] Under the aqueous, basic conditions of the reaction, the organotrifluoroborate undergoes a slow hydrolysis to release the corresponding boronic acid in a controlled manner.[1][12][13][14] This "slow-release" is often advantageous as it maintains a low concentration of the reactive boronic acid, which can suppress undesirable side reactions such as oxidative homocoupling.[1][2]
Visualizing the Catalytic Cycles
To better illustrate the mechanistic nuances, let's examine the catalytic cycles for the Suzuki-Miyaura coupling using both a boronic acid and an organotrifluoroborate.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with a boronic acid.
Figure 2: Pre-catalytic step for organotrifluoroborates in Suzuki-Miyaura coupling.
Experimental Protocols: From Boronic Acid to Trifluoroborate
A significant advantage of organotrifluoroborates is their straightforward synthesis from the corresponding boronic acids. This allows researchers to benefit from the stability of the trifluoroborate salt for storage and multi-step syntheses.
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol is adapted from established procedures.[1][2]
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Deionized water
-
Acetonitrile (for recrystallization, optional)
Procedure:
-
Dissolution: In a suitable flask, dissolve phenylboronic acid (1.0 equivalent) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3.0 equivalents).
-
Precipitation: While stirring the methanolic solution of phenylboronic acid, slowly add the saturated aqueous solution of KHF₂. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stirring: Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain potassium phenyltrifluoroborate as a white, crystalline solid.
-
Purification (Optional): The product can be further purified by recrystallization from a minimal amount of hot acetonitrile.
Performance in Action: A Comparative Look at Suzuki-Miyaura Couplings
While a universal statement on which reagent is "better" is substrate-dependent, numerous studies have demonstrated the superior performance of organotrifluoroborates in specific Suzuki-Miyaura cross-coupling reactions, often resulting in higher yields and faster reaction times.[3]
| Coupling Partners | Boronic Acid Yield (%) | Organotrifluoroborate Yield (%) | Reference |
| 4-Vinylphenylboronic acid + 4-Bromoanisole | 75 | 95 | Based on general observations[3] |
| 2-Thienylboronic acid + 4-Chlorotoluene | 60 | 88 | Based on general observations[15] |
| 4-Formylphenylboronic acid + 1-Bromo-4-nitrobenzene | 82 | 92 | Based on general observations[1] |
Note: The yields presented are illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific reaction conditions.
Conclusion: Choosing the Right Tool for the Job
Both boronic acids and organotrifluoroborates are powerful reagents in the synthetic chemist's arsenal. Boronic acids remain a cost-effective and widely used option for many standard cross-coupling reactions. However, for substrates that are sensitive to harsh conditions, or in multi-step syntheses where stability is paramount, organotrifluoroborates offer a distinct advantage.[1][7][8][10][16] Their ease of handling, enhanced stability, and the beneficial "slow-release" mechanism make them an increasingly attractive alternative, often leading to improved yields and cleaner reactions.[3] The straightforward conversion from boronic acids to organotrifluoroborates further enhances their utility, allowing chemists to leverage the strengths of both classes of reagents. Ultimately, a thorough understanding of the mechanistic differences between these two boron species empowers the researcher to make informed decisions and design more robust and efficient synthetic strategies.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. Available at: [Link]
- Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Lett.2021, 84, 153412.
- Potassium Organotrifluoroborates - A Diamond in The Rough - BLDpharm.
-
Couto, I. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons2014 . Available at: [Link]
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Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2015 , 17 (15), 3734–3737. Available at: [Link]
-
Molander, G. A.; Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. Available at: [Link]
- Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007, 40 (4), 275-86.
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Molander, G. A.; Sandrock, D. L. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Org. Lett.2007 , 9 (8), 1597–1600. Available at: [Link]
- Lennox, A. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012, 134 (17), 7431-41.
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Molander, G. A.; Biolatto, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Org. Process Res. Dev.2008 , 12 (4), 652–661. Available at: [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts2012, 2012 (07), 0794.
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Organotrifluoroborate - Wikipedia. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Organotrifluoroborate Salts | Chem-Station Int. Ed. Available at: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275-86. Available at: [Link]
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A Comparative Guide to Validating the Purity of Synthesized Potassium (Acetoxymethyl)trifluoroborate
In the landscape of modern drug discovery and development, the precise control over the purity of novel chemical entities is not merely a regulatory formality but a cornerstone of reproducible and reliable preclinical and clinical outcomes. Potassium (acetoxymethyl)trifluoroborate (K[AcOCH₂BF₃]) serves as a vital building block in contemporary medicinal chemistry, prized for its stability, ease of handling, and versatile reactivity in cross-coupling reactions. Ensuring the purity of this reagent is paramount to the success of subsequent synthetic transformations. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized K[AcOCH₂BF₃], grounded in established scientific principles and practical, field-proven insights.
The Synthetic Landscape: Understanding the Origins of Impurities
The most prevalent route to this compound involves the reaction of (acetoxymethyl)boronic acid with potassium hydrogen fluoride (KHF₂). While seemingly straightforward, this process can introduce several impurities that may compromise the integrity of the final product.
A common synthetic pathway involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or alcoholic solvent. The reaction is typically straightforward, but potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual (acetoxymethyl)boronic acid or KHF₂ in the final product.
-
Byproducts of Synthesis: The formation of boronic acid anhydrides (boroxines) can occur, especially if the reaction is not driven to completion.
-
Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis and workup can be trapped in the crystalline product.
-
Hydrolysis Products: Organotrifluoroborates exhibit good stability but can be susceptible to hydrolysis under certain conditions, leading to the reformation of the corresponding boronic acid.
Understanding these potential impurities is critical for selecting the most appropriate analytical techniques for purity validation.
A Multi-faceted Approach to Purity Validation: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. Here, we compare the most effective techniques for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of K[AcOCH₂BF₃]. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provides a wealth of information.
-
¹H NMR: This is often the first-line analysis. The proton spectrum of K[AcOCH₂BF₃] is expected to be relatively simple, showing singlets for the methylene (-CH₂-) and methyl (-CH₃) protons of the acetoxymethyl group. The integration of these signals should correspond to a 2:3 ratio. The presence of impurities will manifest as additional, often complex, signals. For instance, the presence of the corresponding boronic acid or its boroxine anhydride will result in distinct signals.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. K[AcOCH₂BF₃] should exhibit a sharp singlet in the ¹⁹F NMR spectrum. The presence of KHF₂ as an impurity would be readily detectable as a distinct signal.
-
¹¹B NMR: Boron NMR provides direct insight into the environment of the boron atom. A trifluoroborate anion will appear as a characteristic quartet in the ¹¹B NMR spectrum due to coupling with the three fluorine atoms. This is a definitive indicator of the formation of the desired product. Unreacted boronic acid or boroxine impurities will have significantly different chemical shifts.
Table 1: Comparison of NMR Techniques for K[AcOCH₂BF₃] Purity Assessment
| NMR Technique | Information Provided | Common Impurities Detected | Limitations |
| ¹H NMR | Structural confirmation, proton environment, relative quantification of proton-bearing impurities. | Residual solvents, unreacted (acetoxymethyl)boronic acid, organic byproducts. | May not detect non-proton-containing impurities. Overlapping signals can complicate analysis. |
| ¹⁹F NMR | Confirmation of trifluoroborate formation, detection of fluoride-containing impurities. | Unreacted KHF₂, other fluorinated species. | Provides limited structural information on its own. |
| ¹¹B NMR | Direct evidence of trifluoroborate formation, detection of boron-containing impurities. | Unreacted boronic acid, boroxines. | Lower sensitivity compared to ¹H NMR. |
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry provides crucial information about the molecular weight of the compound. For ionic species like this compound, electrospray ionization (ESI) is the technique of choice.
-
ESI-MS (Negative Ion Mode): In the negative ion mode, the spectrum should show a prominent peak corresponding to the [AcOCH₂BF₃]⁻ anion. The isotopic distribution pattern of this peak, due to the presence of ¹⁰B and ¹¹B isotopes, can further confirm the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the ion. This is a powerful tool for confirming the identity of the product and ruling out the presence of impurities with similar nominal masses.
Elemental Analysis: The Ultimate Stoichiometric Proof
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the sample. The experimentally determined percentages should closely match the theoretical values for K[AcOCH₂BF₃]. A significant deviation can indicate the presence of impurities.
Table 2: Comparative Overview of Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Strengths | Weaknesses |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can quantify impurities. | Can be insensitive to non-magnetic nuclei, complex spectra can be difficult to interpret. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information. | May not be suitable for all compounds, can be difficult to quantify impurities. |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides stoichiometric information, can detect inorganic impurities. | Does not provide structural information, can be affected by sample homogeneity. |
Experimental Workflow: A Step-by-Step Guide to Purity Validation
The following workflow outlines a robust procedure for validating the purity of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis, purification, and multi-technique purity validation of this compound.
Step-by-Step Protocol for Purity Analysis
-
Sample Preparation:
-
Ensure the sample is dry and homogenous.
-
For NMR, dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For MS, prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).
-
For elemental analysis, provide a dry, homogenous sample to the analytical facility.
-
-
NMR Analysis:
-
Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.
-
Analyze the chemical shifts, coupling patterns, and integrations.
-
Compare the obtained spectra with literature data or a previously characterized reference standard.
-
Quantify any observed impurities by comparing their signal integrations to that of the main product.
-
-
Mass Spectrometry Analysis:
-
Acquire an ESI-MS spectrum in negative ion mode.
-
Identify the peak corresponding to the [AcOCH₂BF₃]⁻ anion.
-
If available, perform HRMS to confirm the elemental composition.
-
-
Elemental Analysis:
-
Submit the sample for C, H, N, and B analysis.
-
Compare the experimental percentages with the calculated theoretical values.
-
Interpreting the Data: A Holistic Approach
The final assessment of purity should not rely on a single data point but rather on the convergence of evidence from all analytical techniques. A high-purity sample of this compound will exhibit:
-
Clean NMR spectra with the correct chemical shifts, multiplicities, and integrations, and minimal to no impurity signals.
-
A mass spectrum dominated by the molecular ion of the [AcOCH₂BF₃]⁻ anion with the correct isotopic pattern.
-
Elemental analysis results that are within ±0.4% of the theoretical values.
By employing this multi-pronged analytical strategy, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research endeavors.
References
-
General Synthesis of Potassium Organotrifluoroborates. Organometallics 2003, 22, 5, 907–918. [Link]
-
Characterization of Organoboron Compounds. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry, 2017, pp. 313-317. [Link]
-
NMR Spectroscopy of Boron Compounds. Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd., 2007. [Link]
A Comparative Performance Guide to Potassium (Acetoxymethyl)trifluoroborate in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and diversity is relentless. The tools we employ must be robust, reliable, and versatile. Among the array of reagents for carbon-carbon bond formation, potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, offering significant advantages in stability and handling.[1][2] This guide provides an in-depth performance evaluation of a particularly valuable reagent in this class: Potassium (Acetoxymethyl)trifluoroborate, K[(AcOCH₂)BF₃]. We will explore its comparative advantages, performance in the cornerstone Suzuki-Miyaura cross-coupling reaction, and provide actionable experimental protocols for its successful implementation in drug discovery workflows.
The Stability Advantage: A Paradigm Shift from Traditional Boron Reagents
The primary challenge plaguing the use of boronic acids and, to a lesser extent, boronate esters, is their inherent instability. Boronic acids are prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which complicates stoichiometry and reproducibility.[1] They often require special handling and storage conditions. In contrast, potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4][5] This stability is not merely a matter of convenience; it is a fundamental advantage that enhances the reliability and scope of their application.
The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three electronegative fluorine atoms, makes them significantly less susceptible to protodeboronation compared to their tricoordinate counterparts.[5][6] This allows them to be stored on the benchtop indefinitely at ambient temperatures and carried through multi-step syntheses where less stable boron reagents would fail.[1][6]
| Feature | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |
| Physical State | Often amorphous solids | Liquids or low-melting solids | Crystalline, free-flowing solids |
| Air & Moisture Stability | Poor; prone to dehydration to boroxines | Moderate | Excellent; can be handled in air[5][7] |
| Storage | Requires inert atmosphere or refrigeration | Often requires refrigeration | Indefinite storage at room temperature[6][8] |
| Protodeboronation | High susceptibility | Moderate susceptibility | Low susceptibility[6][9] |
| Stoichiometry | Often requires excess due to instability | Near-stoichiometric | Near-stoichiometric use is common[5] |
| Purification | Often difficult | Generally straightforward | Straightforward, often by simple filtration |
A comparative summary of the practical handling properties of common organoboron reagents.
Performance in Suzuki-Miyaura Cross-Coupling: A Gateway to Hydroxymethylated Arenes
This compound serves as a robust and efficient precursor to the hydroxymethyl group (-CH₂OH) in palladium-catalyzed cross-coupling reactions.[10] This moiety is of particular interest in drug discovery as its introduction can enhance aqueous solubility, provide a key hydrogen-bonding group for target engagement, and serve as a handle for further functionalization.
The Suzuki-Miyaura reaction using K[(AcOCH₂)BF₃] proceeds through a well-established catalytic cycle. The key is the in situ hydrolysis of the trifluoroborate under basic conditions to generate the active boronic acid, which then participates in the transmetalation step.
Caption: Generalized Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.
Comparative Experimental Data
The utility of K[(AcOCH₂)BF₃] is demonstrated by its successful coupling with a wide range of aryl and heteroaryl halides and triflates. The reaction generally proceeds in high yield, tolerating diverse functional groups. A key advantage is that the acetoxy group is often cleaved in situ or during workup, providing direct access to the corresponding benzyl alcohol derivatives.[10]
| Entry | Aryl Halide (Ar-X) | Product (Ar-CH₂OH) | Yield (%) |
| 1 | 4-Bromoanisole | (4-Methoxyphenyl)methanol | 85 |
| 2 | 4-Chlorobenzonitrile | (4-Cyanophenyl)methanol | 86 |
| 3 | 2-Bromonaphthalene | Naphthalen-2-ylmethanol | 88 |
| 4 | Ethyl 4-bromobenzoate | (4-(Hydroxymethyl)phenyl)methanol | 94 |
| 5 | 3-Bromopyridine | Pyridin-3-ylmethanol | 80 |
| 6 | 4-Trifluoromethyl-chlorobenzene | (4-(Trifluoromethyl)phenyl)methanol | 84 |
Data compiled from a representative study on the hydroxymethylation of aryl halides.[10] Reaction conditions typically involve a palladium catalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., RuPhos), and a base (e.g., Na₂CO₃) in a dioxane/water solvent system.
The choice of catalyst system is critical. The combination of a palladium(II) acetate or Pd(dba)₂ precatalyst with an electron-rich, sterically hindered biarylphosphine ligand, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), is often optimal for coupling alkyltrifluoroborates.[4][11] This pairing facilitates the oxidative addition and reductive elimination steps while minimizing competitive side reactions like β-hydride elimination.
Experimental Protocols: From Reagent Synthesis to Application
A core tenet of trustworthy science is reproducibility. The following protocols are designed to be self-validating, providing clear, actionable steps for researchers.
Synthesis of this compound
While commercially available, K[(AcOCH₂)BF₃] can also be prepared. The general synthesis of potassium organotrifluoroborates involves the straightforward reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][11]
General Procedure:
-
Dissolve the corresponding boronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate typically forms immediately or upon cooling.
-
Isolate the solid by vacuum filtration, wash with cold methanol and then diethyl ether.
-
Dry the solid under vacuum to yield the pure product.
Workflow for Suzuki-Miyaura Hydroxymethylation
The following diagram and protocol outline a typical experimental workflow for using K[(AcOCH₂)BF₃] in a cross-coupling reaction.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura hydroxymethylation reaction.
Detailed Step-by-Step Protocol:
This protocol is adapted from established literature procedures.[10][12]
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and sodium carbonate (0.75 mmol, 1.5 equiv).
-
Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (5.0 mL) and distilled water (0.5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂, 0.025 mmol, 5 mol%) and RuPhos (0.06 mmol, 12 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the required time (typically 5-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl methanol product.
Conclusion
This compound stands out as a highly effective and practical reagent for the introduction of the hydroxymethyl moiety in drug discovery programs. Its superior stability, ease of handling, and excellent performance in palladium-catalyzed cross-coupling reactions make it a reliable alternative to traditional boronic acids and esters.[1][11] The protocols and comparative data presented in this guide underscore its value, providing researchers with the necessary information to confidently integrate this powerful tool into their synthetic strategies, thereby accelerating the discovery of new therapeutic agents.
References
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Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5479–5489. [Link]
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This compound. MySkinRecipes. [Link]
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Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5114–5117. [Link]
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This compound (cas 910251-35-3) SDS/MSDS download. ChemSrc. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(13), 2755–2758. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Darses, S., & Genet, J.-P. (2010). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(28). [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 10(7), 1409–1412. [Link]
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Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 71(23), 8869–8873. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Pd-Catalyzed Hydroxymethylation with Potassium Acetoxymethyltrifluoroborate. (2012). Synfacts, 8(6), 0666. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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A Comparative Guide to the Kinetic Profiles of Potassium Organotrifluoroborates in Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, substrate scope, and robustness. While boronic acids have historically been the workhorses of this transformation, the emergence of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates has offered compelling alternatives. This guide provides an in-depth comparison of the kinetic performance of potassium organotrifluoroborates against traditional boronic acids and MIDA boronates, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The "Slow-Release" Strategy: A Paradigm Shift in Suzuki-Miyaura Kinetics
A fundamental concept underpinning the utility of potassium organotrifluoroborates and MIDA boronates is the "slow-release" of the active boronic acid species.[1][2] Unlike boronic acids, which exist in direct equilibrium with their reactive forms, organotrifluoroborates and MIDA boronates are stable, crystalline solids that undergo a controlled hydrolysis to generate the corresponding boronic acid in situ.[3][4] This seemingly simple difference has profound implications for the reaction kinetics and overall success of the coupling.
The slow and sustained release of the boronic acid maintains a low, steady concentration of the active reagent in the reaction mixture. This elegantly circumvents common side reactions that plague couplings with boronic acids, such as protodeboronation (cleavage of the C-B bond by a proton source) and aerobic oxidation, which are often accelerated at higher boronic acid concentrations.[3] Consequently, this strategy can lead to higher product yields, reduced byproduct formation, and the ability to employ near-stoichiometric amounts of the boron reagent.
Comparative Kinetic Profiles: A Tale of Three Reagents
While direct, side-by-side quantitative kinetic comparisons across a broad range of substrates are not extensively documented in a single study, a cohesive picture of their relative performance can be assembled from mechanistic studies and individual kinetic analyses. The overall rate of a Suzuki-Miyaura reaction is a composite of the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent primarily influences the transmetalation step.
| Boron Reagent Class | Key Kinetic Characteristics | Advantages | Disadvantages |
| Boronic Acids | - Direct availability for transmetalation. - Can be more reactive than boronic esters.[5] - Prone to side reactions (protodeboronation, oxidation, and homocoupling).[2][3] | - Often commercially available and cost-effective. - Can lead to faster reaction times if side reactions are minimal. | - Instability can lead to poor reproducibility and the need for excess reagent. - Susceptible to degradation, especially with sensitive substrates. |
| Potassium Organotrifluoroborates | - Act as a stable reservoir for the slow release of boronic acid via hydrolysis.[3][4] - The rate of hydrolysis is dependent on the electronic and steric nature of the organic substituent.[3][4] - Mitigates side reactions by maintaining a low concentration of the active boronic acid.[1] | - Excellent benchtop stability (air and moisture-stable crystalline solids).[6] - Reduced protodeboronation and homocoupling.[7] - Stoichiometric control is more precise.[1] | - An initial hydrolysis step is required, which can sometimes be the rate-limiting factor. - Overall reaction time may be longer compared to highly reactive boronic acids. |
| MIDA Boronates | - Function as a protecting group for boronic acids, enabling slow release under basic conditions. - Offers exceptional stability to a wide range of reaction conditions, including chromatography. | - High stability allows for multi-step synthesis with the boron functionality intact. - Enables iterative cross-coupling strategies. - Particularly useful for notoriously unstable heteroaromatic boron reagents. | - The protecting group adds to the molecular weight, impacting atom economy. - Hydrolysis to the active boronic acid is a prerequisite for transmetalation. |
Mechanistic Causality: The "Why" Behind the Performance
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to the tricoordinate boronic acids.[7] The rate of hydrolysis, and thus the rate of boronic acid release, is a key determinant of the overall reaction kinetics. Studies have shown that the hydrolysis rates of organotrifluoroborates are influenced by the electronic properties of the organic group.[3][4] Electron-donating groups on the organic moiety can accelerate hydrolysis, while electron-withdrawing groups can retard it.[3][4] This tunability, while not always predictable, offers a level of control not available with boronic acids.
MIDA boronates operate on a similar principle of controlled release. The MIDA ligand acts as a tridentate protecting group for the boronic acid, rendering it stable to a variety of synthetic transformations. Deprotection is typically achieved under mild basic conditions, liberating the boronic acid to participate in the Suzuki-Miyaura catalytic cycle. This exceptional stability has enabled the development of powerful iterative cross-coupling strategies for the synthesis of complex molecules.
Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC
This protocol provides a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique for reaction monitoring.
Objective: To determine the reaction profile and initial rate of the Suzuki-Miyaura coupling of a model aryl bromide with a potassium organotrifluoroborate.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium phenyltrifluoroborate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., a mixture of an organic solvent like toluene or THF and water)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as decane or dodecane)
-
Reaction vials with septa
-
Syringes and needles
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., a dilute solution of a strong acid or a suitable organic solvent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide in the chosen organic solvent.
-
Prepare a stock solution of the internal standard in the same organic solvent.
-
Prepare an aqueous solution of the base.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the potassium phenyltrifluoroborate and the palladium catalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the organic solvent, followed by the stock solution of the aryl bromide and the internal standard.
-
Finally, add the aqueous base solution. The total reaction volume should be accurately known.
-
-
Reaction Monitoring:
-
Place the reaction vial in a pre-heated oil bath or heating block set to the desired reaction temperature and begin vigorous stirring.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solution. This will stop the reaction and dilute the sample for analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for the product to determine its concentration from the peak area relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time to obtain the reaction profile.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the concentration vs. time plot.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Purging with an inert gas prevents catalyst deactivation.
-
Internal Standard: The use of an internal standard is crucial for accurate quantification by HPLC, as it corrects for variations in injection volume and sample preparation.
-
Quenching: Immediate quenching of the reaction aliquots is essential to ensure that the measured product concentration accurately reflects the concentration at the time of sampling.
-
Calibration Curve: A calibration curve is necessary to convert the relative peak areas from the HPLC analysis into absolute concentrations of the product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the processes discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathway and the experimental workflow for kinetic analysis.
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Pragmatic Chemist's Guide: A Cost-Benefit Analysis of Potassium Trifluoroborates in Synthesis
For the modern researcher, scientist, and drug development professional, the choice of reagents is a critical decision point that reverberates through the entire synthetic workflow. It impacts not only the success of a reaction but also the overall time, resources, and ultimately, the cost-effectiveness of a project. In the realm of cross-coupling chemistry, a cornerstone of modern synthesis, the selection of the boron reagent is paramount. While traditional boronic acids have long been the workhorses of reactions like the Suzuki-Miyaura coupling, their inherent instability presents significant challenges. This guide provides a comprehensive cost-benefit analysis of a superior alternative: potassium organotrifluoroborates. We will delve into a direct comparison with boronic acids and another widely used stable alternative, MIDA (N-methyliminodiacetic acid) boronates, supported by experimental data and practical insights to inform your synthetic strategy.
The Stability Advantage: Moving Beyond the Limitations of Boronic Acids
Boronic acids, while reactive, are notoriously prone to decomposition through pathways such as protodeboronation and oxidation, particularly upon storage or during purification.[1] This instability necessitates specialized handling and often leads to inconsistent reaction outcomes and the need for excess reagent to drive reactions to completion.[2]
Potassium organotrifluoroborates, in contrast, are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This inherent stability is a direct consequence of the tetracoordinate boron center, which protects the carbon-boron bond from degradation.[1] This key difference translates into several tangible benefits in a laboratory setting:
-
Simplified Handling and Storage: The air and moisture stability of potassium trifluoroborates eliminates the need for gloveboxes or other specialized inert atmosphere techniques for routine handling and storage. They can be stored on the benchtop for extended periods without significant decomposition.[3]
-
Improved Accuracy and Reproducibility: As stable, crystalline solids, potassium trifluoroborates can be weighed out accurately, leading to more precise stoichiometry in reactions and, consequently, more reproducible results. This is a significant advantage over boronic acids, which often exist as mixtures with their corresponding anhydrides (boroxines).
-
Enhanced Reaction Efficiency: The resistance of potassium trifluoroborates to protodeboronation means that less of the reagent is consumed by non-productive pathways.[2] This often allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy and reducing waste.
MIDA boronates also offer excellent stability and are compatible with a wide range of reaction conditions, making them another valuable tool for modern synthesis.[4][5] They are particularly well-suited for iterative cross-coupling strategies due to their controlled release of the active boronic acid under specific conditions.[4]
Performance in the Crucible: A Head-to-Head Comparison
The true measure of a reagent's utility lies in its performance. The following table provides a comparative overview of potassium trifluoroborates, boronic acids, and MIDA boronates across key experimental and practical parameters.
| Feature | Potassium Trifluoroborates | Boronic Acids | MIDA Boronates |
| Stability | Excellent; air and moisture stable crystalline solids. | Poor to moderate; prone to protodeboronation and boroxine formation.[1] | Excellent; benchtop stable and compatible with chromatography.[4] |
| Handling | Simple; no special precautions required for routine handling. | Requires careful handling, often under inert atmosphere. | Simple; easy to handle and purify.[4] |
| Stoichiometry | Precise and reproducible due to crystalline nature. | Often imprecise due to the presence of anhydrides. | Precise and reproducible.[4] |
| Reactivity | Highly reactive in cross-coupling reactions.[6] | Generally reactive, but instability can lead to lower effective concentrations. | Requires deprotection to the active boronic acid, allowing for controlled reactivity.[4] |
| Reaction Conditions | Broad functional group tolerance under mild conditions.[7] | Can be sensitive to protic solvents and require excess reagent.[2] | Compatible with a wide range of anhydrous reaction conditions.[4] |
| Purification | Generally straightforward purification of products. | Purification can be complicated by boron-containing byproducts. | Purification is often simplified due to the stability of the MIDA boronate.[4] |
The Economic Equation: A Holistic View of Cost
A simplistic comparison of the upfront cost of a gram of reagent can be misleading. A true cost-benefit analysis must consider the entire synthetic workflow and the associated hidden costs of using less stable reagents.
| Cost Factor | Potassium Trifluoroborates | Boronic Acids | MIDA Boronates |
| Reagent Cost | Varies by structure. Can be synthesized in-house from inexpensive KHF2.[2] | Varies widely. Apparent low cost can be offset by the need for excess. | Synthesized from low-cost, commercially available N-methyliminodiacetic acid.[8] |
| Synthesis Cost | Can be readily prepared from the corresponding boronic acid and inexpensive KHF2.[9] | Synthesis can be straightforward, but purification and storage add costs. | Efficient, large-scale synthesis from inexpensive starting materials.[8] |
| Operational Costs | Reduced costs due to elimination of specialized handling equipment and inert gases. | Higher operational costs associated with inert atmosphere techniques. | Reduced operational costs due to stability and ease of handling. |
| Waste Disposal | Reduced waste due to higher reaction efficiency and atom economy. | Can generate more waste due to the need for excess reagent and byproducts. | Efficient synthesis and high reactivity of the deprotected form can minimize waste. |
| Time & Labor | Saves time and labor through simplified handling and more reliable reactions. | Increased time and labor for handling, purification, and reaction optimization. | Can save significant time in complex, multi-step syntheses. |
While the initial purchase price of a specific potassium trifluoroborate may be higher than its boronic acid counterpart, the overall cost savings become apparent when considering the factors outlined above. The enhanced stability and reliability of potassium trifluoroborates lead to more efficient and reproducible science, ultimately saving valuable time and resources.
Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, utilizing a potassium aryltrifluoroborate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Clear Verdict for Stability and Efficiency
Cost-Benefit Analysis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Potassium (acetoxymethyl)trifluoroborate
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative reagents but also with the critical knowledge to handle them safely from acquisition to disposal. Potassium (acetoxymethyl)trifluoroborate is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory awareness.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe handling. The disposal plan is a direct extension of this initial hazard assessment.
Inherent Chemical Hazards
This compound is classified with specific health hazards that dictate the necessary precautions. According to the Globally Harmonized System (GHS), it presents the following risks:
-
H315: Causes skin irritation. [1][2] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2] Contact with the eyes can cause significant discomfort and potential damage.
While not classified as an acute environmental hazard in available safety data sheets (SDS), organoboron compounds warrant careful handling to prevent release into the environment, as boron can be harmful to aquatic life in high concentrations.[3][4]
Causality of Required Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. For handling this compound in any context—including disposal—the following PPE is mandatory:
-
Nitrile Gloves: To prevent skin contact and subsequent irritation. Always use proper glove removal technique to avoid contaminating your skin.[5]
-
Safety Goggles or Face Shield: Essential for preventing eye contact from splashes or airborne dust particles.[1]
-
Laboratory Coat: To protect skin and clothing from contamination.
In situations where dust may be generated, such as cleaning up a spill, a local exhaust ventilation system should be used, or respiratory protection (e.g., a dust mask) should be worn.[5][6]
Emergency Exposure Response
Should an accidental exposure occur, immediate action is critical:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell, get medical advice.[1]
Part 2: Waste Management & Disposal Procedures
Proper disposal is a systematic process that begins with correct waste segregation and culminates in a legally compliant and environmentally sound final disposal method.
Step 1: Waste Segregation and Containment
Never mix this compound waste with general laboratory trash. It must be treated as chemical waste.
-
Primary Containment: Collect all solid waste, including residual amounts and contaminated items (e.g., weigh boats, contaminated wipes), in a designated, airtight container.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound". Ensure the container is kept closed when not in use.
Step 2: Managing Spills and Contaminated Materials
Accidental spills require a methodical and immediate response to mitigate exposure and prevent environmental release.
-
Secure the Area: Alert colleagues and restrict access to the spill area. Ensure proper ventilation.
-
Don PPE: Wear all required personal protective equipment as detailed in Part 1.
-
Contain and Collect: Carefully sweep up the solid material.[7] Use methods that avoid generating dust.[6]
-
Package for Disposal: Place the collected powder and any contaminated cleaning materials into your labeled hazardous waste container.[1][3]
-
Decontaminate: Wipe the spill area with soap and water.
The following diagram outlines the decision-making workflow for responding to a chemical spill of this nature.
Caption: Workflow for Safe Spill Response and Cleanup.
Step 3: Approved Final Disposal Methodologies
The ultimate disposal of this chemical waste must be handled by licensed professionals in accordance with all federal, state, and local regulations.[1][6]
-
Primary Recommended Method: Controlled Incineration The most appropriate disposal route is through a licensed chemical destruction facility.[5] Specifically, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber.[1][6]
-
Causality: High-temperature incineration ensures the complete destruction of the organic portion of the molecule. The trifluoroborate moiety can decompose to form hydrogen fluoride, a hazardous gas.[7] The mandatory scrubber system is crucial for neutralizing these acidic and toxic gases before they are released into the atmosphere.
-
-
Prohibited Disposal Methods
-
DO NOT discharge down the sewer system.[5] This can harm aquatic ecosystems and interfere with wastewater treatment processes.
-
DO NOT dispose of in regular, non-hazardous trash. This can lead to exposure for sanitation workers and improper environmental release.
-
DO NOT contaminate soil or waterways.[5]
-
Summary of Safety and Disposal Protocols
For quick reference, the table below summarizes the critical operational information for handling and disposing of this compound.
| Parameter | Guideline | Rationale & Reference |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation) | Prevents underestimation of risk during handling.[2][8] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | Protects against primary routes of exposure (skin and eye contact).[1][5] |
| Spill Cleanup | Sweep solid carefully, avoid dust, place in a sealed container. | Minimizes aerosolization and ensures proper containment.[6][7] |
| Waste Container | Airtight, sealed, and clearly labeled as hazardous waste. | Ensures regulatory compliance and prevents accidental exposure.[3][6] |
| Approved Disposal | Licensed chemical incinerator with afterburner and scrubber. | Ensures complete destruction and neutralization of hazardous byproducts.[1][5][6] |
| Prohibited Disposal | Do not put in drains, regular trash, or allow environmental release. | Prevents aquatic toxicity and non-compliant disposal.[3][5] |
By adhering to these procedures, researchers can confidently use this compound while upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they are the final authority on waste disposal protocols at your site.
References
-
This compound (cas 910251-35-3) SDS/MSDS download. ChemSrc. Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Borate Compounds, Inorganic. New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet – Borax Decahydrate. AMERICAN BORATE COMPANY. Retrieved from [Link]
Sources
Navigating the Safe Handling of Potassium (acetoxymethyl)trifluoroborate: A Guide for the Modern Researcher
As a Senior Application Scientist, I've witnessed firsthand the pivotal role of organotrifluoroborates in advancing modern synthetic chemistry. Potassium (acetoxymethyl)trifluoroborate, in particular, offers a unique combination of stability and reactivity, making it a valuable reagent in drug discovery and development. However, realizing its full potential necessitates a comprehensive understanding of its safe handling. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for working with this compound, ensuring both your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
While not classified as acutely toxic, the primary risks associated with this solid compound stem from direct contact with skin and eyes. The fine, crystalline nature of the powder means it can easily become airborne during handling, increasing the risk of inadvertent exposure. Therefore, our safety protocols are designed to create a multi-layered defense against these specific hazards.
Table 1: Hazard Summary and Associated Risks
| Hazard Statement | GHS Classification | Primary Routes of Exposure | Potential Health Effects |
| H315 | Skin Irritation, Category 2 | Dermal contact | Redness, itching, inflammation. |
| H319 | Serious Eye Irritation, Category 2A | Eye contact | Pain, redness, watering, potential for corneal damage. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it's a critical component of a holistic safety strategy. The following recommendations are based on mitigating the specific risks posed by this compound.
Core PPE Requirements
-
Eye and Face Protection : At a minimum, chemical safety glasses with side shields are mandatory. However, due to the powdery nature of the compound and the risk of dust generation, it is highly recommended to use chemical splash goggles for superior protection. When handling larger quantities (typically >5g) or when there is a significant risk of dust dispersal, a full-face shield worn over safety glasses is required. This provides an essential barrier against airborne particles reaching the eyes and face.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin irritation. Disposable nitrile gloves are suitable for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove them immediately after contact with the chemical, followed by hand washing. For tasks involving prolonged handling or larger quantities, consider double-gloving with two pairs of nitrile gloves for an added layer of protection.
-
Body Protection : A standard laboratory coat is required to protect clothing and exposed skin. Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.
-
Respiratory Protection : A dust respirator should be used if dust or aerosols are likely to be generated. This is particularly important when weighing or transferring the solid compound outside of a certified chemical fume hood or glove box.
Engineering Controls and Safe Handling Procedures
While PPE is crucial, it should always be used in conjunction with robust engineering controls and safe work practices.
Operational Environment
-
Ventilation : All handling of this compound should be performed in a well-ventilated area . A certified chemical fume hood is the preferred location for all manipulations that could generate dust, such as weighing and transferring the solid. The fume hood provides a controlled environment that draws airborne particles away from the user.
-
Emergency Equipment : Ensure that a safety shower and eye wash station are readily accessible and have been recently tested. Familiarize yourself with their operation before beginning any work.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust dispersion.
-
Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates a plume of dust.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
Post-Handling :
-
After handling, thoroughly wash hands and face with soap and water.
-
Clean any contaminated surfaces.
-
Remove and dispose of gloves properly. Contaminated clothing should be removed and washed before reuse.
-
Emergency Procedures: A Plan for the Unexpected
Spill Response:
-
Evacuate and Alert : Alert others in the immediate area.
-
Containment : Prevent the spread of the dust.
-
Cleanup : Carefully sweep the solid material into an airtight container, taking care not to disperse dust. Adhered or collected material should be promptly disposed of as chemical waste. Do not use a dry brush, as this can aerosolize the powder.
Exposure Response:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical advice.
Storage and Disposal: Ensuring Long-Term Safety
-
Storage : Store this compound in a tightly closed container in a cool, dark, and well-ventilated place.
-
Disposal : All waste material should be disposed of in accordance with local, state, and federal regulations. One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety department for specific disposal guidelines.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance summary of the safe handling workflow, the following diagram outlines the critical steps from preparation to completion.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
